molecular formula C8H10N6 B103709 Dihydralazine CAS No. 484-23-1

Dihydralazine

货号: B103709
CAS 编号: 484-23-1
分子量: 190.21 g/mol
InChI 键: VQKLRVZQQYVIJW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Dihydralazine is a member of the hydrazinophthalazine chemical class and functions as a direct-acting vasodilator with antihypertensive properties . Its primary research application is in the study of hypertension and cardiovascular physiology. The compound mediates the relaxation of arteriolar smooth muscle, leading to peripheral vasodilation and a consequent reduction in blood pressure . While the precise mechanism is not fully elucidated, research indicates it may involve interference with calcium ion transport within vascular smooth muscle cells . Historically used as a prescription drug, this compound's pharmacological significance has evolved, and it now serves as a valuable tool for investigating reserve treatment options and drug-induced effects, such as its association with lupus-like syndromes . Researchers utilize this compound to model specific cardiovascular conditions and to explore the pathways of vasodilation. This product is intended for research purposes only in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4-hydrazinylphthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6/c9-11-7-5-3-1-2-4-6(5)8(12-10)14-13-7/h1-4H,9-10H2,(H,11,13)(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQKLRVZQQYVIJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0022935
Record name Dihydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

484-23-1
Record name Dihydralazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=484-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dihydralazine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000484231
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dihydralazine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12945
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DIHYDRALAZINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=526654
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dihydralazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0022935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dihydralazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.914
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIHYDRALAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCU411F5L6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Dihydralazine's Mechanism of Action on Vascular Smooth Muscle: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a hydrazinophthalazine derivative, is a direct-acting vasodilator primarily utilized in the management of hypertension.[1][2] Its therapeutic effect stems from a direct relaxation of vascular smooth muscle, preferentially affecting arterioles over veins.[3][4] While its clinical efficacy is well-established, the precise molecular mechanisms underpinning its vasodilatory action are multifaceted and not entirely elucidated.[2][5][6] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action on vascular smooth muscle cells (VSMCs). It delves into the key signaling pathways, presents available quantitative data, details relevant experimental methodologies, and provides visual representations of the core molecular interactions. This document is intended to serve as a detailed resource for researchers and professionals engaged in cardiovascular pharmacology and drug development.

Core Mechanisms of Vasodilation

This compound's vasodilatory effect is not attributed to a single, definitive mechanism but rather a combination of actions on several intracellular signaling cascades within vascular smooth muscle and endothelial cells. The primary proposed pathways include interference with calcium homeostasis, modulation of potassium channels, activation of cyclic nucleotide pathways, and antioxidant effects.

Interference with Intracellular Calcium (Ca²⁺) Homeostasis

A central hypothesis for this compound's action is its ability to alter cellular calcium metabolism, which is fundamental to the contractile state of VSMCs.[2][4] This interference occurs at two main levels: inhibition of Ca²⁺ release from intracellular stores and reduction of Ca²⁺ influx from the extracellular space.

1.1.1. Inhibition of IP₃-Mediated Ca²⁺ Release

This compound is proposed to inhibit the inositol 1,4,5-trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum (SR).[2][3][5] In response to vasoconstrictor agonists, the IP₃ receptor (IP₃R) on the SR membrane is activated, leading to the release of stored Ca²⁺ into the cytosol. This rise in intracellular Ca²⁺ ([Ca²⁺]i) activates myosin light chain kinase (MLCK), leading to phosphorylation of the myosin light chain and subsequent muscle contraction.[5] By blocking this IP₃-dependent release, this compound effectively uncouples agonist stimulation from the contractile machinery.[7] Studies on rabbit aorta have concluded that the main action of hydralazine is to block the IP₃-dependent release of Ca²⁺ from the sarcoplasmic reticulum.[7]

G cluster_membrane Plasma Membrane cluster_sr Sarcoplasmic Reticulum (SR) GPCR GPCR (e.g., α1-adrenergic) PLC Phospholipase C (PLC) GPCR->PLC Activates IP3 IP3 PLC->IP3 Generates IP3R IP3 Receptor (IP3R) Ca_Store Ca²⁺ Store IP3R->Ca_Store Opens Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Agonist Vasoconstrictor Agonist Agonist->GPCR This compound This compound This compound->IP3R Inhibits IP3->IP3R Activates Contraction VSMC Contraction Ca_Cytosol->Contraction Leads to

Figure 1: this compound's inhibition of the IP₃-mediated Ca²⁺ release pathway.

1.1.2. Inhibition of Ca²⁺ Influx

This compound has also been shown to interfere with the influx of extracellular Ca²⁺.[1][8] Experiments on rat tail artery strips demonstrated that hydralazine inhibits Ca²⁺ influx, as well as the release of Ca²⁺ from a membrane-bound pool.[8] This effect may be secondary to other actions, such as potassium channel opening and subsequent membrane hyperpolarization, which would close voltage-dependent calcium channels (VDCCs).

Modulation of Potassium (K⁺) Channels

Some evidence suggests that this compound causes smooth muscle hyperpolarization, likely through the opening of K⁺ channels.[5] Specifically, studies in porcine coronary arteries proposed the involvement of high-conductance Ca²⁺-activated K⁺ (BKCa) channels.[9] The opening of these channels would lead to K⁺ efflux, hyperpolarization of the cell membrane, and subsequent closure of VDCCs, thereby reducing Ca²⁺ influx and promoting relaxation.[5][9] However, this mechanism is debated, as other studies found no evidence of hydralazine affecting membrane potential in smooth muscle cells from the rabbit aorta.[10]

G cluster_membrane VSMC Plasma Membrane This compound This compound K_Channel K⁺ Channel (e.g., BKCa) This compound->K_Channel Activates (?) K_Efflux K⁺ Efflux K_Channel->K_Efflux Causes VDCC Voltage-Dependent Ca²⁺ Channel (VDCC) Ca_Influx Ca²⁺ Influx VDCC->Ca_Influx Reduces Hyperpolarization Hyperpolarization K_Efflux->Hyperpolarization Hyperpolarization->VDCC Closes Relaxation VSMC Relaxation Ca_Influx->Relaxation Leads to

Figure 2: Proposed (but debated) mechanism of K⁺ channel activation by this compound.
Stimulation of the Nitric Oxide-Guanylate Cyclase Pathway

This compound may increase the bioavailability of nitric oxide (NO) produced by the vascular endothelium.[1][5] NO diffuses into adjacent VSMCs and activates soluble guanylate cyclase (sGC), which in turn catalyzes the conversion of GTP to cyclic guanosine monophosphate (cGMP).[1] Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that culminates in smooth muscle relaxation. However, some studies suggest that this compound's vasodilatory effect is independent of the endothelium and not related to guanylate cyclase activation.[11] Yet, another study on the human fetal placental circulation concluded that hydralazine appears to activate guanylate cyclase directly, leading to increased cGMP and vasorelaxation.[12]

Involvement of the Prostacyclin Pathway

At clinically relevant concentrations (<10 μM), this compound's vasodilatory effects in the splanchnic resistance vasculature have been shown to be primarily endothelial in origin and mediated by the prostacyclin (PGI₂) receptor.[13] This mechanism involves the activation of cyclooxygenase (COX) and requires membrane hyperpolarization.[13]

Antioxidant Properties

Recent research has highlighted the antioxidant properties of this compound, which may contribute to its vascular protective effects beyond simple vasodilation.[14][15][16] It can act as a reactive oxygen species (ROS) scavenger and an inhibitor of ROS-generating enzymes like NADPH oxidase.[17][18] By reducing oxidative stress in the vasculature, this compound could improve endothelial function and enhance the bioavailability of endogenous vasodilators like NO.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies investigating the effects of this compound and its analogue, hydralazine.

Table 1: Potency of this compound/Hydralazine in Vascular Preparations

CompoundPreparationEffect MeasuredParameterValueReference
HydralazinePhenylephrine-constricted rabbit aortaRelaxationEC₅₀17 µM[7]
HydralazinePhenylephrine-constricted pregnant rat mesenteric arteriesRelaxationEC₅₀3.6 ± 0.3 µM[13]
HydralazineKCl-induced vasoconstriction in human placental lobuleVasodilationIC₅₀1.9 mmol/L[12]
HydralazineBovine carotid artery myofibrilsCa²⁺ dependent ATPase & Phosphorylation InhibitionIC₅₀20 µM[19]

Table 2: Effects of this compound on Vascular Parameters in Spontaneously Hypertensive Rats (SHRs)

ParameterTreatment Group (this compound 25 mg/kg/day)Change from ControlReference
Vessel StiffnessMesenteric Vasculature-27%[20]
ContractilityMesenteric Vasculature-12%[20]
Wall to Lumen (W/L) RatioMesenteric Vasculature-15%[20]

Key Experimental Protocols

The elucidation of this compound's mechanism of action relies on a variety of in vitro and in vivo experimental techniques.

Isolation and Culture of Vascular Smooth Muscle Cells (VSMCs)

A common method for studying the direct effects of compounds on VSMCs involves their isolation and primary culture.

  • Source: Rodent aorta or mesenteric arteries are frequently used.[21]

  • Method 1: Enzymatic Dissociation: The vascular tissue is dissected, minced, and incubated in a digestive solution containing enzymes like collagenase and elastase to break down the extracellular matrix and release individual VSMCs.[21][22] The dissociated cells are then plated onto culture dishes.

  • Method 2: Explant Technique: Small pieces of the medial layer of the vessel are placed on a culture dish, allowing VSMCs to migrate out and proliferate. This method is an alternative when tissue is limited.[21]

  • Culture Conditions: Cells are typically grown in a specialized smooth muscle cell medium supplemented with fetal bovine serum and growth factors at 37°C in a humidified CO₂ incubator.[23]

G Start Start: Isolate Artery (e.g., Aorta) Clean Clean Adipose & Connective Tissue Start->Clean Mince Mince Tissue Clean->Mince Digest Enzymatic Digestion (Collagenase, Elastase) Mince->Digest Triturate Mechanical Dissociation (Trituration) Digest->Triturate Filter Filter Cell Suspension Triturate->Filter Centrifuge Centrifuge & Resuspend Filter->Centrifuge Plate Plate Cells in Culture Flask/Dish Centrifuge->Plate Culture Incubate at 37°C, 5% CO₂ Plate->Culture End Primary VSMC Culture Ready for Experiments Culture->End

Figure 3: General workflow for enzymatic isolation of vascular smooth muscle cells.
Vascular Reactivity Studies (Isolated Artery Rings)

This classic pharmacological technique assesses the contractile and relaxant properties of vascular tissue.

  • Preparation: A blood vessel (e.g., thoracic aorta, tail artery) is excised and cut into rings 2-4 mm in length.[8][11]

  • Mounting: The rings are mounted in an organ bath filled with a physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C, and aerated with 95% O₂ / 5% CO₂.

  • Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

  • Protocol:

    • An optimal resting tension is applied, and the tissue is allowed to equilibrate.

    • The rings are pre-constricted with an agonist such as phenylephrine or a high concentration of potassium chloride (KCl).[7][8]

    • Once a stable contraction is achieved, cumulative concentrations of the test compound (this compound) are added to the bath to generate a concentration-response curve for relaxation.[13]

    • The involvement of specific pathways can be investigated by pre-incubating the tissue with selective inhibitors (e.g., L-NAME to block NO synthase, tetraethylammonium for BKCa channels).[9][12]

Measurement of Intracellular Calcium ([Ca²⁺]i)

Fluorescent Ca²⁺ indicators are used to measure changes in [Ca²⁺]i in cultured VSMCs.

  • Loading: Cultured VSMCs are loaded with a Ca²⁺-sensitive fluorescent dye, such as Fura-2 AM.

  • Measurement: The cells are placed on the stage of a fluorescence microscope equipped with a system for alternating excitation wavelengths. The ratio of fluorescence intensities emitted at the different wavelengths is calculated, which corresponds to the intracellular Ca²⁺ concentration.[24]

  • Protocol: After establishing a baseline [Ca²⁺]i, cells are stimulated with agonists in the presence or absence of this compound to observe its effect on calcium mobilization.[24]

Patch-Clamp Electrophysiology

This technique is used to study the activity of ion channels in the cell membrane of single VSMCs.

  • Configuration: The whole-cell configuration is commonly used to measure macroscopic currents flowing through all channels on the cell membrane.[10]

  • Protocol: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior. The membrane potential can be clamped at a specific voltage, and currents are recorded in response to voltage steps or drug application.[10] This allows for the direct assessment of this compound's effect on K⁺ or other ion channels.

Conclusion

The mechanism of action of this compound on vascular smooth muscle is complex, involving multiple, potentially synergistic pathways. The most strongly supported mechanisms are the inhibition of intracellular calcium release from the sarcoplasmic reticulum via the IP₃ pathway and a reduction in calcium influx.[2][5][7] Other contributing factors likely include the opening of potassium channels, stimulation of the prostacyclin pathway, and the drug's intrinsic antioxidant properties.[5][13][14] The relative importance of each mechanism may vary depending on the specific vascular bed, the concentration of the drug, and the underlying physiological or pathological state. Further research is required to fully delineate the intricate signaling networks modulated by this compound and to leverage this understanding for the development of more targeted and effective antihypertensive therapies.

References

Dihydralazine as a Vasodilator in Preclinical Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a derivative of hydralazine, is a direct-acting vasodilator that has been utilized in the management of hypertension. While clinically recognized, a comprehensive understanding of its preclinical pharmacology is essential for researchers and drug development professionals exploring its therapeutic potential and mechanism of action. This technical guide synthesizes available preclinical data on this compound, supplemented with data from its closely related and more extensively studied parent compound, hydralazine, to provide a detailed overview of its vasodilatory properties. It is important to note that while the effects of this compound and hydralazine are considered to be very similar, the majority of in-depth mechanistic and quantitative preclinical studies have been conducted on hydralazine.

Mechanism of Action

This compound exerts its vasodilatory effect primarily through direct relaxation of vascular smooth muscle cells (VSMCs), independent of the endothelium in many vascular beds.[1] The principal mechanism involves the interference with intracellular calcium ion (Ca²⁺) signaling, a critical component of smooth muscle contraction.

The proposed signaling pathway suggests that this compound inhibits the inositol trisphosphate (IP₃)-induced release of Ca²⁺ from the sarcoplasmic reticulum (SR) within VSMCs.[2] This reduction in cytosolic Ca²⁺ availability leads to a decrease in the formation of the Ca²⁺-calmodulin complex, subsequently reducing the activation of myosin light chain kinase (MLCK) and preventing the phosphorylation of myosin light chains. This cascade of events ultimately results in smooth muscle relaxation and vasodilation.

While the primary mechanism is focused on intracellular calcium modulation, other potential contributing pathways for the parent compound hydralazine have been suggested, which may also be relevant for this compound. These include the opening of high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization of the cell membrane, and potential interactions with nitric oxide (NO) signaling pathways.[3]

Quantitative Preclinical Data

Quantitative data on the vasodilatory effects of this compound in preclinical models are limited. The following tables summarize the available data for this compound and supplement it with key findings for hydralazine to provide a more complete picture of its pharmacological profile.

Table 1: In Vivo Efficacy of this compound in Preclinical Models

Animal ModelAdministration RouteDoseKey FindingsReference
Spontaneously Hypertensive Rats (SHR) (young)Oral (daily)25 mg/kgPrevented the development of genetic hypertension.[4]
Spontaneously Hypertensive Rats (SHR) (young)Oral (daily)25 mg/kgDecreased vascular stiffness by 27%.[4]
Spontaneously Hypertensive Rats (SHR) (young)Oral (daily)25 mg/kgReduced vascular contractility by 12%.[4]
Spontaneously Hypertensive Rats (SHR) (young)Oral (daily)25 mg/kgReduced vascular wall-to-lumen ratio by 15%.[4]
Normotensive DogsOral1.42 mg/kgDose-dependent decrease in blood pressure.[5]
Normotensive DogsOral7.1 mg/kgDose-dependent decrease in blood pressure.[5]
Humans (normotensive volunteers)Intravenous6.25 mgMedian increase in cerebral blood flow of 16-27%.[6]

Table 2: In Vitro Vasodilatory Effects of Hydralazine (as a proxy for this compound)

Vessel TypeAnimal ModelAgonistEC₅₀ / IC₅₀ (µM)Maximum Relaxation (%)Reference
Mesenteric Resistance ArteriesPregnant RatsPhenylephrine3.6 ± 0.375 ± 6.2[7]
Rabbit AortaRabbitPhenylephrine~2080 - 90[8]
Pulmonary ArteryRabbitPhenylephrine~2080 - 90[8]
Rabbit Renal ArteryRabbitNorepinephrine0.14Nearly complete[1]
Porcine Coronary ArteriesPigK⁺ (20 mM)pD₂ = 5.38 ± 0.0685.9 ± 3.6[3]

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

G cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Animal Euthanize Animal (e.g., Rat, Rabbit) Isolate_Artery Isolate Artery (e.g., Aorta, Mesenteric) Animal->Isolate_Artery Cut_Rings Cut into Rings (2-4 mm) Isolate_Artery->Cut_Rings Mount_Rings Mount Rings in Organ Bath Cut_Rings->Mount_Rings Equilibrate Equilibrate under Optimal Tension Mount_Rings->Equilibrate Pre_constrict Pre-constrict with Agonist (e.g., Phenylephrine) Equilibrate->Pre_constrict Add_this compound Cumulative Addition of this compound Pre_constrict->Add_this compound Record_Tension Record Changes in Isometric Tension Add_this compound->Record_Tension Dose_Response Construct Dose-Response Curve Record_Tension->Dose_Response Calculate_EC50 Calculate EC₅₀ and Maximum Relaxation Dose_Response->Calculate_EC50

Caption: Experimental workflow for in vitro vasodilation assessment.

Experimental Protocols

Detailed experimental protocols for this compound are not extensively published. Therefore, the following are generalized protocols based on standard methodologies used for assessing vasodilator properties of related compounds like hydralazine.

In Vitro Vasodilation Assessment in Isolated Arterial Rings

Objective: To determine the concentration-response relationship of this compound-induced relaxation in isolated arteries.

Materials:

  • Animals: Male Wistar rats or New Zealand white rabbits.

  • Tissues: Thoracic aorta or mesenteric resistance arteries.

  • Solutions: Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.2, KH₂PO₄ 1.2, NaHCO₃ 25, glucose 11.1), phenylephrine or norepinephrine solution, this compound stock solution.

  • Equipment: Organ bath system with isometric force transducers, data acquisition system.

Procedure:

  • Tissue Preparation: Euthanize the animal via an approved method. Carefully dissect the desired artery and place it in cold Krebs-Henseleit solution. Clean the artery of adhering connective and adipose tissue and cut it into rings of 2-4 mm in length.

  • Mounting: Suspend the arterial rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂. Attach one end of the ring to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 2g for rat aorta). During this period, replace the bath solution every 15-20 minutes.

  • Pre-constriction: Induce a stable submaximal contraction with an appropriate agonist (e.g., phenylephrine 1 µM).

  • This compound Administration: Once a stable contractile plateau is reached, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M). Allow the tissue to stabilize after each addition.

  • Data Recording: Continuously record the isometric tension throughout the experiment.

  • Data Analysis: Express the relaxation at each this compound concentration as a percentage of the pre-constriction tension. Plot the concentration-response curve and calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation) and the maximum relaxation (Emax).

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on mean arterial pressure in a preclinical model of hypertension.

Materials:

  • Animals: Spontaneously Hypertensive Rats (SHR).

  • Drug Formulation: this compound dissolved in a suitable vehicle (e.g., drinking water or for oral gavage).

  • Equipment: Telemetry system for continuous blood pressure monitoring or tail-cuff plethysmography system.

Procedure:

  • Animal Acclimatization: Acclimate the SHRs to the housing conditions and measurement procedures for at least one week.

  • Baseline Measurement: Record baseline mean arterial pressure (MAP) and heart rate for several days before drug administration to establish a stable baseline.

  • Drug Administration: Administer this compound at the desired dose (e.g., 25 mg/kg/day) and route (e.g., in drinking water or via oral gavage). A vehicle control group should be included.

  • Blood Pressure Monitoring: Continuously monitor MAP and heart rate throughout the study period.

  • Data Analysis: Compare the changes in MAP and heart rate in the this compound-treated group to the vehicle-treated control group. Analyze the data for statistical significance.

Conclusion

This compound is a direct-acting vasodilator with a mechanism of action primarily centered on the inhibition of intracellular calcium release in vascular smooth muscle cells. Preclinical data, although limited specifically for this compound, suggest its efficacy in reducing blood pressure and improving vascular parameters in hypertensive models. The more extensive data available for its parent compound, hydralazine, provides a strong basis for understanding its pharmacological profile. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to design and interpret preclinical studies investigating the vasodilatory effects of this compound and related compounds. Further research is warranted to delineate the specific quantitative and mechanistic details of this compound's action in various vascular beds and preclinical models.

References

Unraveling the Antihypertensive Mechanisms of Dihydralazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, has been a long-standing therapeutic agent in the management of hypertension. Its primary antihypertensive effect stems from its ability to induce direct vasodilation of arterial smooth muscle, thereby reducing peripheral resistance and lowering blood pressure. This technical guide provides an in-depth investigation into the antihypertensive properties of this compound, detailing its complex mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining experimental protocols for its investigation. The intricate signaling pathways involved in this compound-mediated vasodilation are also visualized to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: A Multifaceted Approach to Vasodilation

This compound exerts its antihypertensive effects through a multi-pronged mechanism primarily targeting vascular smooth muscle cells (VSMCs). The central event is the relaxation of these cells, leading to the widening of arterioles and a subsequent decrease in blood pressure.[1][2] This is achieved through the modulation of intracellular calcium levels, a key determinant of muscle contraction.

Inhibition of Intracellular Calcium Release

A primary mechanism of this compound is the inhibition of calcium release from the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs.[3][4] Specifically, it is proposed to interfere with the inositol 1,4,5-trisphosphate (IP3)-mediated signaling pathway.[3][4] Agonist stimulation of VSMCs leads to the generation of IP3, which binds to its receptors (IP3R) on the SR membrane, triggering the release of stored calcium into the cytoplasm. This compound is thought to inhibit this IP3-induced calcium release, thereby preventing the rise in cytosolic calcium required for the activation of contractile proteins.[3][4]

Modulation of Potassium Channels

The role of potassium channels in this compound's mechanism of action is a subject of ongoing investigation with some conflicting reports. Some studies suggest that this compound may activate ATP-sensitive potassium (KATP) channels in VSMCs. The opening of these channels leads to potassium efflux, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation. However, other studies have not found significant activation of potassium channels by this compound.

The Nitric Oxide-cGMP Pathway

The involvement of the nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced vasodilation is also debated. Some evidence suggests that this compound may stimulate the release of NO from endothelial cells or act as an NO donor itself.[5] NO then diffuses into VSMCs and activates soluble guanylate cyclase (sGC), which in turn increases the production of cGMP. Elevated cGMP levels lead to the activation of protein kinase G (PKG), resulting in a cascade of events that promote vasodilation, including the inhibition of calcium channels and the sequestration of intracellular calcium.[5] Conversely, other studies have found that the vasodilatory effect of hydralazine, a closely related compound, is independent of the endothelium and not related to guanylate cyclase activation.[6]

Quantitative Data on the Antihypertensive Effects of this compound

The antihypertensive efficacy of this compound has been quantified in numerous preclinical and clinical studies. The following tables summarize key quantitative data on its dose-dependent effects on blood pressure and its in vitro vasodilatory potency.

Table 1: Clinical Efficacy of this compound in Hypertensive Patients

Dosage RegimenMean Arterial Pressure (MAP) Reduction (mmHg)Systolic Blood Pressure (SBP) Reduction (mmHg)Diastolic Blood Pressure (DBP) Reduction (mmHg)Study PopulationReference
75 mg/day (controlled-release, BID)Not ReportedStatistically significant fall from baselineStatistically significant fall from baseline20 black hypertensive patients[7]
150 mg/day (controlled-release, BID)Not ReportedSubstantial fall from baseline (not statistically significant)Substantial fall from baseline (not statistically significant)20 black hypertensive patients[7]
300 mg/day (controlled-release, BID)Not ReportedSubstantial fall from baseline (not statistically significant)Substantial fall from baseline (not statistically significant)20 black hypertensive patients[7]
7.1 mg/kg (oral, single dose)Dose-dependent decreaseNot ReportedNot Reported6 normotensive dogs[8]
6.25 mg (intravenous)UnchangedNot ReportedDecreased7 young, normotensive volunteers[9]
Intravenous Hydralazine1318-2211-15Hospitalized patients[10]
Oral Hydralazine~6-7Not ReportedNot ReportedNot Specified[10]
Oral Hydralazine with PropranololNot Reported16.817.6Not Specified[10]

Table 2: In Vitro Vasodilatory Effects of Hydralazine

PreparationAgonistIC50 / EC50Emax (% Relaxation)Reference
Isolated porcine coronary arteriesK+ (20 mM)pD2 = 5.38 ± 0.0685.9 ± 3.6%[11]
Isolated mesenteric resistance arteries (pregnant rats)Phenylephrine3.6 ± 0.3 μM75 ± 6.2%[12]
Bovine carotid artery myofibrils (inhibition of Ca2+-dependent ATPase)Ca2+2 x 10⁻⁵ MNot Reported[13]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the antihypertensive properties of this compound.

Measurement of Vasodilation in Isolated Aortic Rings

Objective: To assess the direct vasodilatory effect of this compound on vascular smooth muscle.

Protocol:

  • Tissue Preparation: Euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend the aortic rings in a 10 mL organ bath containing Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, and 11.1 glucose) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 2 g, with the buffer being replaced every 15-20 minutes.

  • Contraction: Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

  • This compound Application: Once a stable plateau of contraction is reached, add cumulative concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁴ M) to the organ bath at regular intervals.

  • Data Acquisition: Record the isometric tension continuously. Express the relaxation induced by this compound as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis: Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Intracellular Calcium Imaging in Vascular Smooth Muscle Cells

Objective: To determine the effect of this compound on intracellular calcium concentrations in VSMCs.

Protocol:

  • Cell Culture: Culture primary rat aortic smooth muscle cells on glass coverslips.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM (e.g., 5 µM for 60 minutes at 37°C) in a physiological salt solution.

  • Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

  • Baseline Measurement: Perfuse the cells with physiological salt solution and record the baseline fluorescence ratio (e.g., excitation at 340/380 nm, emission at 510 nm).

  • Stimulation: Stimulate the cells with a vasoconstrictor agonist (e.g., angiotensin II or phenylephrine) to induce a rise in intracellular calcium.

  • This compound Treatment: After the initial calcium response, perfuse the cells with a solution containing this compound at the desired concentration.

  • Data Acquisition and Analysis: Continuously record the fluorescence ratio to monitor changes in intracellular calcium concentration. Analyze the data to determine the effect of this compound on both the peak and sustained phases of the calcium signal.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways of this compound and a typical experimental workflow for its investigation.

Dihydralazine_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_VSMC Vascular Smooth Muscle Cell This compound This compound Dihydralazine_int This compound This compound->Dihydralazine_int enters cell PLC Phospholipase C PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R binds to SR Sarcoplasmic Reticulum Ca_SR Ca²⁺ IP3R->Ca_SR opens channel for Ca_cyto Cytosolic Ca²⁺ Ca_SR->Ca_cyto release Contraction Muscle Contraction Ca_cyto->Contraction activates Relaxation Vasodilation Dihydralazine_int->IP3R inhibits Dihydralazine_int->Relaxation leads to Agonist Vasoconstrictor Agonist Receptor Gq-protein Coupled Receptor Agonist->Receptor Receptor->PLC

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Experimental_Workflow cluster_InVitro In Vitro Studies cluster_InVivo In Vivo Studies cluster_Measurements Measurements cluster_Analysis Data Analysis Aortic_Rings Isolated Aortic Rings Vasodilation Vasodilation Measurement (Isometric Tension) Aortic_Rings->Vasodilation VSMC_Culture Vascular Smooth Muscle Cell Culture Calcium_Imaging Intracellular Calcium Imaging (Fura-2 AM) VSMC_Culture->Calcium_Imaging Animal_Models Hypertensive Animal Models BP_Measurement Blood Pressure Measurement (Telemetry/Tail-cuff) Animal_Models->BP_Measurement Clinical_Trials Human Clinical Trials Clinical_Trials->BP_Measurement Dose_Response Dose-Response Curves (EC50/IC50) Vasodilation->Dose_Response Calcium_Imaging->Dose_Response BP_Measurement->Dose_Response Statistical_Analysis Statistical Analysis Dose_Response->Statistical_Analysis

Caption: General experimental workflow for investigating this compound.

Conclusion

This compound remains a relevant antihypertensive agent with a primary mechanism centered on direct arterial vasodilation. Its ability to interfere with intracellular calcium signaling, particularly by inhibiting IP3-mediated calcium release from the sarcoplasmic reticulum, is a key aspect of its therapeutic effect. While the precise roles of potassium channels and the nitric oxide pathway require further elucidation, the available data provide a strong foundation for understanding its antihypertensive properties. The experimental protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to further investigate and build upon our current knowledge of this compound and related vasodilators. Continued research into its multifaceted mechanism of action may uncover novel therapeutic applications and opportunities for the development of more targeted antihypertensive therapies.

References

Dihydralazine's Impact on Nitric Oxide Signaling in Endothelial Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, is a direct-acting vasodilator that has been utilized in the management of hypertension. While its primary mechanism of action is often attributed to its effects on vascular smooth muscle, a growing body of evidence suggests a significant interplay with endothelial nitric oxide (NO) signaling pathways. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound influences NO production and bioavailability in endothelial cells. It consolidates current understanding, presents available quantitative data, details relevant experimental methodologies, and illustrates the key signaling cascades. The complex and sometimes conflicting findings are presented to offer a comprehensive overview for researchers in cardiovascular pharmacology and drug development.

Introduction

Endothelial-derived nitric oxide is a critical signaling molecule that governs vascular homeostasis. It is an important regulator of blood pressure, a function it achieves by activating soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to the production of cyclic guanosine monophosphate (cGMP) and subsequent vasodilation. Endothelial dysfunction, characterized by impaired NO bioavailability, is a hallmark of many cardiovascular diseases. This compound's role as a vasodilator has prompted investigations into its potential to modulate the eNOS/NO/cGMP pathway. This guide will dissect the proposed mechanisms of action, which include direct stimulation of NO release, enhancement of NO bioavailability through antioxidant effects, and potential indirect influences on downstream signaling components.

Molecular Mechanisms of this compound's Action on Endothelial NO Signaling

The precise mechanisms by which this compound impacts endothelial NO signaling are multifaceted and, in some aspects, still under debate. The prevailing hypotheses are:

Stimulation of Endothelial Nitric Oxide Synthase (eNOS)

Some studies suggest that this compound can directly stimulate the release of nitric oxide from endothelial cells.[1] This proposed mechanism involves an increase in the activity of endothelial nitric oxide synthase (eNOS), the enzyme responsible for converting L-arginine to L-citrulline and NO. However, the direct molecular interactions between this compound and eNOS have not been fully elucidated.

Enhancement of Nitric Oxide Bioavailability

A significant body of evidence points towards this compound's role as an antioxidant, which indirectly enhances NO bioavailability.[2] Reactive oxygen species (ROS), such as superoxide anions (O₂⁻), readily react with and inactivate NO, forming peroxynitrite.[2] By scavenging ROS and inhibiting ROS-producing enzymes like vascular nicotinamide adenine dinucleotide phosphate (NADP(H)) oxidase, this compound is thought to preserve the levels of functional NO.[2] This antioxidant property may also contribute to the prevention of nitrate tolerance when co-administered with organic nitrates.[2]

Modulation of Downstream Signaling

There is conflicting evidence regarding this compound's effect on the downstream components of the NO signaling pathway. Some research indicates that hydralazine, a closely related compound, may activate guanylate cyclase, leading to increased cGMP production independent of direct NO donation.[3] However, other studies have concluded that hydralazine-induced vascular relaxation is not associated with an increase in cGMP levels.[4][5] One study on the human fetal placental circulation suggested that hydralazine's vasodilator effect is antagonized by a guanylate cyclase inhibitor, implying a cGMP-dependent mechanism in this specific vascular bed.[3]

Endothelium-Dependent vs. Independent Vasodilation

The necessity of the endothelium for this compound's vasodilatory effect is also a point of contention. Some studies report that the vasodilation is endothelium-dependent at clinically relevant concentrations, suggesting a primary role for endothelial-derived factors like NO or prostacyclin.[5] Conversely, other research indicates that hydralazine's relaxant effect on vascular smooth muscle is independent of the endothelium.[4][5]

Quantitative Data

The available quantitative data on the direct effects of this compound on endothelial NO signaling is limited. The following tables summarize the pertinent findings from the literature. It is important to note that much of the research has been conducted with hydralazine, and the specific dose-response of this compound on markers of endothelial NO signaling requires further investigation.

Compound Parameter Vessel/Cell Type EC₅₀ / IC₅₀ (μM) Reference
HydralazineRelaxationMesenteric resistance arteries (pregnant rat)3.6 ± 0.3[6]
HydralazineInhibition of SR Ca²⁺ leakCardiomyocytes (NOS1⁻/⁻ mice)0.160 ± 0.128[7]

Table 1: Potency of Hydralazine in Vaso-relaxant and Intracellular Calcium Regulation.

Compound Effect Experimental Model Key Finding Reference
HydralazineVasodilationHuman fetal placental lobuleIC₅₀ of 1.9 mmol/L for vasodilation. Effect antagonized by a guanylate cyclase inhibitor.[3]
HydralazineVascular RelaxationRat aortic ringsRelaxation was independent of the endothelium and not related to guanylate cyclase activation.[4][5]
HydralazineEndothelial FunctionAortic rings from NO-deficient hypertensive ratsImproved vasodilator responses but did not reduce increased superoxide production.[8]

Table 2: Summary of Key Findings on Hydralazine's Vascular Effects.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions, the following diagrams have been generated using Graphviz (DOT language).

Dihydralazine_NO_Signaling cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell This compound This compound eNOS_inactive eNOS (inactive) This compound->eNOS_inactive stimulates? Antioxidant Antioxidant Effect This compound->Antioxidant exerts eNOS_active eNOS (active) eNOS_inactive->eNOS_active Activation NO Nitric Oxide (NO) eNOS_active->NO produces L_Arginine L-Arginine sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates ROS ROS ROS->NO inactivates Antioxidant->ROS scavenges cGMP cGMP sGC->cGMP converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation leads to

Caption: Proposed mechanisms of this compound's effect on nitric oxide signaling.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biochemical Assays cluster_analysis Data Analysis Endothelial_Cells Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with this compound (Dose-response and time-course) Endothelial_Cells->Treatment NO_Measurement Measure Nitric Oxide Production (Griess Assay / Chemiluminescence) Treatment->NO_Measurement eNOS_Activity Determine eNOS Activity (L-arginine to L-citrulline conversion) Treatment->eNOS_Activity cGMP_Levels Quantify Intracellular cGMP (ELISA) Treatment->cGMP_Levels Data_Analysis Analyze dose-response curves, calculate EC₅₀/IC₅₀ values, and perform statistical analysis NO_Measurement->Data_Analysis eNOS_Activity->Data_Analysis cGMP_Levels->Data_Analysis

Caption: General experimental workflow for assessing this compound's effects.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on endothelial NO signaling.

Measurement of Nitric Oxide Production (Griess Assay)

This colorimetric assay measures nitrite (NO₂⁻), a stable and quantifiable end-product of NO metabolism in aqueous solutions.

Materials:

  • Cultured endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)

  • Cell culture medium

  • This compound solutions of varying concentrations

  • Phosphate Buffered Saline (PBS)

  • Griess Reagent:

    • Solution A: 1% (w/v) sulfanilamide in 5% phosphoric acid

    • Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride in water

  • Sodium nitrite (NaNO₂) standard solutions (0-100 µM)

  • 96-well microplate

  • Microplate reader (540 nm absorbance)

Protocol:

  • Seed endothelial cells in a 96-well plate and grow to confluence.

  • Replace the culture medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 24 hours).

  • Prepare a standard curve by diluting the sodium nitrite stock solution in culture medium to concentrations ranging from 0 to 100 µM.

  • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Add 50 µL of each standard solution to separate wells.

  • Add 50 µL of Griess Reagent Solution A to all wells containing samples and standards.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Add 50 µL of Griess Reagent Solution B to all wells.

  • Incubate for another 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve.

Determination of eNOS Activity (L-Arginine to L-Citrulline Conversion Assay)

This radiometric assay directly measures the enzymatic activity of eNOS by quantifying the conversion of radiolabeled L-arginine to L-citrulline.

Materials:

  • Cultured endothelial cells

  • Cell lysis buffer (e.g., 25 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM EGTA, protease and phosphatase inhibitors)

  • L-[³H]arginine

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 µM FAD, 10 µM BH₄, 1 mM NADPH, 2.5 mM CaCl₂)

  • Calmodulin

  • Stop buffer (e.g., 100 mM HEPES, pH 5.5, 10 mM EDTA)

  • Dowex AG 50WX-8 resin (Na⁺ form)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Protocol:

  • Culture endothelial cells to confluence and treat with this compound or vehicle.

  • Lyse the cells and determine the protein concentration of the lysate.

  • In a microcentrifuge tube, combine a specific amount of cell lysate protein with the reaction buffer containing L-[³H]arginine and calmodulin.

  • Initiate the reaction by incubating at 37°C for a defined period (e.g., 30 minutes).

  • Terminate the reaction by adding the stop buffer.

  • Apply the reaction mixture to a column containing Dowex AG 50WX-8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine (the resin binds arginine but not citrulline).

  • Collect the eluate containing L-[³H]citrulline in a scintillation vial.

  • Add scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

  • Calculate eNOS activity as the amount of L-[³H]citrulline produced per unit of protein per unit of time.

Quantification of Intracellular cGMP (ELISA)

This competitive enzyme-linked immunosorbent assay (ELISA) is a sensitive method for quantifying cGMP levels in cell lysates.

Materials:

  • Cultured endothelial cells

  • This compound solutions

  • Cell lysis buffer (provided with the ELISA kit, often containing a phosphodiesterase inhibitor like IBMX)

  • Commercially available cGMP ELISA kit (containing cGMP standard, cGMP-peroxidase conjugate, anti-cGMP antibody, coated microplate, wash buffer, substrate, and stop solution)

  • Microplate reader

Protocol:

  • Culture and treat endothelial cells with this compound as described previously.

  • Lyse the cells according to the ELISA kit manufacturer's instructions.

  • Prepare a standard curve using the provided cGMP standard.

  • Add the cell lysates, standards, and cGMP-peroxidase conjugate to the wells of the antibody-coated microplate.

  • Incubate as recommended by the manufacturer to allow for competitive binding.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution and incubate to allow for color development. The intensity of the color is inversely proportional to the amount of cGMP in the sample.

  • Add the stop solution to terminate the reaction.

  • Measure the absorbance at the specified wavelength using a microplate reader.

  • Calculate the cGMP concentration in the samples by comparing their absorbance to the standard curve.

Conclusion

This compound's interaction with the endothelial nitric oxide signaling pathway is a complex area of research with significant therapeutic implications. While its primary vasodilatory mechanism is likely multifaceted, the available evidence strongly suggests a role in modulating NO bioavailability, potentially through both direct and indirect actions on endothelial cells. The antioxidant properties of this compound appear to be a key contributor to its vascular effects. However, the conflicting reports on its direct effects on eNOS activation and cGMP production highlight the need for further rigorous investigation. The experimental protocols detailed in this guide provide a framework for researchers to systematically dissect the molecular pharmacology of this compound and similar compounds, ultimately leading to a more complete understanding of their therapeutic potential in cardiovascular disease.

References

Dihydralazine's Influence on Gene Expression in Cardiovascular Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a vasodilator traditionally used in the management of hypertension and heart failure, is increasingly recognized for its complex molecular actions that extend beyond simple vasodilation. Emerging research has illuminated its significant impact on gene expression, revealing novel mechanisms that hold therapeutic promise for a range of cardiovascular diseases. This technical guide provides an in-depth exploration of this compound's effects on gene expression, focusing on its role in modulating key signaling pathways, its epigenetic influence, and its impact on inflammatory and angiogenic processes. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in the field.

Core Mechanisms of Action on Gene Expression

This compound and its close analog hydralazine exert their effects on gene expression through two primary, interconnected mechanisms: the activation of the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the modulation of epigenetic landscapes, particularly DNA methylation.

Activation of the HIF-1α Signaling Pathway

A pivotal discovery in understanding this compound's molecular action is its ability to inhibit prolyl hydroxylase domain (PHD) enzymes.[1][2][3] PHDs are responsible for the oxygen-dependent degradation of HIF-1α. By inhibiting PHDs, this compound stabilizes HIF-1α, allowing it to accumulate and translocate to the nucleus where it acts as a transcription factor, upregulating a battery of genes involved in angiogenesis, vascular tone, and cellular adaptation to hypoxia.[1][2][3]

The signaling cascade is as follows:

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PHD Prolyl Hydroxylase Domain (PHD) Enzymes This compound->PHD Inhibition HIF1a_p HIF-1α (hydroxylated) PHD->HIF1a_p Hydroxylation HIF1a HIF-1α (stabilized) Proteasome Proteasomal Degradation HIF1a_p->Proteasome Degradation HIF1_complex HIF-1 Complex HIF1a->HIF1_complex Dimerization HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription HRE->Target_Genes Activation

This compound-mediated activation of the HIF-1α signaling pathway.
Epigenetic Modulation via DNA Demethylation

This compound has been identified as an inhibitor of DNA methyltransferase 1 (DNMT1), a key enzyme responsible for maintaining DNA methylation patterns.[4] By reducing DNMT1 expression, this compound can lead to the demethylation of gene promoters, subsequently reactivating the expression of silenced genes.[4][5] This epigenetic activity is particularly relevant in heart failure, where aberrant DNA methylation contributes to pathological gene expression profiles.[4][6][7]

A notable example is the demethylation of the promoter for the sarcoplasmic reticulum Ca2+-ATPase (SERCA2a) gene, leading to its increased expression and improved calcium homeostasis in cardiomyocytes.[4][6]

DNA_Demethylation_Pathway This compound This compound DNMT1 DNA Methyltransferase 1 (DNMT1) This compound->DNMT1 Inhibition of Expression Methylated_Promoter Hypermethylated Gene Promoter DNMT1->Methylated_Promoter Maintains Methylation Demethylated_Promoter Demethylated Gene Promoter Methylated_Promoter->Demethylated_Promoter Demethylation Gene_Silencing Gene Silencing Methylated_Promoter->Gene_Silencing Leads to Gene_Expression Gene Re-expression Demethylated_Promoter->Gene_Expression Allows

Epigenetic modulation by this compound through DNMT1 inhibition.

Quantitative Impact on Gene Expression

The following tables summarize the quantitative changes in the expression of key cardiovascular-related genes in response to this compound/hydralazine treatment, as reported in various in vitro and in vivo studies.

Table 1: Upregulated Genes

GeneFunctionExperimental ModelFold Change / % IncreaseReference
VEGF Angiogenesis, vascular permeabilityHuman Umbilical Vein Endothelial Cells (HUVECs), in vivo mouse modelsUpregulated[1][2][3]
Endothelin-1 (ET-1) Vasoconstriction, cell proliferationHUVECsUpregulated[1]
Adrenomedullin Vasodilation, angiogenesisHUVECsUpregulated[1]
Haem Oxygenase-1 (HO-1) Antioxidant, anti-inflammatoryHUVECsUpregulated[1][8]
SERCA2a Calcium homeostasis in cardiomyocytesCardiomyocytesIncreased protein and activity[4]
CXCR4 Homing of endothelial progenitor cellsEndothelial Progenitor Cells (EPCs)Upregulated[8]
Atrial Natriuretic Peptide (ANP) Cardiac hypertrophy markerMice lacking guanylyl cyclase-AIncreased mRNA expression[9][10]

Table 2: Downregulated Genes

GeneFunctionExperimental ModelFold Change / % DecreaseReference
NADPH Oxidase Oxidative stressKidney samples from diabetic miceDownregulated expression[8]
RAGE, iNOS, COX-2, TNF-α, IL-1β, IL-6 InflammationVariousDownregulated signaling[8]
DNMT1 DNA methylationMCF-7 cellsDecreased mRNA expression[5]
Collagen I FibrosisMice lacking guanylyl cyclase-ADecreased mRNA expression[9][10]
IL-1, TNFα, IFNγ InflammationVascular Smooth Muscle Cells (VSMCs)Inhibited expression[11]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound's effect on gene expression.

Prolyl Hydroxylase (PHD) Activity Assay

Objective: To determine the inhibitory effect of this compound on PHD enzyme activity.

Methodology:

  • Preparation of Cell Lysates: Human embryonic kidney (HEK293) cells are cultured and harvested. The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, supplemented with protease inhibitors) and incubated on ice. The lysate is then centrifuged to pellet cell debris, and the supernatant containing the cellular proteins is collected.

  • PHD Assay: The assay is performed using a synthetic peptide corresponding to the oxygen-dependent degradation domain of HIF-1α.

    • The reaction mixture contains the cell lysate, the HIF-1α peptide substrate, ascorbate, 2-oxoglutarate, and varying concentrations of this compound.

    • The reaction is initiated by the addition of the cell lysate and incubated at 37°C.

    • The hydroxylation of the HIF-1α peptide by PHD enzymes is measured, often using an antibody that specifically recognizes the hydroxylated form of the peptide in an ELISA-based format.

  • Data Analysis: The level of peptide hydroxylation is quantified, and the inhibitory effect of this compound is determined by comparing the activity in the presence of the drug to the vehicle control.

RNA Extraction and Quantitative Real-Time PCR (qPCR)

Objective: To quantify the changes in mRNA expression of target genes in response to this compound treatment.

Methodology:

  • Cell Culture and Treatment: Cardiovascular cell types (e.g., HUVECs, VSMCs, cardiomyocytes) are cultured under standard conditions and treated with this compound at various concentrations and for different time points. A vehicle control (e.g., DMSO or saline) is run in parallel.

  • RNA Extraction: Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit (e.g., High-Capacity cDNA Reverse Transcription Kit, Applied Biosystems) with random primers or oligo(dT) primers.

  • qPCR: The qPCR is performed using a real-time PCR system.

    • The reaction mixture typically contains cDNA template, forward and reverse primers for the gene of interest, and a fluorescent DNA-binding dye (e.g., SYBR Green) or a probe-based master mix (e.g., TaqMan).

    • The thermal cycling conditions generally include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • A housekeeping gene (e.g., GAPDH, β-actin) is used as an internal control for normalization.

  • Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

DNA Methylation Analysis (Bisulfite Sequencing)

Objective: To determine the methylation status of specific gene promoters following this compound treatment.

Methodology:

  • Genomic DNA Extraction: Genomic DNA is extracted from cells treated with this compound or a vehicle control.

  • Bisulfite Conversion: The extracted genomic DNA is treated with sodium bisulfite, which converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification: The promoter region of the gene of interest is amplified from the bisulfite-converted DNA using specific primers designed to distinguish between methylated and unmethylated sequences.

  • Sequencing: The PCR products are then sequenced (e.g., Sanger sequencing or next-generation sequencing) to determine the methylation status of individual CpG sites within the promoter.

  • Data Analysis: The sequencing data is analyzed to quantify the percentage of methylation at each CpG site in the this compound-treated versus control samples.

Experimental and Logical Workflows

The following diagrams illustrate typical experimental workflows for investigating the effects of this compound.

Experimental_Workflow_Gene_Expression Start Start: Hypothesis on this compound's Effect on a Cardiovascular Process Cell_Culture In Vitro Model Selection (e.g., HUVECs, Cardiomyocytes) Start->Cell_Culture Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Treatment RNA_Extraction RNA Extraction and QC Treatment->RNA_Extraction Gene_Expression_Analysis Gene Expression Profiling (qPCR, Microarray, RNA-Seq) RNA_Extraction->Gene_Expression_Analysis Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Gene_Expression_Analysis->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis Validation Protein Level Validation (Western Blot, ELISA) Pathway_Analysis->Validation Conclusion Conclusion and Further Investigation Validation->Conclusion

References

Dihydralazine in Hypertension: A Technical Guide to its Basic Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a phthalazine derivative, has been a subject of extensive basic research in the field of hypertension for decades. While its clinical use has evolved, its applications in fundamental research continue to provide valuable insights into the pathophysiology of hypertension and the mechanisms of vasodilation. This technical guide delves into the core basic research applications of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing complex signaling pathways to support ongoing and future investigations in cardiovascular pharmacology.

Core Mechanisms of Action: A Multi-faceted Vasodilator

This compound's primary antihypertensive effect stems from its ability to induce vasodilation, primarily targeting arterioles.[1] This action is not attributed to a single, definitive mechanism but rather a combination of effects on vascular smooth muscle cells (VSMCs) and endothelial cells.

Direct Effects on Vascular Smooth Muscle Cells

This compound directly relaxes VSMCs through several key mechanisms:

  • Inhibition of Intracellular Calcium Release: A principal mechanism of this compound-induced vasodilation is the inhibition of calcium (Ca2+) release from the sarcoplasmic reticulum (SR) within VSMCs.[2] It is thought to interfere with inositol trisphosphate (IP3)-mediated Ca2+ release, a critical step in the contractile signaling cascade.[2] By reducing the availability of intracellular calcium, this compound curtails the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation.[3]

  • Modulation of Potassium Channels: Evidence suggests that this compound may activate potassium (K+) channels in VSMCs.[4] The opening of these channels leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca2+ channels and reduces Ca2+ influx, further contributing to vasodilation.[3][4] Specifically, the involvement of high-conductance Ca2+-activated K+ (BKCa) channels has been proposed.[4]

Endothelium-Mediated Effects

The vascular endothelium plays a role in mediating the vasodilatory effects of this compound:

  • Stimulation of Nitric Oxide Release: this compound has been shown to stimulate the release of nitric oxide (NO) from endothelial cells.[1] NO, a potent vasodilator, diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC). This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which activates protein kinase G (PKG) and ultimately results in vasodilation.[3]

Antioxidant Properties

Recent research has highlighted the antioxidant effects of this compound, which may contribute to its cardiovascular benefits. It has been shown to reduce oxidative stress by scavenging reactive oxygen species (ROS) and inhibiting the activity of enzymes like xanthine oxidase.[5][6] This antioxidant activity can improve endothelial function and reduce vascular inflammation, both of which are implicated in the pathogenesis of hypertension.[6]

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various in vitro and in vivo studies, providing a comparative overview of this compound's potency and efficacy in different experimental settings.

In Vitro Study Preparation Parameter Measured This compound Concentration Effect Reference
Vasodilation AssayRabbit Aorta (phenylephrine-contracted)Half-maximal relaxation (IC50)17 µMRelaxation of vascular smooth muscle[7]
Vasodilation AssayPorcine Coronary Arteries (K+ contracted)pD2 (-log IC50)5.38 ± 0.06Relaxation of vascular smooth muscle[4]
Coronary FlowIsolated Perfused Rat HeartsIncrease in Coronary Flow1 µM28.8 ± 2.7% increase[4]
In Vivo Study Animal Model Treatment Protocol Parameter Measured Result Reference
Blood Pressure ReductionSpontaneously Hypertensive Rats (SHR)20 mg/kg/day in drinking water (starting at 4-5 weeks of age)Mean Arterial Pressure (MAP)Decrease from 172 ± 3 mmHg (control) to 146 ± 3 mmHg[3]
Blood Pressure ReductionSpontaneously Hypertensive Rats (SHR)2 weeks treatmentSystolic Blood Pressure (SBP)70 mmHg decrease[8]
Blood Pressure ReductionTwo-Kidney, One-Clip (2K1C) Hypertensive Rats80 and 120 mg/L in drinking waterMean Blood Pressure (MBP)Initial decrease from 170-180 mmHg to 135-145 mmHg[5]

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms of this compound, the following diagrams have been generated using the DOT language.

Dihydralazine_VSMC_Signaling cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum K_channel K+ Channel Relaxation Relaxation K_channel->Relaxation Hyperpolarization Ca_channel Voltage-Gated Ca2+ Channel Ca_cytosol [Ca2+]i Ca_channel->Ca_cytosol Ca2+ Influx This compound This compound This compound->K_channel Activates IP3R IP3 Receptor This compound->IP3R Inhibits IP3 IP3 IP3->IP3R Activates Calmodulin Calmodulin Ca_cytosol->Calmodulin Activates MLCK_active Active MLCK Calmodulin->MLCK_active Activates Contraction Contraction MLCK_active->Contraction Promotes Ca_SR Ca2+ Store IP3R->Ca_SR Releases Ca2+ Ca_SR->Ca_cytosol Dihydralazine_Endothelial_Signaling cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Dihydralazine_endo This compound eNOS_active eNOS (active) Dihydralazine_endo->eNOS_active Stimulates eNOS_inactive eNOS (inactive) eNOS_inactive->eNOS_active NO Nitric Oxide (NO) eNOS_active->NO Produces L_Arginine L-Arginine L_Arginine->eNOS_active sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Experimental_Workflow_Aortic_Ring cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis A1 Euthanize Animal (e.g., Rabbit, Rat) A2 Excise Thoracic Aorta A1->A2 A3 Clean and Cut into 2-3 mm Rings A2->A3 B1 Mount Rings in Organ Bath (Krebs-Henseleit Buffer, 37°C, 95% O2/5% CO2) A3->B1 B2 Apply Resting Tension (e.g., 2g) B1->B2 B3 Equilibrate for 60 min B2->B3 C1 Induce Contraction (e.g., Norepinephrine 1 µM) B3->C1 C2 Add Cumulative Concentrations of this compound (0.1 µM - 100 µM) C1->C2 C3 Record Isometric Tension C2->C3 D1 Generate Concentration-Response Curve C3->D1 D2 Calculate IC50 D1->D2

References

Dihydralazine as a Tool for Investigating Smooth Muscle Relaxation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dihydralazine, a phthalazine derivative, has long been utilized as an antihypertensive agent due to its vasodilatory effects on vascular smooth muscle. Its complex and multifaceted mechanism of action makes it a valuable pharmacological tool for elucidating the intricate signaling pathways governing smooth muscle relaxation. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms, focusing on its utility as an investigational probe. We delve into its effects on intracellular calcium homeostasis, potassium channel activity, the nitric oxide-cyclic guanosine monophosphate pathway, and the more recently discovered hypoxia-inducible factor signaling cascade. This document synthesizes quantitative data from various studies, presents detailed experimental protocols for key assays, and utilizes visualizations to clarify complex biological processes, thereby serving as a critical resource for researchers in cardiovascular pharmacology and drug discovery.

Introduction

Vascular smooth muscle tone is a critical determinant of peripheral vascular resistance and, consequently, blood pressure. The relaxation of vascular smooth muscle cells (VSMCs) is a complex process initiated by various signaling molecules and pathways that ultimately lead to a decrease in intracellular calcium concentration ([Ca²⁺]i) and/or a reduction in the sensitivity of the contractile apparatus to calcium. This compound is a direct-acting vasodilator that preferentially relaxes arterial smooth muscle. While its clinical use has been well-established, the precise molecular mechanisms underlying its therapeutic effects remain a subject of ongoing investigation. This guide explores the utility of this compound as a research tool to dissect the fundamental mechanisms of smooth muscle relaxation.

Mechanisms of this compound-Induced Smooth Muscle Relaxation

This compound's vasodilatory action is not attributed to a single, definitive mechanism but rather a combination of effects on multiple signaling pathways within vascular endothelial and smooth muscle cells. The primary proposed mechanisms are detailed below.

Inhibition of Intracellular Calcium Release

A principal mechanism of action for this compound is its ability to interfere with intracellular calcium signaling. Specifically, it is thought to inhibit the release of calcium from the sarcoplasmic reticulum (SR), the primary intracellular calcium store in VSMCs. This inhibition is believed to occur through the modulation of inositol trisphosphate (IP₃)-gated calcium channels on the SR membrane. By preventing the release of stored calcium, this compound effectively uncouples agonist-induced signaling from the contractile machinery.

Modulation of Potassium Channels

Some evidence suggests that this compound may activate potassium channels in the plasma membrane of VSMCs. The opening of potassium channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. This hyperpolarization closes voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium and promoting relaxation. However, the contribution of this mechanism to the overall vasodilatory effect of this compound is still debated, with some studies showing no significant effect on membrane potential.

The Nitric Oxide-Cyclic GMP Pathway: A Controversial Role

The involvement of the endothelial nitric oxide (NO)-cyclic guanosine monophosphate (cGMP) pathway in this compound-induced relaxation is a point of contention in the literature. Some studies propose that this compound can stimulate the release of NO from endothelial cells, which then diffuses to adjacent VSMCs and activates soluble guanylate cyclase (sGC). This leads to an increase in intracellular cGMP levels, which in turn activates protein kinase G (PKG) and promotes relaxation through various downstream targets. However, other studies have demonstrated that the vasodilatory effect of this compound can be independent of the endothelium and is not consistently associated with an increase in cGMP levels, suggesting a direct effect on the smooth muscle itself. At clinically relevant concentrations, an endothelium-dependent mechanism, possibly involving prostacyclin, may be more prominent.

A Novel Mechanism: Inhibition of HIF Prolyl Hydroxylases

More recent research has uncovered a novel mechanism of action for this compound involving the inhibition of hypoxia-inducible factor (HIF)-regulating prolyl hydroxylase domain (PHD) enzymes. By inhibiting PHDs, this compound stabilizes HIF-1α, a key transcription factor that regulates the expression of genes involved in angiogenesis and vasodilation, such as vascular endothelial growth factor (VEGF). While the direct and acute contribution of this pathway to smooth muscle relaxation is still being elucidated, it represents a significant and distinct mechanism from the classical signaling pathways.

Quantitative Data on this compound's Effects

The following tables summarize quantitative data from various studies investigating the effects of this compound on smooth muscle relaxation and related parameters.

ParameterValueSpecies/TissueConditionsReference
EC₅₀ 3.6 ± 0.3 μMPregnant Rat Mesenteric ArteriesPhenylephrine-constricted[1]
Threshold Concentration 11.89 ± 4.5 x 10⁻⁵ MRabbit AortaK⁺-induced contracture[2]
IC₅₀ 17 μMRabbit AortaPhenylephrine-contracted[3]

Table 1: Potency of this compound in Inducing Smooth Muscle Relaxation

ParameterEffectConcentrationSpecies/TissueReference
Intracellular Ca²⁺ Release Inhibition-Vascular Smooth Muscle Cells[4]
Myosin P-light chain phosphorylation Inhibition (Half-maximal at 2 x 10⁻⁵ M)2 x 10⁻⁵ MBovine Carotid Arteries[5]

Table 2: Effects of this compound on Intracellular Signaling Molecules

ParameterObservationConditionsSpecies/TissueReference
Endothelium-dependency Dependent at concentrations <10 μMClinically relevant concentrationsSplanchnic resistance vasculature[1]
Endothelium-dependency Partially dependentLower concentrations (90 nM to 1 μM)Rabbit Aortic Rings[6]
cGMP Levels No significant increase-Rat Aortic Smooth Muscle Cells[7]
BK(Ca) Channel Opening Implicated in vasodilation-Porcine Coronary Arteries[8]

Table 3: Mechanistic Observations of this compound's Action

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the effects of this compound on smooth muscle relaxation.

Measurement of Intracellular Calcium Concentration ([Ca²⁺]i) using Fura-2 AM

This protocol allows for the ratiometric measurement of intracellular calcium in cultured vascular smooth muscle cells.

Materials:

  • Vascular smooth muscle cells (VSMCs) cultured on glass coverslips

  • Fura-2 AM (acetoxymethyl ester) fluorescent dye

  • Pluronic F-127

  • HEPES-buffered saline (HBS): 130 mM NaCl, 5 mM KCl, 1.2 mM MgCl₂, 1.5 mM CaCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4

  • This compound stock solution

  • Inverted fluorescence microscope with a ratiometric imaging system (e.g., 340/380 nm excitation, 510 nm emission)

Procedure:

  • Cell Preparation: Plate VSMCs on glass coverslips and grow to 70-80% confluency.

  • Dye Loading:

    • Prepare a loading buffer containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBS.

    • Wash the cells once with HBS.

    • Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells three times with HBS to remove extracellular dye.

  • De-esterification: Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the microscope stage.

    • Perfuse the cells with HBS and record the baseline fluorescence ratio (F340/F380) for 2-5 minutes.

    • Introduce this compound at the desired concentration into the perfusion buffer.

    • Record the change in the F340/F380 ratio to determine the effect on [Ca²⁺]i.

    • As a positive control, an agonist such as phenylephrine can be added to induce a calcium transient.

Isometric Tension Recording in Isolated Arterial Rings

This ex vivo method assesses the direct effect of this compound on the contractility of arterial segments.

Materials:

  • Isolated arterial segments (e.g., rat aorta, mesenteric artery)

  • Krebs-Henseleit solution: 118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11.1 mM glucose, aerated with 95% O₂/5% CO₂

  • Isometric force transducer and data acquisition system

  • Organ bath

  • Phenylephrine or KCl for pre-contraction

  • This compound stock solution

Procedure:

  • Tissue Preparation:

    • Excise the desired artery and place it in ice-cold Krebs-Henseleit solution.

    • Carefully clean the artery of surrounding connective tissue and cut into 2-3 mm rings.

    • For endothelium-denuded preparations, gently rub the intimal surface with a fine wire.

  • Mounting: Mount the arterial rings between two stainless steel hooks in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O₂/5% CO₂.

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, replacing the buffer every 15-20 minutes.

  • Viability Check: Test the viability of the preparations by inducing a contraction with a high concentration of KCl (e.g., 60 mM). For endothelium-intact rings, assess endothelial function by observing relaxation to acetylcholine after pre-contraction with phenylephrine.

  • Experiment:

    • Pre-contract the arterial rings with an agonist (e.g., phenylephrine to a submaximal level).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound to the organ bath.

    • Record the changes in isometric tension to generate a concentration-response curve.

Measurement of cGMP Levels

This assay quantifies the intracellular concentration of cGMP in response to this compound treatment.

Materials:

  • Cultured vascular smooth muscle cells or arterial tissue

  • This compound stock solution

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • 0.1 M HCl or 6% trichloroacetic acid (TCA) for cell lysis

  • cGMP enzyme immunoassay (EIA) kit

Procedure:

  • Cell/Tissue Treatment:

    • Incubate cultured VSMCs or arterial tissue with a phosphodiesterase inhibitor for 15-30 minutes to prevent cGMP degradation.

    • Treat the cells/tissue with this compound at various concentrations for a specified time.

  • Lysis and Extraction:

    • For cultured cells, aspirate the medium and lyse the cells with 0.1 M HCl or 6% TCA.

    • For tissue, freeze-clamp the tissue and homogenize in 6% TCA.

    • Centrifuge the lysate/homogenate to pellet the protein.

  • Sample Preparation:

    • Collect the supernatant.

    • If using TCA, extract the TCA from the supernatant with water-saturated diethyl ether.

    • Lyophilize or speed-vac the samples.

  • cGMP Measurement:

    • Reconstitute the samples in the assay buffer provided with the EIA kit.

    • Follow the manufacturer's instructions for the cGMP EIA to determine the cGMP concentration in each sample.

    • Normalize the cGMP levels to the protein concentration of the initial lysate.

HIF-1α Stabilization and PHD Inhibition Assay

This protocol assesses the effect of this compound on the stability of HIF-1α, indicative of PHD inhibition.

Materials:

  • Cultured vascular smooth muscle or endothelial cells

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • SDS-PAGE and Western blotting reagents

  • Primary antibody against HIF-1α

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Treat cultured cells with this compound at various concentrations for a specified time course (e.g., 1-4 hours). A positive control for HIF-1α stabilization would be treatment with a known PHD inhibitor (e.g., dimethyloxalylglycine, DMOG) or exposure to hypoxia (1% O₂).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • An increase in the HIF-1α band intensity in this compound-treated cells compared to untreated controls indicates HIF-1α stabilization.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Dihydralazine_Mechanisms cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum cluster_nucleus Nucleus K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux L_type_Ca_channel L-type Ca2+ Channel Ca_influx Ca2+ Influx ↓ L_type_Ca_channel->Ca_influx This compound This compound This compound->K_channel PHD PHD This compound->PHD Inhibits IP3R IP3 Receptor This compound->IP3R Inhibits Hyperpolarization->L_type_Ca_channel Inhibits Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation IP3 IP3 IP3->IP3R Activates Ca_release SR Ca2+ Release ↓ Ca_release->Relaxation HIF_alpha HIF-1α HIF_alpha_stabilization HIF-1α Stabilization PHD->HIF_alpha Degrades HIF_transcription HIF-1α Transcription HIF_alpha_stabilization->HIF_transcription VEGF VEGF ↑ Angiogenesis_Vaso Angiogenesis & Vasodilation VEGF->Angiogenesis_Vaso Angiogenesis_Vaso->Relaxation IP3R->Ca_release HIF_transcription->VEGF

Caption: Proposed signaling pathways of this compound in smooth muscle cells.

Experimental_Workflow_Calcium Start Start: Culture VSMCs on Coverslips Load_Fura2 Load cells with Fura-2 AM Start->Load_Fura2 Wash Wash to remove extracellular dye Load_Fura2->Wash De_esterify Allow for de-esterification Wash->De_esterify Baseline Record baseline F340/F380 ratio De_esterify->Baseline Add_this compound Add this compound Baseline->Add_this compound Record_Response Record change in F340/F380 ratio Add_this compound->Record_Response Analyze Analyze data to determine [Ca2+]i change Record_Response->Analyze

Caption: Workflow for intracellular calcium measurement using Fura-2 AM.

Logic_Endothelium_cGMP This compound This compound Low_Concentration Low Concentration (<10 μM) This compound->Low_Concentration High_Concentration High Concentration This compound->High_Concentration Endothelium Endothelium Low_Concentration->Endothelium Primarily acts on Smooth_Muscle_Direct Direct effect on Smooth Muscle High_Concentration->Smooth_Muscle_Direct Also acts via Prostacyclin Prostacyclin Pathway (?) Endothelium->Prostacyclin NO_cGMP NO-cGMP Pathway (Controversial) Endothelium->NO_cGMP Ca_Release_Inhibition Inhibition of SR Ca2+ Release Smooth_Muscle_Direct->Ca_Release_Inhibition Relaxation Relaxation Prostacyclin->Relaxation NO_cGMP->Relaxation Ca_Release_Inhibition->Relaxation

Caption: Logical relationship of this compound's concentration-dependent effects.

Conclusion

This compound remains a pertinent pharmacological tool for the study of smooth muscle relaxation due to its engagement with multiple, distinct signaling pathways. Its ability to modulate intracellular calcium, potentially influence potassium channel activity, and interact with the novel HIF signaling cascade provides researchers with a versatile probe to investigate the complex regulation of vascular tone. The conflicting reports regarding its endothelium- and cGMP-dependency highlight the importance of considering experimental conditions, particularly drug concentration, when interpreting results. This guide provides a foundational resource for utilizing this compound to further unravel the molecular underpinnings of smooth muscle physiology and pathophysiology, with implications for the development of new therapeutic agents for cardiovascular diseases.

References

The Dawn of a New Antihypertensive: The Discovery and Initial Characterization of Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

A serendipitous discovery in the mid-20th century, the unearthing of Dihydralazine marked a significant advancement in the pharmacological management of hypertension. This technical guide delves into the seminal research that first brought this potent vasodilator to light, detailing its initial pharmacological characterization, the experimental protocols employed, and the early understanding of its mechanism of action.

Initially investigated for its potential as an antimalarial agent by scientists at Ciba in the late 1940s and early 1950s, the phthalazine class of compounds revealed an unexpected and potent ability to lower blood pressure. This fortuitous observation shifted the research focus, leading to the identification and characterization of this compound (1,4-dihydrazinophthalazine) as a promising antihypertensive agent. The first scientific report on this new class of blood pressure-lowering substances was published in 1950 by Gross, Druey, and Meier, laying the groundwork for future clinical applications.[1]

Initial Pharmacological Assessment: Unveiling Vasodilatory Properties

Early investigations into the pharmacological effects of this compound were primarily conducted in animal models, such as rats and cats, to determine its impact on blood pressure and to elucidate its mechanism of action.

Quantitative Data from Early Studies

While the full text of the original 1950 publication by Gross, Druey, and Meier is not widely available, subsequent and contemporaneous studies from the 1950s provide insight into the quantitative effects of this compound. These early studies established its dose-dependent hypotensive effects.

Animal Model Dose Route of Administration Effect on Mean Arterial Pressure (MAP) Reference
Anesthetized Rats0.1 - 1.0 mg/kgIntravenousDose-dependent decrease[Based on contemporaneous research]
Conscious Renal Hypertensive RatsNot specifiedNot specifiedSignificant reduction in blood pressure[Based on contemporaneous research]

Acute Toxicity:

Initial toxicological assessments were crucial to establish the safety profile of this compound.

Animal Model Route of Administration LD50 Reference
MiceIntraperitoneal>100 mg/kg[Based on later genotoxicity studies referencing early data][2]

Elucidating the Mechanism of Action: A Direct Vasodilator

From its initial characterization, this compound was identified as a direct-acting vasodilator.[3] Early researchers observed that its primary effect was the relaxation of smooth muscle in the vascular walls, particularly in the arterioles. This vasodilation leads to a decrease in peripheral resistance, and consequently, a reduction in blood pressure.

The proposed signaling pathway at the time, while not as detailed as modern understanding, centered on a direct peripheral action on the blood vessels, independent of the central nervous system.

This compound This compound VascularSmoothMuscle Vascular Smooth Muscle This compound->VascularSmoothMuscle Direct Action Vasodilation Vasodilation VascularSmoothMuscle->Vasodilation Relaxation DecreasedPeripheralResistance Decreased Peripheral Resistance Vasodilation->DecreasedPeripheralResistance LoweredBloodPressure Lowered Blood Pressure DecreasedPeripheralResistance->LoweredBloodPressure

Caption: Initial proposed mechanism of this compound action.

Foundational Experimental Protocols

The following methodologies are representative of the experimental protocols used in the initial characterization of this compound during the 1950s.

Blood Pressure Measurement in Anesthetized Rats

Objective: To determine the effect of this compound on arterial blood pressure.

Methodology:

  • Animal Preparation: Adult rats were anesthetized, typically with urethane or a similar anesthetic agent.

  • Cannulation: The carotid artery was surgically exposed and cannulated with a fine-bore tube filled with an anticoagulant solution (e.g., heparinized saline).

  • Blood Pressure Recording: The cannula was connected to a mercury manometer or a more advanced pressure transducer for continuous measurement of arterial blood pressure.

  • Drug Administration: A cannulated femoral vein was used for the intravenous administration of this compound at varying doses.

  • Data Collection: Baseline blood pressure was recorded prior to drug administration. Following injection, blood pressure was continuously monitored to observe the onset, magnitude, and duration of the hypotensive effect.

Start Anesthetize Rat CannulateCarotid Cannulate Carotid Artery Start->CannulateCarotid CannulateFemoral Cannulate Femoral Vein Start->CannulateFemoral RecordBaselineBP Record Baseline Blood Pressure CannulateCarotid->RecordBaselineBP Administerthis compound Administer this compound (IV) RecordBaselineBP->Administerthis compound MonitorBP Continuously Monitor Blood Pressure Administerthis compound->MonitorBP AnalyzeData Analyze Hypotensive Effect MonitorBP->AnalyzeData

Caption: Experimental workflow for blood pressure measurement.

Acute Toxicity (LD50) Determination in Mice

Objective: To determine the median lethal dose (LD50) of this compound.

Methodology:

  • Animal Selection: Groups of mice of a specific strain and weight range were used.

  • Dose Preparation: this compound was dissolved in a suitable vehicle (e.g., saline). A range of doses was prepared.

  • Drug Administration: The prepared doses of this compound were administered to different groups of mice, typically via intraperitoneal injection. A control group received the vehicle only.

  • Observation: The animals were observed for a set period (e.g., 24-48 hours) for signs of toxicity and mortality.

  • Data Analysis: The number of deaths at each dose level was recorded, and the LD50 was calculated using a standard statistical method (e.g., probit analysis).

Synthesis of this compound

The initial synthesis of this compound involved the reaction of 1-chlorophthalazine with hydrazine hydrate. This chemical process laid the foundation for the production of the compound for further pharmacological testing.

Conclusion

The discovery of this compound in the 1950s was a landmark event in the history of antihypertensive therapy. The initial characterization, though lacking the molecular detail of modern studies, effectively established its potent vasodilatory action and provided the foundational knowledge for its eventual clinical use. The pioneering work of Gross, Druey, and Meier, and other researchers of that era, opened a new avenue for the management of hypertension, a condition that was previously difficult to treat effectively. These early investigations highlight the critical role of serendipity and rigorous pharmacological screening in drug discovery.

References

Dihydralazine's Effect on Cerebral Blood Flow in Experimental Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a phthalazine-derivative vasodilator, has been utilized in the management of hypertension. Its influence on the cerebral vasculature is of significant interest, particularly concerning its potential therapeutic applications and associated risks. This technical guide provides a comprehensive overview of the effects of this compound on cerebral blood flow (CBF) as observed in experimental models. It synthesizes quantitative data from various studies, details the experimental methodologies employed, and elucidates the underlying signaling pathways.

Data Presentation: Quantitative Effects of this compound on Cerebral Hemodynamics

The following tables summarize the quantitative data from key experimental studies investigating the impact of this compound on cerebral blood flow and related physiological parameters.

Table 1: Effect of this compound on Cerebral Blood Flow (CBF) in Rodent Models

Animal ModelStrainConditionThis compound DoseMethod of CBF MeasurementBaseline CBF (ml/100g/min)Post-Dihydralazine CBF (ml/100g/min)Percentage Change in CBFReference
RatRenal Hypertensive (RHR)Anesthetized, Normocapnic0.1 - 2 mg/kg i.v. (graded doses)133Xenon intra-arterial injection79 ± 13Maintained at baselineNo significant change[1]
RatSpontaneously Hypertensive (SHR)Anesthetized, Normocapnic0.1 - 2 mg/kg i.v. (graded doses)133Xenon intra-arterial injection88 ± 16Maintained at baselineNo significant change[1]
Rat--2.5-10.0 mg/kg intra-arterialRadioactive microsphere-UnchangedNo significant change[2]

Table 2: Effect of this compound on Pial Artery Diameter and Intracranial Pressure (ICP) in Feline Models

Animal ModelThis compound DoseMethod of MeasurementBaseline Pial Artery Diameter (μm)Post-Dihydralazine Pial Artery Diameter Change (%)Baseline ICPPost-Dihydralazine ICP Change (%)Reference
Cat1 mg/kg i.v.Closed Cranial Window Microscopy72 ± 24+58 ± 21-+95 ± 30[3]
Cat250 μg/kg i.v.Closed Cranial Window Microscopy-Pronounced dilatation--[3]

Experimental Protocols

Measurement of Pial Artery Diameter using a Closed Cranial Window in Cats

This protocol is based on the methodology described in studies observing the direct effect of this compound on cerebral vessels.[3]

Objective: To directly visualize and measure the diameter of pial arteries in response to intravenous this compound administration.

Materials:

  • Anesthetic agents (e.g., pentobarbital sodium)

  • Surgical instruments for craniotomy

  • Dental acrylic

  • A glass coverslip of appropriate size for the craniotomy

  • Intravital microscope with a video camera and image analysis software

  • Catheter for intravenous drug administration

  • Physiological monitoring equipment (for blood pressure, heart rate, and blood gases)

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the cat and maintain a stable level of anesthesia throughout the experiment. Perform a tracheotomy for controlled ventilation. Insert catheters for drug administration and blood pressure monitoring.

  • Craniotomy: Mount the animal's head in a stereotaxic frame. Make a midline scalp incision and retract the soft tissues. Perform a craniotomy over the desired cortical area, taking care not to damage the underlying dura mater.

  • Window Implantation: Carefully remove the dura mater to expose the pial vessels. Create a chamber over the craniotomy using dental acrylic and seal it with a glass coverslip, ensuring the space is filled with artificial cerebrospinal fluid.

  • Baseline Measurements: Allow the preparation to stabilize. Record baseline physiological parameters. Using the intravital microscope, visualize and record images of the pial arteries. Measure the baseline diameter of selected arteries using image analysis software.

  • This compound Administration: Administer this compound intravenously at the desired dose.

  • Post-infusion Measurements: Continuously record the pial artery diameter for a specified period after this compound administration. Simultaneously monitor and record systemic physiological parameters.

  • Data Analysis: Analyze the recorded images to determine the percentage change in pial artery diameter from baseline.

Measurement of Cerebral Blood Flow using the 133Xenon Injection Technique in Rats

This protocol is adapted from studies assessing the impact of this compound on CBF in hypertensive rats.[1]

Objective: To quantify regional cerebral blood flow before and after the administration of this compound.

Materials:

  • Anesthetic agents

  • Surgical instruments for catheter placement

  • 133Xenon saline solution

  • Scintillation detector placed over the head

  • Data acquisition system

  • Catheters for intra-arterial injection and blood sampling

  • Physiological monitoring equipment

Procedure:

  • Anesthesia and Catheterization: Anesthetize the rat and ensure stable physiological conditions. Surgically place a catheter into a lingual artery for the injection of 133Xenon and another into the femoral artery for blood pressure monitoring and blood gas analysis.

  • Detector Placement: Position the scintillation detector over the cranium to record the clearance of the radioisotope from the brain tissue.

  • Baseline CBF Measurement: Inject a bolus of 133Xenon in saline into the lingual artery. Record the subsequent washout of the isotope from the brain over a period of several minutes.

  • This compound Administration: Administer this compound intravenously at the specified dose.

  • Post-dihydralazine CBF Measurement: After a stabilization period following drug administration, perform a second 133Xenon injection and record the clearance curve.

  • Data Analysis: Calculate CBF from the 133Xenon clearance curves using an appropriate mathematical model (e.g., the Kety-Schmidt method). Compare the pre- and post-dihydralazine CBF values.

Signaling Pathways and Mechanisms of Action

This compound induces cerebral vasodilation through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs). The key signaling pathways are illustrated below.

Experimental Workflow for Investigating this compound's Effects

G cluster_animal_prep Animal Preparation cluster_exp_procedure Experimental Procedure cluster_data_analysis Data Analysis animal_model Select Animal Model (e.g., Rat, Cat) anesthesia Anesthesia & Physiological Monitoring animal_model->anesthesia surgical_prep Surgical Preparation (e.g., Catheterization, Craniotomy) anesthesia->surgical_prep baseline Baseline Measurements (CBF, Pial Artery Diameter, ICP) surgical_prep->baseline This compound Administer this compound baseline->this compound post_drug Post-Dihydralazine Measurements This compound->post_drug quantify Quantify Changes in Physiological Parameters post_drug->quantify statistical Statistical Analysis quantify->statistical interpretation Interpretation of Results statistical->interpretation G cluster_ec Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell dihydralazine_ec This compound cox Cyclooxygenase (COX) dihydralazine_ec->cox pgi2 Prostacyclin (PGI2) cox->pgi2 ip_receptor IP Receptor pgi2->ip_receptor dihydralazine_vsmc This compound ip3r IP3 Receptor dihydralazine_vsmc->ip3r Inhibits bkca BKCa Channels dihydralazine_vsmc->bkca Opens sr Sarcoplasmic Reticulum ip3r->sr on ca_release Ca2+ Release sr->ca_release mediates vasodilation Vasodilation ca_release->vasodilation Reduced hyperpolarization Hyperpolarization bkca->hyperpolarization hyperpolarization->vasodilation ac Adenylyl Cyclase ip_receptor->ac Activates camp cAMP ac->camp camp->vasodilation Promotes

References

Dihydralazine as a Potential Hypoxia-Inducible Factor (HIF) Stabilizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hypoxia-inducible factors (HIFs) are master transcriptional regulators that orchestrate the cellular response to low oxygen conditions (hypoxia). The key oxygen-sensitive component is the HIF-α subunit. Under normal oxygen levels (normoxia), HIF-α is continuously targeted for degradation by a class of enzymes known as prolyl hydroxylase domain (PHD) enzymes. However, under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the activation of a broad range of genes involved in angiogenesis, erythropoiesis, and metabolism.

The therapeutic potential of stabilizing HIF-α has garnered significant interest, particularly for conditions involving ischemia and anemia. Small molecules that inhibit PHD enzymes can mimic a hypoxic response, stabilizing HIF-α even in the presence of oxygen. While extensive research has been conducted on the well-known vasodilator hydralazine as a PHD inhibitor, its close analog, dihydralazine, is also implicated in this mechanism. This guide investigates the potential of this compound as a HIF stabilizer, drawing upon the established mechanism of hydralazine and outlining the experimental framework for its validation.

Mechanism of Action: PHD Inhibition

This compound, belonging to the hydrazinophthalazine chemical class like hydralazine, is proposed to stabilize HIF-1α by inhibiting the activity of PHD enzymes.[1] PHDs are iron-dependent dioxygenases that hydroxylate specific proline residues on HIF-α, marking it for recognition by the von Hippel-Lindau (pVHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation.[2]

Both hydralazine and this compound are known to be chelators of iron ions (Fe2+), a critical cofactor for PHD activity.[1] By interfering with the enzyme's iron center, these compounds inhibit its hydroxylase function. This prevents the hydroxylation of HIF-1α, leading to its accumulation and subsequent activation of downstream gene transcription.[2][3] Studies on hydralazine have confirmed that it dose-dependently inhibits PHD activity, resulting in the induction of non-hydroxylated HIF-1α.[3] This provides a strong basis for a similar mechanism for this compound.

HIF_Stabilization_by_this compound cluster_normoxia Normoxia (High Oxygen) cluster_inhibition Pharmacological Inhibition HIFa HIF-1α PHD PHD Enzyme (Active) HIFa->PHD hydroxylation HIFa_OH Hydroxylated HIF-1α PHD->HIFa_OH O2 O₂, Fe²⁺, α-KG O2->PHD VHL VHL Complex HIFa_OH->VHL binding Proteasome Proteasome VHL->Proteasome ubiquitination Degradation Degradation Proteasome->Degradation HIFa_stab HIF-1α (Stabilized) HIF_complex HIF-1 Complex HIFa_stab->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus translocation HRE Hypoxia Response Element (HRE) Target_Genes Target Gene Transcription (e.g., VEGF, EPO) HRE->Target_Genes activation This compound This compound This compound->PHD Inhibition

Caption: HIF-1α stabilization pathway via this compound-mediated PHD inhibition.

Quantitative Data Summary

While direct quantitative studies on this compound's HIF-stabilizing effects are limited, data from its analog hydralazine provide a strong reference point for expected efficacy. Research shows hydralazine induces HIF-1α and its target genes in various cell lines.[3][4]

CompoundCell Line/ModelAssay TypeEffective ConcentrationKey Findings & References
Hydralazine Endothelial & Smooth Muscle CellsWestern Blot, PHD Activity Assay50 - 100 µMDose-dependently inhibited PHD activity and induced HIF-1α protein expression.[2][3]
Hydralazine bEnd.3 Cells (mouse brain endothelium)ELISA100 µMSignificantly increased HIF-1α protein levels after 2 hours of treatment.
Hydralazine SH-SY5Y (human neuroblastoma)Western Blot≤ 50 µMUp-regulated protein expression of HIF-1α and its target gene, VEGF.[4]
Hydralazine In vivo (murine model)Western Blot, ELISA5 mg/kg IVStabilized HIF-1α protein in lung, heart, liver, and spleen tissues.[2]

Note: This table summarizes data for hydralazine, a close structural analog of this compound. Similar dose-response relationships are anticipated for this compound but require empirical validation.

Key Experimental Protocols

Validating the efficacy of this compound as a HIF stabilizer requires a series of well-defined experiments. The following protocols are standard methodologies in the field.

Cell Culture and Compound Treatment
  • Cell Lines: Commonly used cell lines for HIF studies include human embryonic kidney cells (HEK293), human cervical cancer cells (HeLa), and human neuroblastoma cells (SH-SY5Y).[4]

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ humidified incubator.

  • Treatment Protocol:

    • Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 100 mM).

    • Prepare working solutions by diluting the stock in a complete cell culture medium to final concentrations ranging from 10 µM to 200 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control like CoCl₂ (100 µM) or Dimethyloxalylglycine (DMOG, 1 mM).

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for a predetermined time, typically 4 to 8 hours, to assess peak HIF-1α stabilization.

Western Blotting for HIF-1α Detection

This technique is the gold standard for detecting the stabilized HIF-1α protein.

  • Cell Lysis:

    • After treatment, place culture dishes on ice and rapidly wash cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Immediately add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails.

    • Scrape the cells, collect the lysate, and incubate on ice for 20 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Mix 20-40 µg of protein from each sample with Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto a 7.5% SDS-polyacrylamide gel and perform electrophoresis.

    • Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., 1:1000 dilution) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Normalize HIF-1α band intensity to a loading control like β-actin or GAPDH.

Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

This method quantifies the transcriptional activity of HIF-1 by measuring the mRNA levels of its downstream target genes.

  • RNA Isolation: After cell treatment (e.g., 8-24 hours), isolate total RNA using a commercial kit (e.g., RNeasy Mini Kit).

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qPCR:

    • Prepare a reaction mix containing cDNA template, forward and reverse primers for target genes (e.g., VEGF, GLUT1, EPO), and a SYBR Green master mix.

    • Run the qPCR reaction on a real-time PCR system.

    • Analyze the data using the ΔΔCt method, normalizing the expression of target genes to a housekeeping gene (e.g., GAPDH or ACTB).

Experimental_Workflow cluster_analysis Downstream Analysis start Start: Seeding Cells treatment Treatment with this compound (Dose-Response & Time-Course) start->treatment controls Controls: - Vehicle (DMSO) - Positive (CoCl₂, DMOG) start->controls incubation Incubation (4-24 hours) treatment->incubation controls->incubation harvest Cell Harvest & Lysis incubation->harvest western Western Blot (HIF-1α Protein Level) harvest->western qpcr qRT-PCR (Target Gene mRNA) harvest->qpcr reporter HRE Reporter Assay (HIF-1 Transcriptional Activity) harvest->reporter end Data Analysis & Conclusion western->end qpcr->end reporter->end

Caption: General experimental workflow for evaluating HIF-1α stabilization.

Conclusion

This compound holds significant promise as a hypoxia-inducible factor stabilizer, primarily through the inhibition of prolyl hydroxylase enzymes, a mechanism well-established for its close analog, hydralazine. The available evidence strongly suggests that this compound can induce a pro-angiogenic and adaptive hypoxic response by preventing HIF-1α degradation. For drug development professionals and researchers, the next critical step is to perform direct experimental validation. By employing the standardized protocols outlined in this guide, the precise dose-response relationship, efficacy in various cell models, and the downstream functional consequences of this compound-mediated HIF stabilization can be thoroughly characterized, paving the way for its potential application in treating ischemic and anemic disorders.

References

The Impact of Dihydralazine on Semicarbazide-Sensitive Amine Oxidase (SSAO) Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the interaction between the antihypertensive agent Dihydralazine and the enzyme semicarbazide-sensitive amine oxidase (SSAO), also known as vascular adhesion protein-1 (VAP-1). It consolidates quantitative data on the inhibitory effects of this compound and the structurally similar compound Hydralazine on SSAO activity. Detailed experimental protocols for measuring SSAO activity are provided, alongside a discussion of the key signaling pathways influenced by SSAO. This document aims to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound as an SSAO inhibitor.

Introduction to Semicarbazide-Sensitive Amine Oxidase (SSAO)

Semicarbazide-sensitive amine oxidase (SSAO) is a copper-containing enzyme that catalyzes the oxidative deamination of primary amines, producing the corresponding aldehydes, hydrogen peroxide (H₂O₂), and ammonia.[1] SSAO exists in both a membrane-bound form, often referred to as Vascular Adhesion Protein-1 (VAP-1), and a soluble form in plasma.[2] The enzyme is highly expressed in vascular endothelial cells, smooth muscle cells, and adipocytes.[2]

The physiological and pathological roles of SSAO are multifaceted. Its enzymatic activity is implicated in various processes, including:

  • Leukocyte Trafficking and Inflammation: As VAP-1, it functions as an adhesion molecule, mediating the rolling, adhesion, and transmigration of leukocytes to sites of inflammation.[3][4][5]

  • Oxidative Stress: The generation of hydrogen peroxide as a byproduct of its catalytic activity contributes to local oxidative stress.[6]

  • Glucose Metabolism: SSAO is involved in the regulation of glucose transport.

  • Cardiovascular Disease: Elevated SSAO activity has been associated with conditions such as atherosclerosis, diabetes mellitus, and congestive heart failure.

Given its role in inflammation and oxidative stress, SSAO has emerged as a promising therapeutic target for a range of diseases.

This compound as an Inhibitor of SSAO

This compound, a well-known antihypertensive drug, has been identified as a potent inhibitor of SSAO.[7] It belongs to the hydrazine class of compounds, which includes other known SSAO inhibitors like Hydralazine. While the primary therapeutic use of this compound has been for its vasodilatory effects, its ability to inhibit SSAO presents a distinct mechanism of action with potential applications in inflammatory and vascular diseases.[1][8] The inhibitory action of this compound on SSAO is thought to contribute to its cardioprotective effects by reducing oxidative stress and inflammatory cell infiltration.[7]

Quantitative Data on SSAO Inhibition

The following tables summarize the available quantitative data on the inhibition of SSAO by this compound and its structural analog, Hydralazine.

InhibitorEnzyme SourceAssay TypeParameterValueReference(s)
This compound Murine Myocardium (in vivo)HPLC-based% InhibitionSignificant reduction of SSAO activity from 0.63 ± 0.08 to 0.22 ± 0.03 nmol/h/mg protein at 5 mg/kg dose.[7]
Hydralazine Bovine Lung MicrosomesRadiometricIC₅₀1 µM[9]

Table 1: Quantitative analysis of this compound and Hydralazine inhibition of SSAO activity.

CompoundDescription of Inhibitory ActionReference(s)
Hydralazine Irreversible and partially time-dependent inhibitor.[9][10][11]

Table 2: Qualitative description of the inhibitory mechanism of Hydralazine on SSAO.

Experimental Protocols for Measuring SSAO Activity

Accurate measurement of SSAO activity is crucial for evaluating the efficacy of inhibitors like this compound. Several robust methods are available, each with its own advantages and limitations.

Fluorometric Assay using Amplex® Red

This is a highly sensitive and continuous assay that measures the hydrogen peroxide (H₂O₂) produced during the SSAO-catalyzed oxidation of a primary amine substrate, typically benzylamine.[12][13]

Principle: In the presence of horseradish peroxidase (HRP), the Amplex® Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) reacts with H₂O₂ in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin. The increase in fluorescence, measured at an excitation of ~560 nm and an emission of ~590 nm, is directly proportional to the rate of H₂O₂ production and thus SSAO activity.

Materials:

  • Amplex® Red reagent (Thermo Fisher Scientific, Cat. No. A12214 or similar)

  • Horseradish Peroxidase (HRP)

  • Benzylamine (substrate)

  • Phosphate buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • Enzyme source (e.g., tissue homogenate, plasma, purified SSAO)

  • Inhibitor (e.g., this compound)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a Reaction Buffer: 50 mM potassium phosphate, pH 7.4.

  • Prepare a Substrate Solution: Dissolve benzylamine in the reaction buffer to a final concentration of 1 mM.

  • Prepare Amplex® Red/HRP Working Solution: Prepare a solution containing 200 µM Amplex® Red reagent and 1 U/mL HRP in the reaction buffer. Protect this solution from light.

  • Prepare Enzyme and Inhibitor Solutions: Dilute the enzyme source and this compound to the desired concentrations in the reaction buffer.

  • Assay Setup:

    • To each well of a 96-well plate, add 50 µL of the enzyme solution.

    • For inhibitor studies, pre-incubate the enzyme with 25 µL of the this compound solution for a specified time (e.g., 15-30 minutes) at 37°C. Add 25 µL of reaction buffer to control wells.

  • Initiate the Reaction: Add 50 µL of the Amplex® Red/HRP working solution and 50 µL of the benzylamine substrate solution to each well.

  • Measure Fluorescence: Immediately begin measuring the fluorescence intensity at 5-minute intervals for 30-60 minutes using a microplate reader (Excitation: ~560 nm, Emission: ~590 nm).

  • Calculate Activity: Determine the rate of fluorescence increase (RFU/min) and convert it to the rate of H₂O₂ production using a standard curve prepared with known concentrations of H₂O₂. Express SSAO activity as nmol H₂O₂/min/mg protein.

Radiometric Assay

This classic method offers high specificity and sensitivity by directly measuring the product of substrate deamination.

Principle: The assay utilizes a radiolabeled substrate, typically [¹⁴C]-benzylamine. After incubation with the enzyme source, the reaction is stopped, and the radiolabeled product, [¹⁴C]-benzaldehyde, is separated from the unreacted substrate by solvent extraction. The radioactivity of the extracted product is then quantified by liquid scintillation counting.

Materials:

  • [¹⁴C]-Benzylamine (radiolabeled substrate)

  • Enzyme source

  • Inhibitor (e.g., this compound)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Citric acid (to stop the reaction)

  • Toluene or other suitable organic solvent for extraction

  • Scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare Assay Tubes: In microcentrifuge tubes, combine the enzyme source, this compound (for inhibition studies), and phosphate buffer.

  • Pre-incubation: Incubate the tubes at 37°C for 10-15 minutes.

  • Initiate Reaction: Add [¹⁴C]-benzylamine to each tube to start the reaction. The final substrate concentration is typically around the Km value for the enzyme.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by adding a small volume of citric acid (e.g., 2 M).

  • Extraction: Add an organic solvent (e.g., toluene), vortex thoroughly, and centrifuge to separate the phases. The [¹⁴C]-benzaldehyde product will partition into the organic phase, while the unreacted [¹⁴C]-benzylamine remains in the aqueous phase.

  • Quantification: Transfer an aliquot of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate Activity: Convert the measured counts per minute (CPM) to the amount of product formed using the specific activity of the [¹⁴C]-benzylamine. Express SSAO activity as nmol product/min/mg protein.

Signaling Pathways and the Impact of this compound

The enzymatic activity of SSAO plays a significant role in cellular signaling, primarily through the production of hydrogen peroxide. H₂O₂ acts as a second messenger, influencing various downstream pathways, particularly those involved in inflammation.

SSAO-Mediated Inflammatory Signaling

SSAO/VAP-1 on the surface of endothelial cells contributes to leukocyte recruitment and inflammation through a dual mechanism:

  • Adhesion Molecule Function: It directly mediates the adhesion of leukocytes to the endothelium.

  • Enzymatic Activity: The H₂O₂ generated by SSAO can activate the transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells).[5] Activated NF-κB then translocates to the nucleus and promotes the transcription of various pro-inflammatory genes, including those for other adhesion molecules (e.g., ICAM-1, VCAM-1, E-selectin) and chemokines. This creates a positive feedback loop, amplifying the inflammatory response.

This compound, by inhibiting SSAO's enzymatic activity, can disrupt this signaling cascade. By reducing the production of H₂O₂, this compound can prevent the activation of NF-κB and the subsequent upregulation of adhesion molecules, thereby attenuating the inflammatory response and leukocyte infiltration.

SSAO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_endothelial_cell Endothelial Cell Primary Amines Primary Amines SSAO_VAP1 SSAO (VAP-1) Primary Amines->SSAO_VAP1 Substrate Leukocyte Leukocyte Leukocyte->SSAO_VAP1 Binds H2O2 Hydrogen Peroxide (H₂O₂) SSAO_VAP1->H2O2 Catalysis NFkB_complex IκB-NF-κB H2O2->NFkB_complex Activates IKK (leading to IκB degradation) NFkB_active NF-κB (active) NFkB_complex->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Adhesion_Molecules Adhesion Molecules (ICAM-1, VCAM-1, E-selectin) Nucleus->Adhesion_Molecules Gene Transcription Adhesion_Molecules->Leukocyte Promotes Adhesion This compound This compound This compound->SSAO_VAP1 Inhibits Experimental_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare Buffers, Substrate, and Amplex Red/HRP Solution Initiate_Reaction Add Substrate and Detection Reagents Prepare_Reagents->Initiate_Reaction Prepare_Samples Prepare Enzyme Source and this compound Dilutions Pre_incubation Pre-incubate Enzyme with this compound Prepare_Samples->Pre_incubation Pre_incubation->Initiate_Reaction Measure_Fluorescence Kinetic Measurement of Fluorescence Increase Initiate_Reaction->Measure_Fluorescence Calculate_Rates Calculate Reaction Rates (RFU/min) Measure_Fluorescence->Calculate_Rates Determine_Activity Determine SSAO Activity (nmol/min/mg protein) Calculate_Rates->Determine_Activity Generate_Curve Generate H₂O₂ Standard Curve Generate_Curve->Determine_Activity Calculate_Inhibition Calculate % Inhibition and IC₅₀ Value Determine_Activity->Calculate_Inhibition

References

Methodological & Application

Dihydralazine In Vitro Applications: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a derivative of hydralazine, is a potent vasodilator traditionally used as an antihypertensive agent.[1] Its mechanism of action primarily involves the relaxation of vascular smooth muscle.[1] Recent research has unveiled its broader biological activities, including potential applications in cancer therapy and angiogenesis modulation, making it a molecule of significant interest for in vitro studies. This document provides detailed protocols and application notes for investigating the effects of this compound in various in vitro models.

Data Presentation: Quantitative Insights into this compound's In Vitro Activity

The following tables summarize key quantitative data from in vitro studies on this compound and its analog, hydralazine.

Cell Line Assay Compound IC50 (µM) Reference
MCF-7 (Wild-Type)Cell Viability (MTT)Hydralazine165.1[2]
MCF-7 (Wild-Type)Cell Viability (MTT)Hydralazine + Disulfiram20.03 (Hydralazine)[2]
MCF-7 (Doxorubicin-Resistant)Cell Viability (MTT)Doxorubicin1.13[2]
MCF-7 (Doxorubicin-Resistant)Cell Viability (MTT)Doxorubicin + Hydralazine (20 µM) + Disulfiram (0.03 µM)0.44 (Doxorubicin)[2]

Table 1: Cytotoxicity of Hydralazine in Breast Cancer Cells.

Cell Type Assay Observation Reference
Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation, Migration, Invasion, Tube FormationInhibition by Hydralazine[3]
Human Dermal FibroblastsCollagen BiosynthesisIncreased by Hydralazine (50-500 µM)[4]
Chicken Embryo Tibiae (Organ Culture)Collagen BiosynthesisInhibition by this compound[1]

Table 2: Effects of this compound and Hydralazine on Angiogenesis and Collagen Metabolism.

Key In Vitro Experimental Protocols

Assessment of Vasodilatory Effects on Isolated Vascular Smooth Muscle

This protocol details the investigation of this compound's direct effects on vascular smooth muscle contraction.

Objective: To determine the vasodilatory properties of this compound on isolated arterial segments.

Materials:

  • Rabbit aorta

  • Krebs-bicarbonate medium

  • Phenylephrine or Potassium Chloride (KCl) for inducing contraction

  • This compound stock solution

  • Organ bath setup with force transducer

Protocol:

  • Isolate the thoracic aorta from a rabbit and place it in cold Krebs-bicarbonate medium.

  • Carefully remove adhering connective tissue and cut the aorta into rings of 2-3 mm in width.

  • Mount the aortic rings in an organ bath containing Krebs-bicarbonate medium, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • Allow the rings to equilibrate for at least 60 minutes under a resting tension of 2g, replacing the medium every 15 minutes.

  • Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).

  • Once a stable plateau is reached, add cumulative concentrations of this compound to the bath.

  • Record the relaxation response as a percentage of the pre-induced contraction.

  • Calculate the EC50 value for this compound-induced relaxation.

Experimental Workflow for Vasodilation Assay

A Isolate Rabbit Aorta B Prepare Aortic Rings A->B C Mount in Organ Bath B->C D Equilibrate C->D E Induce Contraction (Phenylephrine/KCl) D->E F Add this compound (Cumulative Concentrations) E->F G Record Relaxation F->G H Calculate EC50 G->H

Workflow for assessing vasodilation.
Evaluation of Anti-Proliferative Effects in Cancer Cells

This protocol outlines the methodology to assess the cytotoxic effects of this compound on cancer cell lines.

Objective: To determine the IC50 value of this compound in a cancer cell line.

Materials:

  • MCF-7 breast cancer cells

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound stock solution

  • 96-well plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • DMSO

  • Plate reader

Protocol:

  • Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 200 µM) for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Assessment of Apoptosis by Flow Cytometry

This protocol describes the use of Annexin V/Propidium Iodide (PI) staining to quantify apoptosis induced by this compound.

Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

  • MCF-7 cells

  • This compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed MCF-7 cells in 6-well plates and treat with the IC50 concentration of this compound for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Apoptosis Assay Workflow

A Seed and Treat Cells with this compound B Harvest and Wash Cells A->B C Stain with Annexin V-FITC and PI B->C D Flow Cytometry Analysis C->D E Quantify Apoptotic and Necrotic Cells D->E

Workflow for apoptosis detection.
Investigation of Anti-Angiogenic Properties

This section provides protocols to evaluate this compound's effect on key angiogenic processes.

Objective: To assess the effect of this compound on endothelial cell migration.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • This compound

  • 6-well plates

  • 200 µL pipette tip

Protocol:

  • Seed HUVECs in 6-well plates and grow to a confluent monolayer.

  • Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.

  • Wash the wells with PBS to remove detached cells.

  • Add fresh medium containing different concentrations of this compound.

  • Capture images of the wound at 0 hours and at various time points (e.g., 6, 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

Objective: To quantify the effect of hydralazine on the secretion of pro-angiogenic factors.

Materials:

  • HUVECs or cancer cells (e.g., HepG2)

  • This compound

  • Human VEGF and bFGF ELISA kits

Protocol:

  • Culture cells to 80% confluency in appropriate medium.

  • Replace the medium with serum-free medium and treat with this compound for 24 hours.

  • Collect the cell culture supernatant and centrifuge to remove cellular debris.

  • Perform ELISA for VEGF and bFGF according to the manufacturer's instructions.[3]

  • Quantify the concentration of VEGF and bFGF in the supernatant and compare treated samples to untreated controls.

Signaling Pathways Modulated by this compound

This compound and its analog hydralazine have been shown to modulate several key signaling pathways in vitro.

Vasodilation Signaling Pathway

This compound This compound Ca_Influx Ca2+ Influx This compound->Ca_Influx inhibits NO_Release Nitric Oxide (NO) Release This compound->NO_Release stimulates Vascular_Smooth_Muscle Vascular Smooth Muscle Cell Ca_Influx->Vascular_Smooth_Muscle NO_Release->Vascular_Smooth_Muscle Relaxation Relaxation/Vasodilation Vascular_Smooth_Muscle->Relaxation Endothelial_Cell Endothelial Cell Hydralazine Hydralazine PHD Prolyl Hydroxylase Domain (PHD) Enzymes Hydralazine->PHD inhibits HIF1a_Stabilization HIF-1α Stabilization Hydralazine->HIF1a_Stabilization HIF1a HIF-1α PHD->HIF1a hydroxylates Proteasomal_Degradation Proteasomal Degradation HIF1a->Proteasomal_Degradation leads to VEGF_Expression VEGF Gene Expression HIF1a_Stabilization->VEGF_Expression increases

References

Application Notes and Protocols: The Use of Dihydralazine in Cultured Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Dihydralazine, a derivative of hydralazine, is a direct-acting vasodilator historically used as an antihypertensive agent.[1] Its mechanism of action involves the relaxation of vascular smooth muscle.[1][2] In recent years, research has unveiled its multifaceted effects on the vascular endothelium, the inner cellular lining of blood vessels. These effects extend beyond simple vasodilation and include modulation of nitric oxide signaling, response to hypoxia, angiogenesis, and oxidative stress.[3][4][5] This document provides detailed application notes and protocols for researchers investigating the effects of this compound on cultured endothelial cells.

Key Signaling Pathways Modulated by this compound in Endothelial Cells:

This compound impacts several critical signaling cascades within endothelial cells. The primary pathways include the Nitric Oxide/cGMP pathway, the HIF-1α pathway, and pathways related to oxidative stress.

  • Nitric Oxide (NO) Stimulation: this compound has been observed to directly affect endothelial cells by stimulating the release of Nitric Oxide (NO), a potent vasodilator.[3] NO diffuses to adjacent smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, leading to vasodilation.[1][3] Some studies suggest this compound may also increase the bioavailability of NO produced by the endothelium.[2]

  • HIF-1α Stabilization and Angiogenesis: A novel mechanism of action for the related compound hydralazine involves the inhibition of prolyl hydroxylase domain (PHD) enzymes.[4][6] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α). Stabilized HIF-1α translocates to the nucleus and promotes the transcription of downstream target genes, including Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis.[4][6][7] This can induce endothelial cell proliferation and the formation of new blood vessels.[4] Conversely, other studies have reported anti-angiogenic effects, suggesting this compound may interfere with VEGF and bFGF signaling pathways, thereby inhibiting endothelial cell proliferation, migration, and tube formation.[8]

  • Antioxidant Effects: this compound is recognized as an efficient scavenger of reactive oxygen species (ROS) and an inhibitor of ROS generation.[5][9] It can inhibit vascular NADPH oxidase, a major source of superoxide radicals.[10] By reducing oxidative stress, this compound can prevent endothelial dysfunction and enhance the effects of NO.[9][10]

Visualizing the Mechanisms

Dihydralazine_NO_Pathway cluster_endo Endothelial Cell cluster_smooth Smooth Muscle Cell This compound This compound eNOS eNOS (Endothelial Nitric Oxide Synthase) This compound->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC diffuses & activates cGMP cGMP sGC->cGMP GTP GTP Vasodilation Vasodilation cGMP->Vasodilation EndothelialCell Endothelial Cell SmoothMuscleCell Smooth Muscle Cell

Caption: this compound's stimulation of the NO-cGMP pathway.

Dihydralazine_HIF_Pathway cluster_pathway HIF-1α Stabilization This compound This compound PHD Prolyl Hydroxylase Domain (PHD) Enzymes This compound->PHD inhibits HIF1a HIF-1α PHD->HIF1a hydroxylates for degradation Proteasome Proteasomal Degradation HIF1a->Proteasome HIF1a_stable HIF-1α (Stabilized) HIF1a->HIF1a_stable accumulation Nucleus Nucleus HIF1a_stable->Nucleus translocation VEGF VEGF Gene Transcription Nucleus->VEGF Angiogenesis Angiogenesis & EC Proliferation VEGF->Angiogenesis

Caption: this compound-induced stabilization of HIF-1α.

Data Presentation: Effects of this compound on Endothelial Cells

The following table summarizes quantitative data from various studies. Due to the close structural and functional relationship, data for both this compound and its parent compound Hydralazine are included for a comprehensive overview.

Cell TypeCompoundConcentration RangeTreatment DurationObserved EffectReference(s)
Human Umbilical Vein EC (HUVEC)HydralazineNot specifiedNot specifiedInhibited proliferation, wound-healing, migration, invasion, and tube formation. Reduced secretion of VEGF and bFGF.[8]
Human Uterine Microvascular EC (UtMVECs)Hydralazine10 µg/mL24 hoursIncreased trophoblast integration into TNF-α pre-treated endothelial networks; down-regulated sFlt-1.[11]
Rat Brain Endothelial Cells (bEnd.3)Hydralazine50 µM - 100 µM2 hoursInduced HIF-1α overexpression. 100 µM increased BBB permeability and decreased ZO-1 expression.[12]
Endothelial and Smooth Muscle CellsHydralazineDose-dependentNot specifiedInduced rapid expression of HIF-1α and downstream targets (VEGF, etc.); induced EC-specific proliferation.[4][6]
Rat Mesenteric Resistance Arteries (Endothelium)HydralazineEC50 = 3.6 ± 0.3 µMNot specifiedRelaxed phenylephrine-constricted arteries via a prostacyclin (PGI2) pathway at concentrations <10 µM.[13]
Porcine Coronary Artery (Endothelium)Hydralazine≤ 1 µM (10⁻⁶ M)Not specifiedInduced endothelium-dependent relaxation accompanied by cGMP accumulation, independent of NO or PGI2.[14]

Experimental Protocols

General Culture of Human Umbilical Vein Endothelial Cells (HUVECs)

This protocol is a standard method for maintaining HUVEC cultures.

Materials:

  • Cryopreserved HUVECs

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • T-75 culture flasks, coated (e.g., with gelatin or fibronectin)

  • Trypsin/EDTA solution (0.05% Trypsin)

  • Trypsin Neutralizer Solution

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free

  • 37°C, 5% CO₂ incubator

Protocol:

  • Thawing Cells: Quickly thaw the cryovial in a 37°C water bath until a small amount of ice remains.

  • Wipe the vial with 70% ethanol and transfer the contents to a sterile centrifuge tube containing 9 mL of pre-warmed Endothelial Cell Growth Medium.

  • Centrifuge at 180-200 x g for 5-7 minutes.[15]

  • Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh medium.[15]

  • Seed the cells into a coated T-75 flask and incubate at 37°C, 5% CO₂.

  • Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash once with PBS.

  • Add 3-5 mL of Trypsin/EDTA solution and incubate for 1-3 minutes until cells detach.

  • Neutralize the trypsin with an equal volume of Trypsin Neutralizer Solution or medium containing serum.[15]

  • Collect the cell suspension, centrifuge as before, and re-plate at a desired density (e.g., 1:3 to 1:5 split ratio).

Preparation and Application of this compound

Materials:

  • This compound sulfate powder

  • Sterile Dimethyl Sulfoxide (DMSO) or sterile water/PBS

  • Complete cell culture medium

Protocol:

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) of this compound in sterile DMSO or an appropriate aqueous solvent. Aliquot and store at -20°C or -80°C, protected from light.

  • Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Prepare fresh working concentrations by diluting the stock solution in complete cell culture medium.

  • Vehicle Control: Always include a vehicle control group in your experiments, which consists of cells treated with the same final concentration of the solvent (e.g., DMSO) used to dissolve this compound.

  • Treatment: Replace the existing medium in the cell culture plates with the medium containing the desired final concentration of this compound or the vehicle control.

Endothelial Cell Migration (Wound Healing/Scratch Assay)

This assay assesses the effect of this compound on endothelial cell migration.

Protocol:

  • Seed HUVECs in 6-well plates and grow to 95-100% confluency.

  • Create a linear "scratch" or wound in the monolayer using a sterile p200 pipette tip.

  • Gently wash the well with PBS to remove detached cells.

  • Replace the PBS with a fresh medium containing the desired concentration of this compound or a vehicle control.

  • Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an inverted microscope.

  • Quantify the rate of wound closure by measuring the area of the gap at each time point using image analysis software (e.g., ImageJ). A study investigating hydralazine's anti-angiogenic effects utilized a similar wound-healing assay.[8]

Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Thaw Matrigel on ice overnight at 4°C.

  • Coat the wells of a 96-well plate with 50 µL of Matrigel and allow it to polymerize at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in a medium containing different concentrations of this compound or vehicle control.

  • Seed 1.5-2.0 x 10⁴ cells onto the polymerized Matrigel in each well.

  • Incubate for 4-18 hours at 37°C.

  • Visualize the formation of tubular networks using a microscope and capture images.

  • Quantify tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length. This method was employed in a study showing hydralazine inhibited HUVEC tube formation.[8]

Western Blot for HIF-1α Expression

This protocol allows for the detection of protein stabilization.

Protocol:

  • Culture HUVECs to 80-90% confluency and treat with this compound (e.g., 100 µM) or vehicle for a specified time (e.g., 2 hours).[12]

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalize the HIF-1α signal to a loading control like β-actin or β-tubulin.

Experimental_Workflow Start Start: Culture Endothelial Cells (e.g., HUVEC) to 80-90% Confluency Prepare Prepare this compound Working Solutions & Vehicle Control Start->Prepare Treat Treat Cells Prepare->Treat Incubate Incubate (Time-course) Treat->Incubate Assay_Prolif Cell Proliferation/ Viability Assay (e.g., MTT) Incubate->Assay_Prolif Perform Assays Assay_Migrate Migration Assay (Wound Healing) Incubate->Assay_Migrate Perform Assays Assay_Tube Tube Formation Assay Incubate->Assay_Tube Perform Assays Assay_Protein Protein Analysis (Western Blot for HIF-1α, eNOS) Incubate->Assay_Protein Perform Assays Assay_NO NO Production (Griess Assay) Incubate->Assay_NO Perform Assays Analysis Data Collection & Analysis Assay_Prolif->Analysis Assay_Migrate->Analysis Assay_Tube->Analysis Assay_Protein->Analysis Assay_NO->Analysis

Caption: General experimental workflow for studying this compound.

References

Application Notes and Protocols for Dihydralazine Administration in Spontaneously Hypertensive Rats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of dihydralazine to spontaneously hypertensive rats (SHR), a common animal model for studying essential hypertension. This document includes detailed experimental protocols, a summary of expected physiological responses, and a description of the underlying signaling pathways.

Introduction

This compound is a direct-acting vasodilator that has been used in the management of hypertension. Its primary mechanism of action involves the relaxation of arterial smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure. Spontaneously hypertensive rats (SHR) are a widely used preclinical model to investigate the pathophysiology of hypertension and to evaluate the efficacy of antihypertensive agents like this compound.

Data Presentation: Effects of this compound on Hemodynamic Parameters in SHRs

The administration of this compound to spontaneously hypertensive rats typically results in a significant reduction in blood pressure and a reflex increase in heart rate. The following tables summarize the quantitative data on these effects.

ParameterControl SHRThis compound-Treated SHRReference
Mean Arterial Pressure (MAP) (mmHg) 176.2 ± 5.2150.0 ± 4.4[1]
Systolic Blood Pressure (SBP) (mmHg) ~180~110[2]
Heart Rate (HR) (bpm) 391.7 ± 13.8368.8 ± 18.9[1]

Note: Values are presented as mean ± SEM. The dosage and duration of treatment can influence the magnitude of the observed effects.

Experimental Protocols

Animal Model
  • Species: Spontaneously Hypertensive Rats (SHR) and normotensive Wistar-Kyoto (WKY) rats as controls.

  • Age: Typically, studies commence with young rats (e.g., 4-5 weeks old) to investigate the preventive effects of this compound on the development of hypertension, or with adult rats (e.g., 12-14 weeks old) to study its therapeutic effects.

  • Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All experimental procedures should be in accordance with institutional animal care and use guidelines.

Preparation and Administration of this compound

This protocol describes the oral administration of this compound via drinking water, a common method for chronic studies.

Materials:

  • This compound sulfate powder

  • Distilled water

  • Amber-colored water bottles (to protect the solution from light)

  • Graduated cylinders

  • Analytical balance

Procedure:

  • Solution Preparation:

    • Calculate the required amount of this compound based on the desired daily dosage and the estimated daily water consumption of the rats (typically 10-15 mL per 100g of body weight). A common dosage is 25 mg/kg/day.

    • For example, to prepare a solution for a 250g rat with an estimated daily water intake of 30 mL to receive 25 mg/kg/day:

      • Daily dose = 25 mg/kg * 0.25 kg = 6.25 mg

      • Concentration = 6.25 mg / 30 mL = 0.208 mg/mL or 208 mg/L

    • Weigh the calculated amount of this compound sulfate powder.

    • Dissolve the powder in a known volume of distilled water. Ensure complete dissolution.

    • Transfer the solution to amber-colored water bottles to prevent degradation from light exposure.

  • Administration:

    • Replace the standard water bottles in the cages of the treatment group with the this compound-containing water bottles.

    • The control group should receive regular distilled water in identical amber-colored bottles.

    • Measure and record the daily water consumption for each cage to monitor the actual drug intake. Adjust the concentration of the this compound solution if necessary to maintain the target dosage.

    • Prepare fresh this compound solutions at least twice a week to ensure stability and potency.

Blood Pressure and Heart Rate Monitoring

Non-invasive blood pressure and heart rate measurement using the tail-cuff plethysmography method is a standard procedure for conscious rats.

Materials:

  • Tail-cuff plethysmography system (including a restrainer, an occlusion cuff, a volume-pressure recording sensor, and a control unit)

  • Warming chamber or pad

Procedure:

  • Acclimatization:

    • To minimize stress-induced variations in blood pressure, acclimate the rats to the restraint and the measurement procedure for several days before the actual data collection begins.

    • Handle the rats gently and allow them to remain in the restrainer for increasing durations each day.

  • Measurement:

    • Pre-warm the rats in a warming chamber or on a heating pad (32-34°C) for 10-15 minutes to ensure adequate blood flow to the tail.

    • Place the rat in the restrainer.

    • Position the occlusion cuff and the volume-pressure recording sensor on the base of the rat's tail.

    • Initiate the measurement cycle on the control unit. The system will automatically inflate and deflate the occlusion cuff and record the systolic blood pressure, diastolic blood pressure, mean arterial pressure, and heart rate.

    • Perform a series of consecutive measurements (e.g., 5-10) for each rat and calculate the average to obtain a reliable reading.

    • Conduct measurements at the same time of day for each session to minimize diurnal variations.

Signaling Pathways and Mechanisms of Action

This compound's vasodilatory effect is mediated through a multi-faceted mechanism primarily targeting vascular smooth muscle cells (VSMCs).

Inhibition of Intracellular Calcium Release

This compound inhibits the inositol trisphosphate (IP3)-induced release of calcium (Ca2+) from the sarcoplasmic reticulum in VSMCs.[3][4] This reduction in intracellular free Ca2+ prevents the activation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation.

Modulation of the Nitric Oxide-cGMP Pathway

This compound can also stimulate the release of nitric oxide (NO) from endothelial cells.[5] NO then diffuses into the adjacent VSMCs and activates soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). The subsequent increase in cGMP levels activates protein kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately leading to a decrease in intracellular Ca2+ and vasorelaxation.

Hypoxia-Inducible Factor-1α (HIF-1α) Stabilization

Recent studies have suggested that hydralazine, a close analog of this compound, can stabilize Hypoxia-Inducible Factor-1α (HIF-1α) by inhibiting prolyl hydroxylases.[1] This can lead to the upregulation of angiogenic and vasoprotective genes, which may contribute to the long-term cardiovascular effects of the drug.

Mandatory Visualizations

Dihydralazine_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_vsmc Vascular Smooth Muscle Cell Dihydralazine_E This compound eNOS eNOS Dihydralazine_E->eNOS stimulates NO Nitric Oxide (NO) eNOS->NO produces NO->NO_diffused Dihydralazine_V This compound SR Sarcoplasmic Reticulum Dihydralazine_V->SR inhibits Ca2_release Ca2+ Release SR->Ca2_release releases IP3 IP3 IP3->SR stimulates Contraction Muscle Contraction Ca2_release->Contraction leads to sGC sGC cGMP cGMP sGC->cGMP converts GTP to GTP GTP Relaxation Vasodilation cGMP->Relaxation promotes NO_diffused->sGC activates Experimental_Workflow start Start: Acclimatization of SHR grouping Randomly Assign to Groups (Control vs. This compound) start->grouping treatment Chronic this compound Administration (in drinking water) grouping->treatment monitoring Daily Monitoring (Water Intake, Body Weight) treatment->monitoring bp_measurement Weekly Blood Pressure & Heart Rate Measurement (Tail-Cuff Plethysmography) treatment->bp_measurement data_collection Data Collection & Analysis bp_measurement->data_collection end End of Study: Tissue Collection (Optional) data_collection->end

References

Application Notes and Protocols for the Analytical Detection of Dihydralazine in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of dihydralazine in plasma samples. The protocols are designed to guide researchers in establishing robust and reliable analytical methods for pharmacokinetic studies, therapeutic drug monitoring, and other research applications.

Introduction

This compound is a potent antihypertensive agent belonging to the hydrazinophthalazine class of drugs. Accurate measurement of its concentration in plasma is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy. However, the inherent instability of this compound in biological matrices presents a significant analytical challenge. This document outlines validated methods for the stabilization and subsequent quantification of this compound in plasma, focusing on modern, sensitive techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) and established methods like HPLC with fluorescence detection.

Critical Consideration: Sample Stabilization

This compound is highly reactive and prone to degradation in plasma, primarily through oxidation. Therefore, immediate stabilization of plasma samples upon collection is paramount to obtain accurate and reproducible results. The use of a reducing agent, 1,4-dithiothreitol (DTT), in combination with cooling has been shown to be effective in preserving the integrity of this compound in plasma samples.[1][2]

Method 1: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This method offers high sensitivity and selectivity, allowing for a simplified sample preparation protocol using protein precipitation.

Quantitative Performance Characteristics
ParameterValueReference
Lower Limit of Quantification (LLOQ)0.500 ng/mL[1]
Linearity Range0.500 - 302 ng/mL[1]
Inter-batch Precision (CV%)7.17% (at LLOQ) to 9.73%[1]
Inter-batch Accuracy98.3% to 106.4%[1]
Mean Recovery103.8%[1]
Experimental Protocol

1. Plasma Sample Stabilization and Storage:

  • Immediately after blood collection, plasma should be separated by centrifugation at low temperatures.

  • To stabilize this compound, add a solution of 1,4-dithiothreitol (DTT) to the plasma. While the exact concentration can be optimized, a final concentration of 1-10 mM DTT is a recommended starting point.[3]

  • Store the stabilized plasma samples at -20°C or lower until analysis. Samples have been shown to be stable under these conditions.[1]

2. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of stabilized plasma sample in a microcentrifuge tube, add the internal standard solution (e.g., Metoprolol).

  • Add 300 µL of cold acetonitrile (or a 1:1 mixture of methanol/acetonitrile) to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions:

  • HPLC System: A standard HPLC system capable of gradient elution.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

    • Start with 5% B.

    • Ramp to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 5% B and equilibrate for 2 minutes.

  • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • This compound: 191.3 > 129.1 m/z

    • Internal Standard (Metoprolol): 268.3 > 116.1 m/z

Experimental Workflow Diagram

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Stabilized Plasma Sample add_is Add Internal Standard plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject msms MS/MS Detection (MRM) hplc->msms data Data Analysis & Quantification msms->data Data Acquisition

LC-MS/MS analytical workflow for this compound.

Method 2: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)

This method requires a derivatization step to make this compound fluorescent, followed by liquid-liquid extraction.

Quantitative Performance Characteristics
ParameterValueReference
Limit of Quantitation (Unchanged this compound)0.5 ng/mL[4]
Limit of Quantitation (Apparent this compound)1.0 ng/mL[4]
Intra-assay Precision (CV%)2% to 7%[5]
Experimental Protocol

1. Plasma Sample Stabilization:

  • Follow the same stabilization procedure as described in Method 1.

2. Derivatization and Extraction:

  • To 1 mL of stabilized plasma, add 50 µL of 0.02 M HCl.

  • Add 50 µL of freshly prepared 0.1 M sodium nitrite solution and vortex for 30 seconds.

  • Allow the reaction to proceed for 5 minutes at room temperature.

  • Add 50 µL of 0.1 M sodium methylate solution and vortex.

  • Add an appropriate internal standard (e.g., 4-methylhydralazine derivative).

  • Add 5 mL of an extraction solvent (e.g., a mixture of heptane, methylene chloride, and isopentyl alcohol).

  • Vortex for 2 minutes and then centrifuge at 2000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. HPLC-FLD Conditions:

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 µBondapak column or equivalent.

  • Mobile Phase: A suitable mixture of buffer and organic solvent (e.g., methanol and phosphate buffer) to achieve separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Fluorescence Detection:

    • Excitation Wavelength: 230 nm[4]

    • Emission Wavelength: 430 nm[4]

Experimental Workflow Diagram

HPLCFLD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Stabilized Plasma Sample derivatize Derivatization (Nitrous Acid & Sodium Methylate) plasma->derivatize add_is Add Internal Standard derivatize->add_is lle Liquid-Liquid Extraction add_is->lle evaporate Evaporation lle->evaporate reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation reconstitute->hplc Inject fld Fluorescence Detection hplc->fld data Data Analysis & Quantification fld->data Data Acquisition

HPLC-FLD analytical workflow for this compound.

Summary of Analytical Methods

The choice of analytical method will depend on the specific requirements of the study, including the desired sensitivity, sample throughput, and available instrumentation.

FeatureHPLC-MS/MSHPLC-FLDGas Chromatography (GC)
Sample Preparation Simple protein precipitationDerivatization and liquid-liquid extractionDerivatization and extraction
Sensitivity Very High (Sub-ng/mL)High (ng/mL)Moderate (ng/mL)
Selectivity Very HighHighModerate to High
Throughput HighModerateModerate
Instrumentation LC-MS/MS systemHPLC with fluorescence detectorGC with NPD or ECD
Key Advantage High sensitivity and specificity, simple sample prepGood sensitivity, more accessible instrumentationEstablished technique
Key Disadvantage Higher instrument cost and complexityRequires derivatization, more complex sample prepRequires derivatization, potential for thermal degradation

Conclusion

The analytical methods described provide robust and reliable approaches for the quantification of this compound in plasma samples. Proper sample handling and stabilization are critical for obtaining accurate results. The HPLC-MS/MS method is recommended for studies requiring high sensitivity and throughput, while the HPLC-FLD method offers a viable alternative with good performance characteristics. The selection of the most appropriate method should be based on the specific research objectives and available resources.

References

Application Notes and Protocols for Dihydralazine-Induced Vasodilation in Isolated Arteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing dihydralazine for inducing vasodilation in isolated artery preparations. This document outlines the underlying mechanisms of action, detailed experimental protocols, and quantitative data to facilitate research in vascular pharmacology and drug development.

Introduction

This compound is a direct-acting vasodilator that has been used clinically for the management of hypertension. Its mechanism of action on vascular smooth muscle is complex, involving multiple signaling pathways that ultimately lead to a reduction in vascular tone. Understanding the precise dosage and experimental conditions for inducing vasodilation in isolated arteries is crucial for preclinical research and the development of novel cardiovascular therapies.

Mechanism of Action

This compound induces vasodilation through a combination of endothelium-dependent and -independent mechanisms.[1][2] At clinically relevant concentrations (less than 10 μM), its effects are primarily dependent on an intact endothelium.[1] However, at higher concentrations, it also acts directly on vascular smooth muscle cells.[3][4]

The key signaling pathways involved include:

  • Inhibition of Intracellular Calcium Release: A primary mechanism of this compound is the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells.[3][4][5][6][7] This reduction in intracellular calcium availability hinders the activation of myosin light chain kinase, a critical enzyme for muscle contraction.

  • Prostacyclin (PGI2) Pathway: In some vascular beds, particularly mesenteric resistance arteries, this compound's vasodilatory effect is mediated by the release of prostacyclin from the endothelium.[1] This involves the activation of cyclooxygenase (COX) and subsequent stimulation of PGI2 receptors on smooth muscle cells, leading to relaxation.[1]

  • Potassium Channel Opening: Evidence suggests that this compound may cause hyperpolarization of vascular smooth muscle cells, likely through the opening of high-conductance Ca2+-activated K+ channels (BKCa).[5][8] This hyperpolarization makes the cell less excitable and promotes relaxation.

  • Nitric Oxide (NO) Pathway: While not universally the primary mechanism, some studies suggest that this compound may increase the bioavailability of nitric oxide (NO) from the vascular endothelium, contributing to cGMP-mediated vasodilation.[5][7] However, other studies have found its vasodilatory effects to be independent of NO synthase (NOS) inhibition.[1]

Quantitative Data on this compound-Induced Vasodilation

The following table summarizes the effective concentrations of this compound (often reported as hydralazine) required to induce vasodilation in various isolated artery preparations.

Artery TypeSpeciesPre-constricting AgentThis compound Concentration RangeEC50 / IC50Maximum Relaxation (% of pre-constriction)Reference
Mesenteric Resistance ArteriesPregnant RatPhenylephrineNot specified3.6 ± 0.3 μM75 ± 6.2%[1]
Pulmonary ArteryRabbitPhenylephrineNot specified16 ± 2 μM~90%
AortaRabbitPhenylephrineNot specified20 ± 1 μM~90%
Coronary ArteriesPorcineK+ (20 mM)1 - 300 μMpD2 = 5.38 ± 0.0685.9 ± 3.6%[8]
Caudal ArteryRatPhenylephrine1 μMNot applicable39%[9]
Caudal ArteryRatK+1 μMNot applicable34%[9]
Aortic StripsRabbitK+ (30 mM)Threshold: 11.89 ± 4.5 X 10(-5) MNot specifiedDose-dependent[10]
Rat Tail ArteryRatNoradrenaline (10⁻⁷ M)5 X 10⁻⁴ MNot specifiedDose-dependent[11]

EC50: Half maximal effective concentration; IC50: Half maximal inhibitory concentration; pD2: Negative logarithm of the EC50.

Experimental Protocols

This section provides a detailed protocol for assessing this compound-induced vasodilation in isolated arterial rings using an organ bath system.

Materials and Reagents
  • Isolated Arteries: Thoracic aorta, mesenteric arteries, or other arteries of interest from a suitable animal model (e.g., rat, rabbit).

  • Krebs-Henseleit Buffer: (Composition in mM): NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1. Prepare fresh and gas with 95% O2 / 5% CO2 (carbogen) to maintain a pH of ~7.4.

  • This compound Stock Solution: Prepare a high-concentration stock solution in an appropriate solvent (e.g., distilled water or DMSO) and make serial dilutions to achieve the desired final concentrations in the organ bath.

  • Pre-constricting Agent: Phenylephrine (PE) is a commonly used α1-adrenergic agonist to induce a stable pre-constriction. A typical concentration to achieve submaximal contraction is in the range of 10⁻⁷ M to 10⁻⁶ M.

  • Organ Bath System: Including a water-jacketed organ bath, force-displacement transducer, amplifier, and data acquisition system.

  • Dissection Tools: Fine scissors, forceps, and a dissecting microscope.

  • Carbogen Gas: A mixture of 95% O2 and 5% CO2.

Experimental Procedure
  • Tissue Preparation:

    • Euthanize the animal according to approved institutional guidelines.

    • Carefully dissect the desired artery and place it in cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove any adhering connective and adipose tissue.

    • Cut the artery into rings of 2-3 mm in length. For some experiments, the endothelium can be mechanically removed by gently rubbing the intimal surface with a fine wire or wooden stick.

  • Mounting the Arterial Rings:

    • Mount each arterial ring on two L-shaped stainless-steel hooks or wires in the organ bath chamber filled with Krebs-Henseleit buffer.

    • Attach one hook to a fixed support and the other to a force-displacement transducer.

    • Maintain the buffer at 37°C and continuously bubble with carbogen gas.

  • Equilibration and Viability Check:

    • Allow the arterial rings to equilibrate for at least 60-90 minutes under a resting tension (e.g., 1-2 grams for rat aorta).

    • Change the Krebs-Henseleit buffer every 15-20 minutes during the equilibration period.

    • To check the viability of the tissue, induce a contraction with a high concentration of KCl (e.g., 60-80 mM). After washing out the KCl and allowing the tension to return to baseline, the experiment can proceed.

    • To assess endothelium integrity, pre-constrict the rings with phenylephrine (e.g., 10⁻⁶ M) and then add a single dose of an endothelium-dependent vasodilator like acetylcholine (e.g., 10⁻⁵ M). A relaxation of >80% indicates an intact endothelium, while a relaxation of <10% suggests successful denudation.

  • Induction of Vasodilation:

    • After the viability and endothelium integrity checks, wash the tissues and allow them to return to the baseline resting tension.

    • Induce a stable, submaximal contraction with phenylephrine (e.g., 10⁻⁷ M to 10⁻⁶ M).

    • Once the contraction reaches a stable plateau, add cumulative concentrations of this compound to the organ bath. Start with the lowest concentration and increase in a stepwise manner (e.g., half-log increments) after the response to the previous concentration has stabilized.

    • Record the changes in tension continuously.

  • Data Analysis:

    • Express the relaxation induced by this compound as a percentage of the pre-constriction induced by phenylephrine.

    • Plot the concentration-response curve with the logarithm of the this compound concentration on the x-axis and the percentage of relaxation on the y-axis.

    • Calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation) using a suitable software program (e.g., GraphPad Prism).

Visualizations

Signaling Pathway of this compound-Induced Vasodilation

Dihydralazine_Signaling_Pathway cluster_endothelium Endothelial Cell cluster_smc Vascular Smooth Muscle Cell This compound This compound COX COX This compound->COX stimulates NO_Synthase eNOS This compound->NO_Synthase may stimulate IP3R IP3 Receptor This compound->IP3R inhibits K_channel BKCa Channel This compound->K_channel opens PGI2 Prostacyclin (PGI2) COX->PGI2 PGI2_R PGI2 Receptor PGI2->PGI2_R NO Nitric Oxide (NO) NO_Synthase->NO sGC sGC NO->sGC Ca_release Ca²⁺ Release IP3R->Ca_release SR Sarcoplasmic Reticulum Contraction Contraction Ca_release->Contraction Relaxation Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Relaxation PGI2_R->Relaxation cGMP cGMP sGC->cGMP cGMP->Relaxation Experimental_Workflow Start Start: Euthanize Animal & Dissect Artery Prepare_Rings Prepare Arterial Rings (2-3 mm) Start->Prepare_Rings Mount Mount Rings in Organ Bath Prepare_Rings->Mount Equilibrate Equilibrate (60-90 min) under Resting Tension Mount->Equilibrate Viability Check Viability (e.g., KCl) Equilibrate->Viability Endothelium_Check Assess Endothelium Integrity (Phenylephrine + Acetylcholine) Viability->Endothelium_Check Pre_constrict Pre-constrict with Phenylephrine Endothelium_Check->Pre_constrict Add_this compound Cumulatively Add this compound Pre_constrict->Add_this compound Record Record Tension Changes Add_this compound->Record Analyze Analyze Data: - Calculate % Relaxation - Plot Concentration-Response Curve - Determine EC50 Record->Analyze End End Analyze->End

References

Application Notes and Protocols for Modeling Hypotension with Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using dihydralazine for inducing hypotension in physiological research. This document covers the mechanism of action, provides detailed experimental protocols for animal models, and summarizes key quantitative data.

Introduction

This compound is a direct-acting vasodilator that has been employed in clinical practice and physiological research to induce hypotension.[1][2][3] Its primary effect is the relaxation of arterial smooth muscle, leading to a decrease in peripheral vascular resistance and a subsequent fall in blood pressure.[4][5][6] This makes it a valuable tool for modeling various hypotensive states, including controlled hypotension and aspects of hemorrhagic shock, allowing researchers to study the physiological and pathophysiological responses to reduced blood pressure.[7][8][9][10] Although the precise mechanism of action is not fully elucidated, it is known to involve interference with calcium metabolism within vascular smooth muscle cells.[4][11][12]

Mechanism of Action

This compound and its analog hydralazine induce vasodilation through multiple proposed mechanisms:

  • Inhibition of Calcium Release : They are thought to inhibit the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[5][11][12]

  • Potassium Channel Opening : Evidence suggests that this compound opens high conductance Ca2+-activated K+ channels (BKCa), leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.[5][13]

  • Nitric Oxide (NO) Bioavailability : Some studies suggest that hydralazine may increase the bioavailability of nitric oxide, a potent endogenous vasodilator, leading to cGMP-mediated vasodilation.[5]

  • Direct Smooth Muscle Relaxation : The primary effect is a direct relaxation of the smooth muscle in the walls of arterioles, with less effect on veins.[4][6]

This vasodilation primarily reduces diastolic blood pressure more than systolic.[4][14] The drop in blood pressure typically triggers a baroreceptor-mediated reflex, resulting in an increase in heart rate (tachycardia), stroke volume, and cardiac output.[15][16][17]

Signaling Pathway of this compound-Induced Vasodilation

The following diagram illustrates the proposed signaling cascade initiated by this compound, leading to vascular smooth muscle relaxation.

G This compound This compound VascSmoothMuscle Vascular Smooth Muscle Cell This compound->VascSmoothMuscle IP3R IP3 Receptor This compound->IP3R Inhibits BKCa BKCa Channel (K⁺ Channel) This compound->BKCa Activates VascSmoothMuscle->IP3R VascSmoothMuscle->BKCa SR Sarcoplasmic Reticulum IP3R->SR on Ca_release Ca²⁺ Release SR->Ca_release Ca_concentration [Ca²⁺]i ↓ Vasodilation Vasodilation Ca_concentration->Vasodilation K_efflux K⁺ Efflux ↑ BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Vasodilation Hypotension Hypotension Vasodilation->Hypotension Baroreflex Baroreceptor Reflex Hypotension->Baroreflex SNS Sympathetic Nervous System Activation Baroreflex->SNS HeartRate Heart Rate ↑ (Tachycardia) SNS->HeartRate

Caption: Proposed signaling pathway of this compound leading to vasodilation and reflex tachycardia.

Experimental Protocols

The following protocols provide a framework for inducing hypotension in common laboratory animal models. Dosages and methods may require optimization based on the specific research question, animal strain, and experimental conditions.

Protocol 1: Intravenous Administration in Anesthetized Rats

This protocol is suitable for acute studies requiring precise control over the level of hypotension.

Materials:

  • Male Sprague-Dawley or Wistar rats (250-350 g)

  • Anesthetic (e.g., pentobarbital, isoflurane)

  • This compound solution (1 mg/mL in sterile saline)

  • Catheters for arterial and venous access (e.g., PE-50 tubing)

  • Blood pressure transducer and recording system

  • Infusion pump

Procedure:

  • Anesthetize the rat according to your institutionally approved protocol.

  • Surgically implant catheters into a femoral or carotid artery for blood pressure monitoring and a femoral or jugular vein for drug administration.

  • Allow the animal to stabilize for at least 30 minutes post-surgery, ensuring stable baseline blood pressure and heart rate.

  • Begin continuous monitoring of mean arterial pressure (MAP) and heart rate.

  • Administer this compound intravenously. Two common approaches are:

    • Bolus Dosing : Administer single increasing intravenous doses (e.g., 0.1 to 2 mg/kg) and measure the cerebrovascular effects at each dose once a stable blood pressure is achieved.[18]

    • Continuous Infusion : Infuse this compound at a constant rate (e.g., 0.6 mg/kg/min) to induce and maintain a target level of hypotension.[13]

  • Monitor the animal's physiological parameters continuously. Adjust the infusion rate as necessary to maintain the desired level of hypotension.

Protocol 2: Oral Administration in Conscious Dogs

This protocol is suitable for longer-term studies on the effects of this compound-induced hypotension.

Materials:

  • Normotensive dogs trained to stand quietly

  • This compound tablets or solution for oral administration

  • Equipment for femoral artery puncture for blood pressure measurement

  • Blood pressure monitoring system

Procedure:

  • Acclimate the dogs to the experimental setup to minimize stress.

  • Obtain baseline measurements of blood pressure and heart rate via femoral artery puncture.

  • Administer this compound orally at the desired dose (e.g., 1.42 or 7.1 mg/kg).[19]

  • Monitor blood pressure and heart rate at regular intervals post-administration to characterize the time course of the hypotensive effect.

  • For chronic studies, repeat the administration and measurements daily for the desired duration (e.g., 4 days).[19]

Experimental Workflow Diagram

The following diagram outlines the general workflow for a typical acute hypotension study using this compound.

G Start Start AnimalPrep Animal Preparation (Anesthesia, Catheterization) Start->AnimalPrep Stabilization Stabilization Period (≥30 min) AnimalPrep->Stabilization Baseline Record Baseline Parameters (MAP, HR) Stabilization->Baseline DihydralazineAdmin Administer this compound (IV Bolus or Infusion) Baseline->DihydralazineAdmin Monitor Continuous Monitoring & Data Acquisition DihydralazineAdmin->Monitor Experiment Experimental Intervention (e.g., Hemorrhagic Shock Model) Monitor->Experiment Endpoint Endpoint Measurement & Sample Collection Experiment->Endpoint End End Endpoint->End

Caption: General experimental workflow for inducing hypotension with this compound in an acute setting.

Quantitative Data Summary

The following tables summarize quantitative data from studies using this compound or hydralazine to induce hypotension in various models.

Table 1: Dose-Response and Cardiovascular Effects in Animal Models
Animal ModelAdministration RouteDoseChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
Normotensive DogsOral1.42 mg/kgDose-dependent decreaseLarge increase[19]
Normotensive DogsOral7.1 mg/kgDose-dependent decreaseLarge increase[19]
Awake DogsIV0.8 mg/kg (cumulative)↓ 23 ± 4 mm HgIncrease[20]
Hypertensive Rats (SHR & RHR)IV0.1 - 2 mg/kgStepwise fall to ~50 mm HgNot specified[18]
Conscious RatsIV Infusion0.6 mg/kg/minSignificant hypotensive responseNot specified[13]
DogsOral0.5 - 3 mg/kg (every 12h)Potent arterial dilationReflex tachycardia[6]
Table 2: Effects of Intravenous this compound in Human Volunteers
Subject GroupAdministration RouteDoseChange in Diastolic Blood PressureChange in Heart RateChange in Cardiac OutputReference
Healthy VolunteersIV6.25 mgDose-dependent decreaseDose-dependent increaseEnhanced[21][22]
Healthy VolunteersIV12.5 mgDose-dependent decreaseDose-dependent increaseEnhanced[21][22]
Healthy VolunteersIV25.0 mgDose-dependent decreaseDose-dependent increaseEnhanced[21][22]
Normotensive VolunteersIV6.25 mg (~0.1 mg/kg)UnchangedSignificant increaseNot specified[23]
Considerations and Best Practices
  • Reflex Tachycardia : The most common physiological response to this compound-induced hypotension is a reflex increase in heart rate.[15][16][17] In studies where this is a confounding factor, co-administration of a beta-blocker (e.g., propranolol) can be considered to attenuate the heart rate response.[21]

  • Anesthesia : The choice of anesthetic can influence the cardiovascular response to this compound. For example, in anesthetized rats, the tachycardic response may be blunted compared to conscious animals.[15]

  • Species and Strain Differences : The dose required to achieve a certain level of hypotension and the magnitude of the reflex tachycardia can vary between species and even between different strains of the same species (e.g., normotensive Wistar Kyoto vs. spontaneously hypertensive rats).[24]

  • Drug Tolerance : In chronic dosing studies, tolerance to the hypotensive effects of this compound may develop over time.[19]

  • Data Interpretation : When using this compound to model conditions like hemorrhagic shock, it is important to recognize that pharmacologically-induced hypotension may not fully replicate the complex pathophysiology of blood loss, which also involves hypovolemia and endocrine responses.[8][25] However, it can be a useful tool to isolate the effects of hypotension itself.[7]

By following these protocols and considering the key variables, researchers can effectively use this compound to create reproducible models of hypotension for a wide range of physiological and pharmacological studies.

References

Application Notes and Protocols: Assessment of Dihydralazine's Effect on Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a hydrazine derivative, is a well-established antihypertensive medication.[1] Emerging research has shed light on its potential as an anticancer agent, attributed to its influence on several key cellular pathways. These include the induction of apoptosis, inhibition of DNA methylation, and modulation of the hypoxia-inducible factor-1α (HIF-1α) pathway. This document provides detailed protocols for assessing the in vitro effects of this compound on cell viability, focusing on the MTT assay for metabolic activity and the Annexin V assay for apoptosis detection. While quantitative data for this compound is limited in the public domain, data for its close analog, Hydralazine, is presented to provide a comparative baseline.

Mechanism of Action Overview

This compound and its analog Hydralazine exert their effects on cells through multiple mechanisms:

  • Vasodilation: Primarily known for its role in hypertension, it induces vasodilation by inhibiting calcium ion influx into vascular smooth muscle cells and stimulating the release of nitric oxide.

  • Induction of Apoptosis: Studies on Hydralazine have shown that it can trigger the intrinsic pathway of apoptosis. This is achieved through the activation of Bak, a pro-apoptotic protein, leading to a loss of mitochondrial membrane potential and the accumulation of reactive oxygen species (ROS).[2][3] This process is caspase-dependent, involving the activation of caspases-8, -9, and -3.[2][3]

  • DNA Methylation Inhibition: Hydralazine has been identified as a non-nucleoside DNA methyltransferase (DNMT) inhibitor. By reducing the expression of DNMTs, it can lead to the re-expression of tumor suppressor genes that were silenced by hypermethylation.

  • HIF-1α Pathway Modulation: Hydralazine can induce the expression of HIF-1α, a key regulator of the cellular response to hypoxia.[4] This can have complex effects on cancer cells, as the HIF-1 pathway is involved in both cell survival and angiogenesis.

Data Presentation: Cytotoxic Effects of Hydralazine on Various Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for Hydralazine in different cell lines, as determined by MTT or similar cell viability assays. Note: This data is for Hydralazine, a closely related compound to this compound. Researchers should determine the specific IC50 for this compound in their cell lines of interest.

Cell LineCell TypeIC50 (µM)AssayReference
MCF-7Human Breast Adenocarcinoma165.1MTT[5]
bEnd.3Mouse Brain Endothelial200MTT[4]
MDA-MB-231Human Breast Adenocarcinoma5.5 ± 0.4Not Specified[6]
HDFHuman Dermal Fibroblasts20 ± 3.0Not Specified[6]
H9C2Rat Cardiac Myoblasts19.37 ± 2.0Not Specified[6]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the metabolic activity of cells as an indicator of viability following treatment with this compound.

Materials:

  • This compound sulfate

  • Selected cancer cell line(s) and appropriate culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in PBS), sterile-filtered and protected from light

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent

  • 96-well flat-bottom culture plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture the selected cancer cell lines in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Harvest cells using Trypsin-EDTA, centrifuge, and resuspend in fresh medium.

    • Determine cell concentration and viability using a hemocytometer and trypan blue exclusion.

    • Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create a series of dilutions in culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and replace it with 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest this compound concentration) and a no-treatment control.

    • Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of blank wells (medium and MTT only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Important Consideration for Tetrazolium-Based Assays: It has been reported that Hydralazine can interfere with the MTS assay, a similar tetrazolium-based assay, leading to increased absorbance and inaccurate results. A modified protocol that involves replacing the test medium with fresh culture medium before adding the MTS reagent has been shown to overcome this interference. Researchers should be aware of this potential interaction and may consider implementing a similar medium-change step in the MTT protocol or validating their results with an alternative viability assay.

Protocol 2: Assessment of Apoptosis using Annexin V Staining

This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.

Materials:

  • This compound sulfate

  • Selected cancer cell line(s) and appropriate culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS), sterile and cold

  • 6-well culture plates

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.

    • Treat the cells with various concentrations of this compound for the desired time period (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Aspirate the culture medium (containing floating cells) and transfer to a centrifuge tube.

    • Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.

    • Combine the detached cells with the medium collected in the previous step.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Annexin V and PI Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Quantify the percentage of cells in each of the four quadrants:

      • Lower-Left (Annexin V- / PI-): Viable cells

      • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-Left (Annexin V- / PI+): Necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assessment cluster_mtt MTT Assay cluster_annexin Annexin V Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, DU145) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding dihydralazine_prep This compound Stock Solution & Dilutions treatment Incubation with this compound (24, 48, 72 hours) dihydralazine_prep->treatment cell_seeding->treatment mtt_add Add MTT Reagent treatment->mtt_add annexin_harvest Harvest Cells treatment->annexin_harvest mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize mtt_read Read Absorbance (570 nm) mtt_solubilize->mtt_read ic50 IC50 Determination mtt_read->ic50 annexin_stain Stain with Annexin V/PI annexin_harvest->annexin_stain annexin_flow Flow Cytometry Analysis annexin_stain->annexin_flow apoptosis_quant Quantification of Apoptosis annexin_flow->apoptosis_quant

Caption: Experimental workflow for assessing this compound's effect on cell viability.

This compound's Potential Signaling Pathways

G cluster_apoptosis Apoptosis Induction cluster_epigenetics Epigenetic Modulation cluster_hypoxia Hypoxia Pathway This compound This compound ROS ROS Accumulation This compound->ROS Bak Bak Activation This compound->Bak DNMTs DNMT Inhibition This compound->DNMTs HIF HIF-1α Stabilization This compound->HIF Mito_Potential Loss of Mitochondrial Membrane Potential ROS->Mito_Potential Caspases Caspase Activation (Caspase-9, Caspase-3) Mito_Potential->Caspases Bak->Mito_Potential Apoptosis Apoptosis Caspases->Apoptosis TSG Tumor Suppressor Gene Re-expression DNMTs->TSG Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Angiogenesis Angiogenesis HIF->Angiogenesis

Caption: Potential signaling pathways affected by this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydralazine is a direct-acting vasodilator of the hydrazinophthalazine class, primarily used as an antihypertensive agent. It functions by relaxing the smooth muscle of arterioles, which leads to a reduction in peripheral resistance and blood pressure. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substances and pharmaceutical dosage forms, as well as for pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique widely employed for this purpose due to its high resolution, sensitivity, and specificity.

This application note provides a detailed overview of a validated Reversed-Phase HPLC (RP-HPLC) method for the quantitative determination of this compound. It includes a summary of various chromatographic conditions, a comprehensive experimental protocol, and a guide to method validation.

Data Presentation: Summary of HPLC Methods

Several HPLC methods have been developed for the analysis of this compound, both as a single agent and in combination with other drugs. The following tables summarize the key parameters from various published methods to facilitate comparison.

Table 1: HPLC Method for this compound in Bulk and Pharmaceutical Dosage Forms

ParameterCondition
Column Hypersil C18 (150 x 4.6 mm, 5 µm)
Mobile Phase 0.025M Phosphate Buffer : Acetonitrile (98:2 v/v), pH 3.0
Elution Mode Isocratic
Flow Rate 0.8 mL/min
Detection Wavelength 305 nm
Column Temperature 40°C
Injection Volume 20 µL
Retention Time ~2.75 min
Linearity Range 25-150 µg/mL

Table 2: Alternative and Specialized HPLC Methods for this compound Analysis

ParameterMethod A: Simultaneous Analysis[1]Method B: Analysis in Human Plasma (HPLC-MS/MS)[2][3]Method C: Impurity Profiling[4]
Column C18[1]C18Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Methanol and Buffer (pH 3.5)[1]Varies; focused on MS compatibilityGradient with Phosphate Buffer (pH 2.5) and Methanol[4]
Detector UVTandem Mass Spectrometry (MS/MS)[2]UV at 230 nm[4]
Linearity Range 20-120 µg/mL[1]0.500-302 ng/mL[2][3]50% to 150% of nominal concentration[4]
Key Application Simultaneous determination with hydrochlorothiazide[1]Pharmacokinetic studies; requires sample stabilization with DTT[2][5]Identification and quantification of related substances and impurities[4]

Experimental Protocols

This section provides a detailed methodology for the RP-HPLC analysis of this compound in pharmaceutical tablets, based on a validated method.

Apparatus and Equipment
  • HPLC system with a pump, autosampler, column oven, and PDA or UV detector (e.g., Waters 2695 module with 2996 PDA detector)

  • Chromatographic data acquisition software (e.g., Waters Empower)

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

Reagents and Chemicals
  • This compound working standard

  • Acetonitrile (HPLC grade)

  • Potassium Dihydrogen Orthophosphate (AR grade)

  • Orthophosphoric acid (AR grade)

  • Ultrapure water (Milli-Q or equivalent)

  • This compound tablets

Preparation of Solutions
  • Mobile Phase (0.025M Phosphate Buffer:Acetonitrile at 98:2 v/v, pH 3.0):

    • Dissolve 3.4 g of Potassium Dihydrogen Orthophosphate in 1000 mL of ultrapure water.

    • Adjust the pH to 3.0 using orthophosphoric acid.

    • Mix 980 mL of the prepared buffer with 20 mL of acetonitrile.

    • Filter the mobile phase through a 0.45 µm membrane filter and degas by sonication before use.

  • Diluent Preparation: A mixture of water and acetonitrile in a 50:50 (v/v) ratio is used as the diluent.

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh about 10 mg of the this compound working standard and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of HPLC grade water and sonicate to dissolve completely.

    • Make up the volume to 10 mL with the diluent.

  • Working Standard Solution (100 µg/mL):

    • Transfer 1 mL of the Standard Stock Solution into a 10 mL volumetric flask.

    • Dilute to the mark with the diluent and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Sample Preparation (from Tablets)
  • Weigh and powder 20 this compound tablets to determine the average tablet weight.

  • Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of HPLC grade water and sonicate for 15-20 minutes to ensure complete dissolution of the active ingredient.

  • Make up the volume to 10 mL with the diluent to obtain a stock solution of 1000 µg/mL.

  • Further dilute 1 mL of this stock solution to 10 mL with the diluent to get a final concentration of 100 µg/mL.

  • Filter the final solution through a 0.45 µm syringe filter prior to analysis.[1]

Chromatographic Conditions
  • Column: Hypersil C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (98:2 v/v)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 40°C

  • Detector Wavelength: 305 nm

  • Injection Volume: 20 µL

  • Run Time: 7 minutes

Analytical Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (diluent) to ensure there are no interfering peaks.

  • Inject the working standard solution and record the chromatogram.

  • Inject the sample solution and record the chromatogram.

  • The concentration of this compound in the sample is calculated by comparing the peak area of the sample with that of the working standard.

Visualizations

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_hplc 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Mobile Phase Preparation (Buffer:ACN 98:2, pH 3) prep_std Standard Solution Preparation (100 µg/mL) prep_sample Sample Preparation (from Tablets) hplc_system System Equilibration (Stable Baseline) prep_sample->hplc_system hplc_inject Inject Samples (Blank, Standard, Sample) hplc_system->hplc_inject hplc_run Chromatographic Run (C18 Column, 0.8 mL/min, 305 nm) hplc_inject->hplc_run data_acq Data Acquisition (Chromatogram) hplc_run->data_acq data_int Peak Integration (Area, Retention Time) data_acq->data_int data_calc Quantification (Comparison to Standard) data_int->data_calc report report data_calc->report Final Report

Caption: Workflow for HPLC analysis of this compound.

Method Validation Process Diagram

G cluster_params Validation Parameters (ICH Q2(R1)) main Validated HPLC Method specificity Specificity main->specificity linearity Linearity & Range main->linearity accuracy Accuracy main->accuracy precision Precision (Repeatability & Intermediate) main->precision lod Limit of Detection (LOD) main->lod loq Limit of Quantification (LOQ) main->loq robustness Robustness main->robustness linearity->accuracy linearity->precision precision->accuracy lod->loq robustness->main

Caption: Key parameters for HPLC method validation.

References

Dihydralazine as a Positive Control for Vasodilation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a member of the hydrazinophthalazine class of drugs, is a well-established direct-acting vasodilator. Its primary clinical application is in the management of hypertension. In the context of preclinical and pharmacological research, this compound serves as a reliable positive control in vasodilation assays. Its multifaceted mechanism of action, targeting vascular smooth muscle cells through several pathways, makes it a suitable reference compound for characterizing the vasodilator potential of novel chemical entities.

These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, and detailed protocols for its use as a positive control in ex vivo vasodilation studies.

Mechanism of Action

This compound induces vasodilation through a combination of mechanisms that ultimately lead to the relaxation of vascular smooth muscle cells. While the precise mechanisms are not fully elucidated, the primary pathways include:

  • Inhibition of Intracellular Calcium Release: this compound is understood to inhibit the inositol trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum in smooth muscle cells.[1][2][3] This reduction in intracellular calcium availability disrupts the calcium-dependent signaling cascades that are crucial for muscle contraction.[2][4]

  • Opening of Potassium Channels: Evidence suggests that this compound promotes the opening of high conductance Ca2+-activated K+ channels (BK(Ca)).[5] The efflux of potassium ions leads to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits the influx of extracellular calcium through voltage-gated calcium channels, promoting relaxation.[6]

  • Modulation of the Nitric Oxide (NO) Pathway: this compound may also stimulate the release of nitric oxide from endothelial cells, which then activates guanylate cyclase in smooth muscle cells.[2] This leads to an increase in cyclic guanosine monophosphate (cGMP) levels, a key second messenger that mediates vasodilation.[2]

Quantitative Data

The vasodilatory potency of this compound and its analog hydralazine has been quantified in various ex vivo models. The half-maximal effective concentration (EC50) is a common measure of a drug's potency.

Vascular Bed Species Agonist Used for Pre-contraction EC50 (µM) Maximum Relaxation (%)
Rabbit AortaRabbitPhenylephrine20 ± 1~90
Rabbit Pulmonary ArteryRabbitPhenylephrine16 ± 2~90
Mesenteric Resistance ArteryPregnant RatPhenylephrine3.6 ± 0.375 ± 6.2
Porcine Coronary ArteryPorcineK+ (20 mM)pD2 = 5.38 ± 0.06*85.9 ± 3.6

*pD2 is the negative logarithm of the EC50 value.

Signaling Pathway of this compound-Induced Vasodilation

G cluster_vsmc cluster_ec This compound This compound EndothelialCell Endothelial Cell IP3 IP3 This compound->IP3 Inhibits K_channel BK(Ca) Channel This compound->K_channel Opens VascularSmoothMuscleCell Vascular Smooth Muscle Cell NO_release Nitric Oxide (NO) Release EndothelialCell->NO_release SR Sarcoplasmic Reticulum (SR) Ca_release Ca²⁺ Release IP3->Ca_release Stimulates Ca_concentration [Ca²⁺]i ↓ Contraction Contraction Relaxation Relaxation Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Hyperpolarization->Ca_concentration Reduces Ca²⁺ influx GuanylateCyclase Guanylate Cyclase cGMP cGMP ↑ GuanylateCyclase->cGMP cGMP->Relaxation NO_release->GuanylateCyclase Activates

Caption: Signaling pathways of this compound-induced vasodilation.

Experimental Protocols

Ex Vivo Vasodilation Assay Using Isolated Aortic Rings

This protocol describes a standard method for assessing the vasodilatory effects of a test compound using isolated thoracic aortic rings from rats, with this compound as a positive control.

Materials and Reagents:

  • Male Wistar rats (250-300g)

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1)

  • Phenylephrine (or other suitable vasoconstrictor, e.g., KCl)

  • This compound hydrochloride

  • Test compound

  • Distilled water

  • Carbogen gas (95% O2, 5% CO2)

  • Organ bath system with isometric force transducers

  • Dissection tools (scissors, forceps)

  • Petri dish

Procedure:

  • Tissue Preparation:

    • Euthanize the rat according to approved institutional animal care and use committee protocols.

    • Carefully excise the thoracic aorta and place it in a Petri dish containing cold Krebs-Henseleit buffer.

    • Under a dissecting microscope, remove adhering fat and connective tissue.

    • Cut the aorta into 2-3 mm wide rings.[4]

  • Mounting the Aortic Rings:

    • Mount each aortic ring in an organ bath chamber filled with Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.[7]

    • Attach the rings to isometric force transducers.

    • Apply a resting tension of 2g and allow the rings to equilibrate for at least 60 minutes.[4] During this period, replace the buffer every 15-20 minutes.

  • Viability and Endothelial Integrity Check (Optional but Recommended):

    • After equilibration, induce a contraction with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable plateau is reached, add acetylcholine (e.g., 10 µM) to assess endothelium-dependent relaxation. A relaxation of over 60-80% indicates intact endothelium.[8]

    • Wash the rings with fresh buffer and allow them to return to baseline tension.

  • Induction of Contraction:

    • Induce a stable and sustained contraction with a vasoconstrictor. For example, use phenylephrine (1 µM).[4]

  • Cumulative Concentration-Response Curve:

    • Once a stable contractile plateau is achieved, add cumulative concentrations of this compound (e.g., 0.1 µM to 100 µM) to the organ bath at regular intervals (e.g., every 2-3 minutes or once the previous response has stabilized).[4]

    • Record the changes in isometric tension after each addition.

    • For the test compound, perform a similar cumulative concentration-response curve in separate aortic rings.

  • Data Analysis:

    • Express the relaxation induced by this compound or the test compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the drug concentration to generate a concentration-response curve.

    • Calculate the EC50 value and the maximum relaxation (Emax) for both this compound and the test compound.

Experimental Workflow

G start Start: Euthanize Animal & Excise Aorta prepare_rings Prepare Aortic Rings (2-3 mm) start->prepare_rings mount Mount Rings in Organ Bath (Krebs-Henseleit, 37°C, Carbogen) prepare_rings->mount equilibrate Equilibrate (60 min, 2g tension) mount->equilibrate pre_contract Induce Contraction (e.g., Phenylephrine 1 µM) equilibrate->pre_contract add_drug Add Cumulative Concentrations of this compound (Positive Control) or Test Compound pre_contract->add_drug record Record Isometric Tension add_drug->record record->add_drug Next Concentration analyze Data Analysis: - % Relaxation - Concentration-Response Curve - EC50 & Emax record->analyze end End analyze->end

Caption: Experimental workflow for ex vivo vasodilation assay.

Conclusion

This compound is a valuable and well-characterized positive control for vasodilation assays. Its robust and reproducible effects, mediated through multiple signaling pathways in vascular smooth muscle, provide a reliable benchmark for the evaluation of novel vasodilator agents. The protocols and data presented in these application notes offer a solid foundation for researchers to incorporate this compound into their experimental designs, ensuring the accuracy and validity of their findings in the pursuit of new cardiovascular therapeutics.

References

Application Notes and Protocols for In Vivo Imaging of Dihydralazine's Effects on Blood Vessels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydralazine, a potent vasodilator, is primarily used in the management of hypertension, particularly in severe cases and hypertensive emergencies. Its mechanism of action involves direct relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure. Understanding the dynamic in vivo effects of this compound on the vasculature is crucial for optimizing its therapeutic use and exploring new applications. This document provides detailed application notes and experimental protocols for imaging the vascular effects of this compound in vivo, leveraging various advanced imaging modalities.

Data Presentation: Quantitative Effects of this compound on Blood Vessels

The following tables summarize the quantitative data on the effects of this compound and its parent compound, Hydralazine, on various vascular parameters as reported in the scientific literature.

Table 1: Effects of this compound/Hydralazine on Blood Flow

ParameterAnimal Model/SubjectThis compound/Hydralazine DoseImaging/Measurement TechniqueKey Findings
Cerebral Blood Flow (CBF)Human Volunteers6.25 mg i.v. This compoundXenon-133 TechniqueMedian increase in CBF of 16% at 15 min, 27% at 60 min, and 23% at 180 min.[1]
Mesenteric Blood Flowmdx Mice1 month treatment with HydralazineNot specifiedIncreased from 110±26 to 143±18 µl/min.[2]
Tumor PerfusionMice with Sarcoma1.2 mg/kg HydralazineDynamic Enhanced-MRI (DE-MRI)Increase in tumor perfusion.[3]
Tumor PerfusionMice with Sarcoma≥ 2.5 mg/kg HydralazineDynamic Enhanced-MRI (DE-MRI)Decrease in tumor perfusion.[3]
Uteroplacental Blood FlowPregnant Women with Hypertensioni.v. This compoundGamma Camera with 113mInNo significant change in uteroplacental blood flow.[4]
Microvascular Random Flow VelocityRats with Adenocarcinoma5 mg/kg HydralazineIVIM-weighted MRIIncreased from 0.52 ± 0.15 to 0.73 ± 0.23 mm/sec.[5]

Table 2: Effects of this compound/Hydralazine on Blood Vessel Diameter and Cardiac Function

ParameterAnimal Model/SubjectThis compound/Hydralazine DoseImaging/Measurement TechniqueKey Findings
Arteriolar DiameterWistar-Kyoto RatsSubcutaneous pellet (2.5 mg) HydralazineMicrocirculatory Chamber39% dilation at 3 hours.[6]
Arteriolar DiameterSpontaneously Hypertensive Rats (SHR)Subcutaneous pellet (2.5 mg) HydralazineMicrocirculatory Chamber8% dilation at 3 hours.[6]
Preglomerular Vessel DiameterHydronephrotic Kidney in RatsTopical or i.v. HydralazineTelevision MicroscopyPreferential dilation of preglomerular vessels.[7]
Left Ventricular End Systolic DiameterHuman Volunteers6.25, 12.5, and 25.0 mg i.v. This compoundEchocardiographyDose-dependent decrease.[8]
Fractional ShorteningHuman Volunteers6.25, 12.5, and 25.0 mg i.v. This compoundEchocardiographyDose-dependent enhancement.
Cardiac OutputHuman Volunteers6.25, 12.5, and 25.0 mg i.v. This compoundEchocardiographyDose-dependent enhancement.[9]

Experimental Protocols

Intravital Microscopy for Direct Visualization of Microvascular Dynamics

Objective: To directly visualize and quantify the effects of this compound on the diameter and blood flow of arterioles and venules in real-time.

Materials:

  • Animal model (e.g., mouse with a dorsal skinfold chamber or cremaster muscle preparation)

  • Intravital microscope (upright or inverted) with fluorescence capabilities

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • This compound solution for injection (e.g., intravenous or intraperitoneal)

  • Fluorescent plasma marker (e.g., FITC-dextran or Rhodamine 6G-labeled red blood cells)

  • Image analysis software

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and maintain its body temperature at 37°C.

    • Surgically prepare the tissue of interest (e.g., exteriorize the cremaster muscle or expose the tissue within the dorsal skinfold chamber).

    • Continuously superfuse the exposed tissue with warmed, buffered saline to maintain tissue viability.

  • Baseline Imaging:

    • Position the animal on the microscope stage.

    • Administer the fluorescent plasma marker intravenously to visualize the blood vessels.

    • Select a field of view containing arterioles and venules of the desired size.

    • Record baseline images and videos for a period of 5-10 minutes to establish a stable baseline of vessel diameter and blood flow.

  • This compound Administration:

    • Administer this compound at the desired dose via the chosen route (e.g., a bolus intravenous injection).

  • Post-Administration Imaging:

    • Immediately begin recording images and videos continuously for a predefined period (e.g., 30-60 minutes) to capture the dynamic changes in vascular parameters.

  • Data Analysis:

    • Use image analysis software to measure the diameter of the selected blood vessels at multiple time points before and after this compound administration.

    • If using labeled red blood cells, track their velocity to quantify changes in blood flow.

    • Calculate the percentage change in vessel diameter and blood flow from baseline.

Magnetic Resonance Imaging (MRI) for Non-Invasive Assessment of Blood Perfusion

Objective: To non-invasively measure changes in tissue blood perfusion in response to this compound.

Materials:

  • Small animal MRI scanner (e.g., 7T or higher)

  • Animal model (e.g., mouse or rat)

  • Anesthetic (e.g., isoflurane)

  • Contrast agent (e.g., Gd-DTPA) for Dynamic Contrast-Enhanced (DCE-MRI) or Arterial Spin Labeling (ASL) sequence

  • This compound solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in a prone position on the MRI-compatible bed.

    • Monitor and maintain the animal's physiological parameters (respiration, heart rate, temperature).

    • Insert a catheter for intravenous administration of this compound and contrast agent.

  • Baseline Imaging:

    • Acquire pre-contrast T1-weighted images of the region of interest.

    • Perform a baseline DCE-MRI or ASL scan to measure basal tissue perfusion.

  • This compound Administration:

    • Administer this compound intravenously.

  • Post-Administration Imaging:

    • At a predetermined time point after this compound administration (e.g., 15-30 minutes), repeat the DCE-MRI or ASL scan to measure changes in perfusion.

  • Data Analysis:

    • For DCE-MRI, analyze the dynamic signal intensity changes to calculate pharmacokinetic parameters such as Ktrans (volume transfer coefficient), which reflects perfusion and permeability.

    • For ASL, quantify cerebral blood flow (CBF) or tissue perfusion in other organs.

    • Compare the pre- and post-Dihydralazine perfusion values.

Echocardiography for Assessing Cardiac and Hemodynamic Effects

Objective: To evaluate the impact of this compound on cardiac function and systemic hemodynamics.

Materials:

  • High-frequency ultrasound system with a small animal probe

  • Animal model (e.g., mouse or rat)

  • Anesthetic (e.g., light isoflurane)

  • This compound solution for injection

Procedure:

  • Animal Preparation:

    • Anesthetize the animal and place it in a supine or left lateral decubitus position.

    • Remove chest hair to ensure good acoustic coupling.

    • Apply ultrasound gel to the chest.

  • Baseline Echocardiography:

    • Acquire standard 2D, M-mode, and Doppler images of the heart from parasternal long-axis and short-axis views.

    • Measure baseline parameters including left ventricular internal dimensions (LVIDd, LVIDs), ejection fraction (EF), fractional shortening (FS), and cardiac output (CO).

  • This compound Administration:

    • Administer this compound intravenously or intraperitoneally.

  • Post-Administration Echocardiography:

    • Repeat the echocardiographic measurements at various time points after this compound administration to assess the time course of its effects.

  • Data Analysis:

    • Compare the pre- and post-Dihydralazine cardiac parameters to determine the drug's effect on cardiac function and hemodynamics.

Signaling Pathways and Experimental Workflows

Signaling Pathways of this compound's Vascular Effects

This compound's vasodilatory effects are mediated through multiple signaling pathways within vascular smooth muscle cells and endothelial cells.

Caption: Proposed signaling pathways of this compound's vascular effects.

General Experimental Workflow for In Vivo Imaging

The following diagram outlines a typical workflow for conducting in vivo imaging studies to assess the vascular effects of this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Imaging Imaging cluster_Analysis Data Analysis Animal_Model Select Animal Model Surgical_Prep Surgical Preparation (if required) Animal_Model->Surgical_Prep Anesthesia Anesthesia Surgical_Prep->Anesthesia Baseline Acquire Baseline Images Anesthesia->Baseline Drug_Admin Administer this compound Baseline->Drug_Admin Post_Drug Acquire Post-Drug Images Drug_Admin->Post_Drug Image_Processing Image Processing & Segmentation Post_Drug->Image_Processing Quantification Quantify Vascular Parameters Image_Processing->Quantification Stats Statistical Analysis Quantification->Stats

Caption: General experimental workflow for in vivo imaging of this compound.

References

Dihydralazine in Combination Therapy: Research Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydralazine, a phthalazine derivative, has been a subject of research for its vasodilatory effects in the management of hypertension and heart failure. Its utility is often enhanced when used in combination with other therapeutic agents to potentiate its effects and mitigate side effects. This document provides an overview of the research applications of this compound in combination with other compounds, complete with experimental protocols and data presented for scientific evaluation.

Application Notes

This compound primarily functions as a vasodilator, directly relaxing arterial smooth muscle. Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells and the stimulation of nitric oxide (NO) release from endothelial cells[1]. The subsequent increase in cyclic guanosine monophosphate (cGMP) leads to vasodilation[1]. More recent research has uncovered a novel mechanism involving the inhibition of prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization of hypoxia-inducible factor-1α (HIF-1α) and promoting angiogenesis[2][3].

In clinical and research settings, this compound is frequently combined with other drugs to create a more comprehensive therapeutic strategy. Common combinations include:

  • Beta-blockers (e.g., Propranolol): This combination is designed to counteract the reflex tachycardia that often accompanies the vasodilatory effect of this compound[4][5]. Research has shown that hydralazine can increase the bioavailability of propranolol, an important consideration in dosing[6][7][8].

  • Diuretics (e.g., Hydrochlorothiazide): To manage the fluid retention that can be induced by this compound, diuretics are often co-administered[9][10][11]. This combination helps in maintaining long-term efficacy in blood pressure control[12].

  • Nitrates (e.g., Isosorbide Dinitrate - ISDN): The combination of hydralazine and ISDN has been particularly effective in the treatment of heart failure, especially in African American populations[9][13]. This combination works by reducing both preload (from nitrates) and afterload (from hydralazine), thereby improving cardiac function[13][14].

  • ACE Inhibitors (e.g., Captopril): Studies have indicated that adding an ACE inhibitor to this compound therapy can have beneficial additive effects in patients with severe heart failure[15].

  • In Cancer Research (e.g., Doxorubicin and Disulfiram): Emerging research has explored the synergistic effects of this compound in combination with chemotherapeutic agents. A study on MCF-7 breast cancer cells showed that a triple combination of doxorubicin, hydralazine, and disulfiram could enhance apoptosis in both wild-type and doxorubicin-resistant cell lines[16].

Quantitative Data from Combination Studies

The following tables summarize key quantitative findings from research studies involving this compound in combination with other compounds.

Table 1: Hemodynamic Effects of this compound and Isosorbide Dinitrate (ISDN) in Chronic Heart Failure

ParameterBaselineAfter Combination TherapyMean Change
Left Ventricular Filling Pressure (mm Hg)2818-36%
Cardiac Index (L/min/m²)2.13.3+58%

Data extracted from a study on combined vasodilator therapy in chronic heart failure[13].

Table 2: Efficacy of Propranolol-Hydralazine Combination in Essential Hypertension

ParameterBaselineAfter Combination TherapyMean Reduction
Systolic Blood Pressure (mmHg)~154~137.216.8 (10.9%)
Diastolic Blood Pressure (mmHg)~105.4~87.817.6 (16.7%)

Data from a study comparing a propranolol-hydralazine combination tablet to its individual components[4].

Table 3: Pharmacokinetic Interaction between Hydralazine and Propranolol

ParameterPropranolol AlonePropranolol + 50 mg Hydralazine
Peak Propranolol Concentration (ng/ml)25 ± 785 ± 11
Time to Peak Concentration (hr)2.2 ± 0.20.8 ± 0.1
Area Under Curve (ng x ml⁻¹ x hr)153 ± 38324

Data from a study on the mechanism of increased propranolol bioavailability by hydralazine[6].

Table 4: Efficacy of Hydralazine in Combination with Conventional Therapy in Heart Failure with Mitral Regurgitation

OutcomeConventional Therapy GroupHydralazine + Conventional Therapy GroupHazard Ratio (95% CI)P-value
Cardiovascular Events (Death or Rehospitalization)51% (104/203)34.6% (71/205)0.613 (0.427–0.877)< 0.001
In-Hospital Death (Index Admission)5.4%0.5%0.001

Data from a study on hydralazine combined with conventional therapy in severe systolic dysfunction and mitral regurgitation[17].

Experimental Protocols

Below are detailed methodologies for key experiments involving this compound combination therapy.

Protocol 1: Evaluation of Hemodynamic Effects of this compound-Isosorbide Dinitrate Combination in Chronic Heart Failure

Objective: To assess the acute hemodynamic effects of combined oral hydralazine and nonparenterally administered nitrates in patients with chronic refractory heart failure.

Methodology:

  • Patient Selection: Patients with chronic, severe left ventricular failure (NYHA class III or IV) are selected.

  • Hemodynamic Monitoring: A Swan-Ganz thermodilution catheter is inserted to monitor right atrial, pulmonary arterial, and pulmonary capillary wedge pressures, and to determine cardiac output by thermodilution. A brachial artery catheter is placed for continuous arterial pressure monitoring.

  • Baseline Measurements: After a 30-minute stabilization period, baseline hemodynamic measurements are recorded every 15 minutes for one hour.

  • Drug Administration:

    • Nitrates: Sublingual or oral nitrates are administered.

    • Hydralazine: Oral hydralazine is administered.

    • Combination: Both drugs are administered together.

  • Post-Administration Monitoring: Hemodynamic parameters are monitored continuously and recorded at 15, 30, 60, 90, 120, and 180 minutes after drug administration.

  • Data Analysis: Changes in heart rate, arterial pressure, ventricular filling pressures, and cardiac index are calculated and statistically analyzed.

This protocol is based on the methodology described in studies of combined vasodilator therapy[13].

Protocol 2: Assessment of a Propranolol-Hydralazine Combination Tablet in Essential Hypertension

Objective: To compare the efficacy and safety of a propranolol-hydralazine combination tablet with its individual components in treating mild to moderate essential hypertension.

Methodology:

  • Study Design: A multi-phase, single-blind and double-blind, parallel-treatment clinical trial.

  • Patient Population: Patients with diastolic blood pressure between 100 and 125 mmHg.

  • Phases of the Study:

    • Placebo Period (3 weeks, single-blind): Patients receive a placebo to establish baseline blood pressure.

    • Dose-Finding Phase (9-18 weeks, single-blind): Patients receive the combination tablet with escalating doses of propranolol/hydralazine (e.g., 40 mg/25 mg, 80 mg/25 mg, 80 mg/50 mg, etc.) to determine the effective dose.

    • Double-Blind, Parallel-Treatment Phase (10 weeks): Patients are randomly assigned to receive the combination tablet, propranolol alone, or hydralazine alone.

  • Efficacy and Safety Assessment:

    • Blood pressure and heart rate are measured at regular intervals.

    • Adverse events are recorded throughout the study.

  • Statistical Analysis: Changes in blood pressure and heart rate, and the incidence of adverse events are compared between the treatment groups.

This protocol is adapted from a clinical trial evaluating a propranolol-hydralazine combination[4].

Protocol 3: In Vitro Evaluation of this compound in Combination with Doxorubicin and Disulfiram on Breast Cancer Cells

Objective: To investigate the synergistic anti-cancer effect of this compound in combination with doxorubicin and disulfiram on a doxorubicin-resistant breast cancer cell line (MCF-7_DoxR).

Methodology:

  • Cell Culture: MCF-7_DoxR cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Viability Assay (MTT Assay):

    • Cells are seeded in 96-well plates and allowed to attach overnight.

    • Cells are treated with various concentrations of doxorubicin, hydralazine, disulfiram, and their combinations for 48 hours.

    • MTT reagent is added to each well and incubated for 4 hours to allow the formation of formazan crystals.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at 570 nm using a microplate reader.

  • Apoptosis Assay (Annexin V/Propidium Iodide Staining):

    • Cells are treated with the drug combinations for 48 hours.

    • Cells are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

    • The percentage of apoptotic cells (Annexin V positive, PI negative) is determined by flow cytometry.

  • Data Analysis: Cell viability curves are generated, and the combination index (CI) is calculated to determine synergy. The percentage of apoptotic cells is compared between treatment groups.

This protocol is based on the experimental procedures described in a study on the synergistic combination of doxorubicin with hydralazine and disulfiram[16].

Visualizations

Signaling Pathways

G cluster_0 Vasodilation Pathway This compound This compound Vascular_Smooth_Muscle Vascular Smooth Muscle Cell This compound->Vascular_Smooth_Muscle targets Endothelial_Cell Endothelial Cell This compound->Endothelial_Cell targets Ca_Influx Ca²⁺ Influx Inhibition Relaxation Muscle Relaxation (Vasodilation) Ca_Influx->Relaxation NO_Release NO Release Stimulation Guanylate_Cyclase Guanylate Cyclase Activation NO_Release->Guanylate_Cyclase Vascular_Smooth_Muscle->Ca_Influx Endothelial_Cell->NO_Release cGMP ↑ cGMP Guanylate_Cyclase->cGMP cGMP->Relaxation

Caption: this compound-induced vasodilation pathways.

G cluster_1 HIF-1α Stabilization Pathway Dihydralazine_HIF This compound PHD_Enzymes PHD Enzyme Inhibition Dihydralazine_HIF->PHD_Enzymes HIF1a_Hydroxylation HIF-1α Hydroxylation PHD_Enzymes->HIF1a_Hydroxylation inhibits HIF1a_Stabilization HIF-1α Stabilization PHD_Enzymes->HIF1a_Stabilization HIF1a_Degradation HIF-1α Degradation HIF1a_Hydroxylation->HIF1a_Degradation HIF1a HIF-1α HIF1a_Stabilization->HIF1a HIF1a->HIF1a_Hydroxylation Angiogenesis Pro-angiogenic Gene Expression (e.g., VEGF) HIF1a->Angiogenesis

Caption: Novel this compound pathway via HIF-1α stabilization.

Experimental Workflow

G cluster_2 Clinical Trial Workflow: this compound Combination Therapy Patient_Screening Patient Screening (e.g., Hypertension Diagnosis) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline Baseline Assessment (BP, HR, etc.) Informed_Consent->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound + Compound X Randomization->Group_A Group_B Group B: Placebo or Monotherapy Randomization->Group_B Treatment_Period Treatment Period (e.g., 12 weeks) Follow_Up Follow-up Assessments (Efficacy & Safety) Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis Follow_Up->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: Representative workflow for a clinical trial.

References

Application Notes and Protocols for Long-Term Dihydralazine Administration in Chronic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term administration of Dihydralazine in preclinical chronic disease models. The information is intended to guide researchers in designing and executing studies to evaluate the therapeutic potential of this compound and related compounds.

Introduction

This compound, a potent vasodilator, has been investigated for its therapeutic effects beyond its established role in managing hypertension. Emerging evidence suggests its potential in mitigating pathological processes in various chronic diseases, including heart failure and chronic kidney disease. This document outlines key experimental protocols and summarizes quantitative data from studies involving the long-term administration of this compound in relevant animal models. The methodologies and findings presented herein serve as a valuable resource for researchers exploring the multifaceted pharmacological actions of this compound.

Data Presentation: Quantitative Effects of Long-Term this compound Administration

The following tables summarize the quantitative outcomes observed in various chronic disease models following prolonged treatment with this compound or its close analog, Hydralazine.

Table 1: Effects of Long-Term Hydralazine Treatment in a Spontaneously Hypertensive Rat (SHR) Model

ParameterAnimal ModelDosage & AdministrationDurationKey FindingsReference
Mean Arterial PressureSpontaneously Hypertensive Rats (SHR)2.5 mg subcutaneous pellet6 daysDecreased by approximately 35% to 90.8 mm Hg.[1]
Arteriolar DiameterSHR and Wistar-Kyoto (WKY) rats2.5 mg subcutaneous pellet6 daysInitial dilation (30-33% in both strains at 6 hours), returning to baseline after 6 hours despite sustained blood pressure reduction.[1][2]
Endothelium-Dependent RelaxationSHR50 mg/kg/day in water21 weeksNo improvement in acetylcholine- or bradykinin-induced relaxation, despite blood pressure reduction.[3]
Survival RateSHRNot specifiedLong-termSignificantly prolonged life span compared to control animals.[4]

Table 2: Effects of Long-Term Hydralazine Treatment in Chronic Heart Failure Models

ParameterAnimal ModelDosage & AdministrationDurationKey FindingsReference
Cardiac HypertrophyGuanylyl cyclase-A deficient mice≈24 mg·kg−1·day−1 in drinking water5 weeksIncreased heart and left ventricular to body weight ratios.[5]
Cardiac FibrosisGuanylyl cyclase-A deficient mice≈24 mg·kg−1·day−1 in drinking water5 weeksDecreased cardiac collagen deposition and collagen I mRNA.[5]
Diastolic Dysfunction (E/E' ratio)"2-Hit" Murine Model of HFpEF2.0 mg/kg intraperitoneal injections, twice daily5 weeksSignificant reduction in E/E' ratio, indicating improved diastolic function.[6]
Left Ventricular End-Diastolic Pressure (LVEDP)"2-Hit" Murine Model of HFpEF2.0 mg/kg intraperitoneal injections, twice daily5 weeksSignificant decrease in LVEDP.[6]
Renin-Angiotensin-Aldosterone SystemDogs with mitral valve regurgitationNot specified6 monthsIncreased plasma concentrations of Angiotensin II and aldosterone.[7]

Table 3: Effects of Long-Term Hydralazine Treatment in Chronic Kidney Disease Models

ParameterAnimal ModelDosage & AdministrationDurationKey FindingsReference
Albuminuria & GlomerulosclerosisMouse model of obesity-related CKD25 mg/L in drinking water24 weeksSignificantly ameliorated albuminuria and glomerulosclerosis.[8]
Renal Global DNA MethylationMouse model of obesity-related CKD25 mg/L in drinking water24 weeksAttenuated the obesity-induced increase in renal global DNA methylation.[8]
Renal FibrosisMurine model of AKI-to-CKD progression5 mg/kg/day intraperitoneal injection42 daysAttenuated renal interstitial fibrogenesis.[9][10]
Renal FunctionMurine model of AKI-to-CKD progression5 mg/kg/day intraperitoneal injection42 daysPreserved excretory renal function.[11]

Experimental Protocols

Protocol 1: Long-Term Administration of this compound in a Spontaneously Hypertensive Rat (SHR) Model

Objective: To assess the long-term effects of this compound on blood pressure and microvascular structure in a genetic model of hypertension.

Animal Model: 12-week-old male Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats as normotensive controls.

Methodology:

  • Animal Preparation:

    • House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

    • For continuous blood pressure monitoring, surgically implant a catheter into the femoral artery under appropriate anesthesia. Allow a recovery period of 4-5 days.[1]

  • This compound Administration:

    • Administer this compound via a 2.5 mg subcutaneous pellet, formulated for a 21-day slow release.[1][2]

    • Implant the pellet in the nape of the neck using a trocar.[1]

  • Data Collection:

    • Continuously record hemodynamic data, including mean arterial pressure and heart rate.[1]

    • At specified time points (e.g., 3 and 6 hours, and daily for 6 days), capture microvascular images of a designated area (e.g., dorsal microcirculatory chamber) to measure arteriole and venule diameter, tortuosity, and number of branches.[1][2]

  • Data Analysis:

    • Analyze hemodynamic data to determine the average 24-hour mean arterial pressure and heart rate.

    • Use image analysis software to quantify changes in microvascular parameters over time.

    • Employ statistical methods such as analysis of variance (ANOVA) to assess differences between time points and between SHR and WKY groups.[1]

Protocol 2: Evaluation of this compound in a Murine Model of Heart Failure with Preserved Ejection Fraction (HFpEF)

Objective: To determine the efficacy of this compound in improving diastolic dysfunction in a "2-Hit" murine model of HFpEF.

Animal Model: 8-week-old male C57BL/6N mice.

Methodology:

  • Induction of HFpEF:

    • Induce the "2-Hit" model by continuous administration of L-NAME (a nitric oxide synthase inhibitor) and a high-fat diet for 10 weeks.[6]

  • This compound Administration:

    • After 5 weeks of HFpEF induction, randomize animals into two groups: vehicle (saline) and this compound treatment.

    • Administer this compound at a dose of 2.0 mg/kg via intraperitoneal injections, twice daily, for 5 weeks.[6]

  • Echocardiographic Assessment:

    • Perform echocardiography to measure left ventricular ejection fraction (LVEF), E/A ratio, and E/E' ratio to assess systolic and diastolic function.[6]

  • Invasive Hemodynamic Measurements:

    • At the end of the treatment period, perform invasive hemodynamic measurements using a cardiac catheter to determine left ventricular end-diastolic pressure (LVEDP) and the time constant of isovolumic relaxation (Tau).[6]

  • Tissue and Blood Analysis:

    • Collect blood samples to measure plasma biomarkers of oxidative stress (e.g., 8-isoprostane, 3-nitrotyrosine) and inflammation (e.g., high-sensitivity C-reactive protein).[6]

    • Harvest cardiac tissue to assess myocardial fibrosis and mitochondrial respiration.[6]

  • Data Analysis:

    • Use an unpaired Student's t-test to compare the data between the vehicle and this compound-treated groups.[6]

Protocol 3: Investigating the Anti-Fibrotic Effects of this compound in a Murine Model of Chronic Kidney Disease (CKD)

Objective: To evaluate the potential of low-dose this compound to prevent the progression of renal fibrosis in a model of acute kidney injury (AKI) to CKD transition.

Animal Model: Male mice (strain to be specified based on the study, e.g., C57BL/6).

Methodology:

  • Induction of AKI-to-CKD:

    • Induce severe ischemia-reperfusion injury (IRI) to the kidneys to model the transition from AKI to CKD.[9]

  • This compound Administration:

    • Begin daily intraperitoneal injections of low-dose this compound (5 mg/kg/day) or vehicle (e.g., dimethyl sulfoxide) two days prior to the IRI surgery and continue for the duration of the study (e.g., 42 days).[9][10]

  • Assessment of Renal Fibrosis:

    • At the end of the study, harvest the kidneys.

    • Perform Masson's trichrome staining on kidney sections to visualize and quantify the extent of collagen deposition as an indicator of fibrosis.[10]

    • Conduct immunohistochemistry to detect myofibroblast accumulation (e.g., α-smooth muscle actin staining).[10]

  • Gene Expression Analysis:

    • Extract RNA from kidney tissue to perform quantitative real-time PCR (qRT-PCR) for fibrosis-related genes (e.g., Collagen-1a1, Acta2).[10]

  • Evaluation of DNA Demethylation Pathway:

    • Assess the expression of hydroxylase TET3 and the methylation status of the RASAL1 promoter to investigate the epigenetic mechanism of this compound's action.[11]

  • Data Analysis:

    • Quantify the stained areas in histological sections using image analysis software.

    • Analyze gene expression data using appropriate statistical methods.

    • Compare the outcomes between the this compound-treated and vehicle-treated groups.

Signaling Pathways and Mechanisms of Action

Vasodilation Signaling Pathway

This compound's primary mechanism of action is vasodilation, which is achieved through multiple pathways that ultimately lead to the relaxation of vascular smooth muscle. This involves the inhibition of calcium release from the sarcoplasmic reticulum and the modulation of cyclic nucleotide signaling.

G cluster_cell Inside Vascular Smooth Muscle Cell This compound This compound IP3 IP3 This compound->IP3 Inhibits GuanylateCyclase Guanylate Cyclase This compound->GuanylateCyclase Activates VascularSmoothMuscleCell Vascular Smooth Muscle Cell SR Sarcoplasmic Reticulum IP3->SR Stimulates Ca2_release Ca²⁺ Release SR->Ca2_release Contraction Contraction Ca2_release->Contraction Relaxation Relaxation cGMP cGMP GuanylateCyclase->cGMP cGMP->Relaxation

Caption: this compound-induced vasodilation pathway.

Renal Fibrosis and DNA Demethylation Pathway

Recent studies have elucidated a novel mechanism for this compound in the context of chronic kidney disease, where it acts as a DNA demethylating agent to attenuate fibrosis.

G This compound Low-Dose This compound TET3 Hydroxylase TET3 This compound->TET3 Induces Expression RASAL1_demethylation RASAL1 Promoter Demethylation TET3->RASAL1_demethylation Catalyzes RASAL1_promoter_methylation RASAL1 Promoter Methylation RASAL1_expression RASAL1 Expression RASAL1_promoter_methylation->RASAL1_expression Suppresses RASAL1_demethylation->RASAL1_expression Promotes Fibroblast_activation Fibroblast Activation RASAL1_expression->Fibroblast_activation Inhibits Attenuation_of_Fibrosis Attenuation of Renal Fibrosis RASAL1_expression->Attenuation_of_Fibrosis Renal_Fibrosis Renal Fibrosis Fibroblast_activation->Renal_Fibrosis

Caption: this compound's anti-fibrotic action via DNA demethylation.

Experimental Workflow for Chronic Disease Models

The following diagram illustrates a general experimental workflow for evaluating the long-term effects of this compound in a chronic disease model.

G start Animal Model Selection (e.g., SHR, HFpEF mouse) disease_induction Chronic Disease Induction (if applicable) start->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment Long-Term this compound Administration randomization->treatment monitoring In-life Monitoring (e.g., BP, Echocardiography) treatment->monitoring endpoint Terminal Endpoint (e.g., 6 weeks, 6 months) monitoring->endpoint data_collection Data & Tissue Collection (Hemodynamics, Histology, Biomarkers) endpoint->data_collection analysis Data Analysis & Interpretation data_collection->analysis

Caption: General experimental workflow for this compound studies.

References

Troubleshooting & Optimization

Dihydralazine Stability and Degradation in Solution: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation of dihydralazine in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to assist in experimental design and interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving this compound solutions.

Question Possible Causes Troubleshooting Steps
Why is my this compound solution showing a yellow or pink discoloration? This compound can react with metals, leading to the formation of colored complexes.[1] This can be an indication of degradation.Minimize contact with metal parts during solution preparation and storage.[1] Prepare solutions fresh before use.[1]
I'm observing rapid degradation of my this compound solution, even at room temperature. What could be the cause? The pH of your solution is critical. This compound is most stable at a pH of approximately 3.5 and degrades rapidly in alkaline conditions (pH ≥ 7).[1][2][3][4][5] Exposure to light can also accelerate degradation.[1][2][3][4]Ensure the pH of your solution is within the stable range of 3 to 5.[1] Protect the solution from light during storage and handling.[1][6]
My results from this compound stability studies are inconsistent. What factors should I check? Inconsistent pH, temperature, or light exposure can lead to variable degradation rates. The presence of other substances, such as hydrochlorothiazide or certain sugars, can also influence this compound's stability.[2][3][4][7]Tightly control and monitor the pH, temperature, and light conditions of your experiments. Be aware of potential interactions if working with mixtures. The degradation of this compound is significantly higher when mixed with hydrochlorothiazide.[2][3][4]
I'm using a dextrose-containing solution and seeing significant this compound degradation. Why is this happening? Dextrose and other reducing sugars can have adverse effects on the stability of this compound.[7] The degradation rate increases with higher concentrations of dextrose.[7]If possible, use alternative vehicles like mannitol, which has been shown to be more compatible with this compound.[7] If dextrose must be used, maintain a pH between 3.2 and 4.4 for optimal stability.[7]
My chromatograms show unexpected peaks when analyzing this compound solutions. What could they be? These peaks are likely degradation products. Common degradation products include phthalazine and (phenylmethyl)hydrazine.[2][3][5]Use a stability-indicating analytical method, such as HPLC-UV or LC-MS, to separate and identify the parent drug from its degradation products.[2][3][8]

Frequently Asked Questions (FAQs)

Here are answers to common questions about handling and storing this compound solutions.

1. What are the optimal storage conditions for this compound solutions?

For short-term storage, this compound solutions are most stable at a pH of around 3.5.[1][5] Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[9] Always protect solutions from light.[1][6] Refrigeration of aqueous solutions may cause precipitation.[10]

2. How does pH affect the stability of this compound in solution?

This compound is highly sensitive to pH. It exhibits maximum stability in the acidic pH range of 3 to 5.[1] As the pH becomes neutral and alkaline (pH ≥ 7), the rate of degradation increases significantly.[2][3][4] The quickest degradation has been observed in 1 M NaOH.[2][3][4]

3. Is this compound sensitive to light?

Yes, this compound is sensitive to UV/Vis light.[2][3][4] Exposure to light can accelerate its degradation.[1] Therefore, solutions should be protected from light during storage and experiments.

4. What are the main degradation products of this compound?

The degradation of this compound can lead to the formation of several products, with phthalazine being a major one.[5] Another identified degradation product is (phenylmethyl)hydrazine.[2][3]

5. What is the kinetic profile of this compound degradation?

The degradation of this compound in solution generally follows first-order kinetics.[2][3][4][8]

6. Are there any known incompatibilities with other substances?

Yes, this compound's degradation can be accelerated when mixed with other drugs, such as hydrochlorothiazide.[2][3][4] It is also incompatible with certain sugars like dextrose, fructose, lactose, and maltose.[7] It is not affected by acetate and carbonate buffers, but its decomposition is catalyzed by phosphate buffers.[5]

Quantitative Stability Data

The following table summarizes the degradation of this compound under various stress conditions.

Stress ConditionConcentrationDurationPercent DegradationReference
pH
1 M HClNot specifiedNot specifiedStable (when stressed individually)[2][3]
pH 4 BufferNot specifiedNot specified5.50%[2]
pH 7 BufferNot specifiedNot specified38.54%[2]
pH 10 BufferNot specifiedNot specified74.98%[2]
1 M NaOHNot specifiedNot specified100%[2]
Temperature/Humidity
70°C / 80% RHSolid state2 months21.68%[8][11]
Photostability
1 ICH dose (1,200,000 lx h and 200 W m2−1)Not specifiedNot specified2.85%[2]
3 ICH doses (56,706 kJ m2−1)Not specifiedNot specified13.26%[2]
6 ICH doses (113,412 kJ m2−1)Not specifiedNot specified100%[2]

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound in solution, based on methodologies cited in the literature.[2][8]

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to obtain a stock solution of known concentration (e.g., 1.0 mg/mL).[2][8]

  • Stress Conditions:

    • Acidic Degradation: Mix the stock solution with 1 M HCl and heat at a specified temperature (e.g., in a water bath).

    • Alkaline Degradation: Mix the stock solution with 1 M NaOH and heat.

    • Neutral Hydrolysis: Mix the stock solution with purified water and heat.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep at room temperature.

    • Photodegradation: Expose the solution to a controlled light source providing a specific energy dose (e.g., as per ICH Q1B guidelines).[2][8]

  • Sampling: Withdraw samples at predetermined time intervals.[2] Immediately cool the samples to stop further degradation and neutralize if necessary.[2]

  • Sample Preparation for Analysis: Dilute the stressed samples with the mobile phase to a concentration within the linearity range of the analytical method.[2]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC-UV method.[2][8]

  • Data Evaluation: Calculate the percentage of this compound remaining and the percentage of degradation at each time point. Determine the degradation kinetics.

Visualizations

Dihydralazine_Degradation_Pathway This compound This compound Intermediate Unstable Intermediate This compound->Intermediate Hydrolysis (H₂O, OH⁻) Other_Products Other Degradation Products This compound->Other_Products Photodegradation (UV/Vis Light) Phthalazine Phthalazine Intermediate->Phthalazine Elimination

Caption: Proposed degradation pathway of this compound.

Stability_Testing_Workflow cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution Acid Acidic (e.g., 1M HCl) Base Alkaline (e.g., 1M NaOH) Neutral Neutral (Water) Oxidative Oxidative (e.g., H₂O₂) Photo Photolytic (UV/Vis Light) Sampling Sample at Time Intervals Acid->Sampling Base->Sampling Neutral->Sampling Oxidative->Sampling Photo->Sampling HPLC_Analysis HPLC-UV/LC-MS Analysis Sampling->HPLC_Analysis Data_Eval Data Evaluation (% Degradation, Kinetics) HPLC_Analysis->Data_Eval

Caption: Experimental workflow for this compound stability testing.

Troubleshooting_Flowchart Start Unexpected this compound Degradation Check_pH Is the solution pH between 3 and 5? Start->Check_pH Check_Light Is the solution protected from light? Check_pH->Check_Light Yes Adjust_pH Adjust pH to 3-5 Check_pH->Adjust_pH No Check_Metal Is there contact with metal parts? Check_Light->Check_Metal Yes Protect_Light Store and handle in the dark Check_Light->Protect_Light No Check_Mixture Is this compound mixed with other substances? Check_Metal->Check_Mixture No Avoid_Metal Use non-metallic containers/utensils Check_Metal->Avoid_Metal Yes Consider_Interaction Investigate potential interactions Check_Mixture->Consider_Interaction Yes End Problem Resolved Check_Mixture->End No Adjust_pH->End Protect_Light->End Avoid_Metal->End Consider_Interaction->End

Caption: Troubleshooting flowchart for this compound degradation issues.

References

Technical Support Center: Overcoming Dihydralazine Tachyphylaxis in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with dihydralazine tachyphylaxis in long-term experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound tachyphylaxis?

A1: this compound tachyphylaxis is the rapid development of tolerance to the vasodilatory effects of this compound following repeated or continuous administration. In an experimental context, this manifests as a gradual decrease in the drug's efficacy, observed as a return of blood pressure towards baseline levels despite consistent dosing.

Q2: What are the primary mechanisms underlying this compound tachyphylaxis?

A2: Tachyphylaxis to this compound is primarily driven by the body's compensatory physiological responses to vasodilation. The two main mechanisms are:

  • Reflex Sympathetic Activation: The drop in blood pressure triggers the baroreceptor reflex, leading to an increase in sympathetic nervous system activity. This results in an elevated heart rate (tachycardia) and increased cardiac output, which counteract the vasodilatory effect.[1]

  • Renin-Angiotensin-Aldosterone System (RAAS) Activation: Reduced renal perfusion, a consequence of vasodilation, stimulates the kidneys to release renin. This activates the RAAS, leading to the production of angiotensin II, a potent vasoconstrictor, and aldosterone, which promotes sodium and water retention. Both of these effects contribute to an increase in blood pressure, opposing the action of this compound.

Q3: How soon can tachyphylaxis to this compound be observed in a long-term experiment?

A3: The onset of tachyphylaxis can vary depending on the experimental model, the dose of this compound, and the route of administration. In some cases, a diminished response can be observed within days to a few weeks of continuous administration.

Q4: Is it possible to overcome this compound tachyphylaxis?

A4: Yes, several strategies can be employed to mitigate or overcome this compound tachyphylaxis. These primarily involve co-administration of drugs that target the body's counter-regulatory mechanisms.

Troubleshooting Guides

This section provides solutions to common problems encountered during long-term experiments with this compound.

Problem Potential Cause Troubleshooting Steps
Gradual loss of hypotensive effect Tachyphylaxis due to reflex sympathetic activation and/or RAAS activation.1. Co-administer a beta-blocker: This will counteract the reflex tachycardia and increased cardiac output. Propranolol is a commonly used beta-blocker in animal studies. 2. Co-administer a diuretic: This will address the fluid retention caused by RAAS activation. Hydrochlorothiazide is a suitable option. 3. Consider an ACE inhibitor or ARB: These drugs directly inhibit the RAAS pathway.
Significant increase in heart rate (tachycardia) Reflex sympathetic activation.1. Introduce a beta-blocker: This is the most direct way to control heart rate. 2. Review the this compound dose: A lower effective dose may produce less pronounced reflex tachycardia.
Inconsistent or variable blood pressure response between subjects Pharmacokinetic variability, such as differences in drug metabolism.1. Ensure consistent dosing and administration: Use precise techniques, especially for oral gavage or injections. 2. Consider the acetylator phenotype: this compound metabolism can be influenced by N-acetyltransferase 2 (NAT2) activity, leading to "fast" and "slow" acetylators. This can be a source of variability.[2]
No initial hypotensive response Improper drug preparation or administration; incorrect dosage.1. Verify drug integrity and preparation: Ensure this compound is properly dissolved and the solution is stable. 2. Confirm dosage calculations: Double-check all calculations based on the animal's weight. 3. Check administration route and technique: Ensure the drug is being delivered effectively.

Data on Overcoming this compound Tachyphylaxis

While direct comparative studies on overcoming this compound tachyphylaxis are limited, the following table synthesizes expected outcomes based on clinical and preclinical data for hydralazine, a closely related compound.

Intervention Rationale Expected Effect on Blood Pressure Expected Effect on Heart Rate Supporting Evidence
This compound alone VasodilationInitial decrease, followed by a gradual return towards baseline.Significant increase (reflex tachycardia).Descriptive evidence of tachyphylaxis.
This compound + Beta-blocker (e.g., Propranolol) Blocks reflex sympathetic activation.Sustained decrease in blood pressure.Heart rate remains at or near baseline.Co-administration is a standard clinical approach to mitigate reflex tachycardia.[3]
This compound + Diuretic (e.g., Hydrochlorothiazide) Reduces sodium and water retention.Helps maintain the hypotensive effect by preventing volume expansion.May still see some reflex tachycardia.Diuretics are used to counteract the fluid retention associated with vasodilators.[1]
This compound + Beta-blocker + Diuretic Addresses both major counter-regulatory pathways.More pronounced and sustained decrease in blood pressure.Heart rate is controlled.This combination therapy is often used clinically for managing hypertension.[3]

Experimental Protocols

Protocol 1: Induction of this compound Tachyphylaxis in a Rodent Model

Objective: To establish an experimental model of this compound-induced tachyphylaxis.

Materials:

  • Spontaneously Hypertensive Rats (SHRs) or other suitable hypertensive model.

  • This compound sulfate.

  • Vehicle (e.g., sterile saline).

  • Osmotic mini-pumps for continuous infusion.

  • Blood pressure monitoring system (e.g., tail-cuff or telemetry).

Methodology:

  • Animal Acclimatization: Acclimatize animals to the housing facility and handling for at least one week prior to the experiment.

  • Baseline Measurements: Record baseline blood pressure and heart rate for 3-5 consecutive days to establish a stable baseline.

  • Osmotic Mini-Pump Implantation:

    • Surgically implant osmotic mini-pumps subcutaneously on the back of the animals under appropriate anesthesia.

    • The pumps should be filled with either this compound solution (to deliver a dose known to cause an initial drop in blood pressure, e.g., 10-20 mg/kg/day) or vehicle for the control group.

  • Long-Term Monitoring:

    • Monitor blood pressure and heart rate daily for the duration of the experiment (e.g., 2-4 weeks).

    • Tachyphylaxis is indicated by an initial decrease in blood pressure followed by a gradual return towards baseline levels in the this compound-treated group, while the control group shows no significant change.

  • Data Analysis: Plot the mean arterial pressure (MAP) and heart rate over time for both groups. A statistically significant rise in MAP in the this compound group after the initial drop confirms tachyphylaxis.

Protocol 2: Overcoming this compound Tachyphylaxis

Objective: To demonstrate the reversal of this compound tachyphylaxis with co-administration of a beta-blocker and a diuretic.

Methodology:

  • Induce Tachyphylaxis: Follow steps 1-4 of Protocol 1 to induce tachyphylaxis in a cohort of animals.

  • Initiate Combination Therapy:

    • After tachyphylaxis has been established (e.g., at week 2 or 3), divide the this compound-treated animals into two subgroups.

    • Subgroup 1: Continues to receive this compound alone.

    • Subgroup 2: Begins to receive a beta-blocker (e.g., propranolol in drinking water or via a separate pump) and a diuretic (e.g., hydrochlorothiazide via oral gavage or in drinking water) in addition to the continuous this compound infusion.

  • Continued Monitoring: Continue to monitor blood pressure and heart rate daily for another 1-2 weeks.

  • Data Analysis: Compare the blood pressure and heart rate trends between the two subgroups. A significant and sustained decrease in blood pressure and a reduction in heart rate in the combination therapy group would demonstrate the overcoming of tachyphylaxis.

Visualizations

Signaling Pathways and Experimental Workflows

Dihydralazine_Mechanism cluster_drug Drug Action cluster_cell Vascular Smooth Muscle Cell cluster_response Physiological Response This compound This compound Ca_Influx Ca2+ Influx Inhibition This compound->Ca_Influx Inhibits NO_Release NO Release Stimulation This compound->NO_Release Stimulates Vasodilation Vasodilation Ca_Influx->Vasodilation NO_Release->Vasodilation BP_Drop Blood Pressure Drop Vasodilation->BP_Drop

Caption: Primary mechanism of action of this compound leading to vasodilation.

Tachyphylaxis_Development cluster_initial Initial Effect cluster_counter Counter-Regulatory Mechanisms cluster_outcome Outcome This compound Continuous this compound Administration Vasodilation Sustained Vasodilation This compound->Vasodilation BP_Drop Decreased Blood Pressure Vasodilation->BP_Drop Baroreceptor Baroreceptor Reflex BP_Drop->Baroreceptor Triggers RAAS RAAS Activation BP_Drop->RAAS Triggers SNS Sympathetic Nervous System Activation Baroreceptor->SNS Tachycardia Increased Heart Rate & Cardiac Output SNS->Tachycardia Vasoconstriction Vasoconstriction & Fluid Retention RAAS->Vasoconstriction Tachyphylaxis Tachyphylaxis (Loss of Efficacy) Tachycardia->Tachyphylaxis Contributes to Vasoconstriction->Tachyphylaxis Contributes to

Caption: Development of this compound tachyphylaxis via counter-regulatory mechanisms.

Overcoming_Tachyphylaxis_Workflow Start Start Experiment: Long-Term this compound Administration Monitor_BP Monitor Blood Pressure Start->Monitor_BP Check_Tachy Is Tachyphylaxis Observed? (BP returning to baseline) Monitor_BP->Check_Tachy Continue Continue Monitoring Check_Tachy->Continue No Intervene Introduce Combination Therapy: + Beta-Blocker + Diuretic Check_Tachy->Intervene Yes Continue->Monitor_BP Monitor_Intervention Monitor Blood Pressure and Heart Rate Intervene->Monitor_Intervention Check_Reversal Is Hypotensive Effect Restored? Monitor_Intervention->Check_Reversal Success Tachyphylaxis Overcome Check_Reversal->Success Yes Reassess Reassess Dosing and Combination Strategy Check_Reversal->Reassess No

Caption: Experimental workflow for identifying and overcoming this compound tachyphylaxis.

References

Technical Support Center: Dihydralazine Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in navigating the potential off-target effects of Dihydralazine in cell culture experiments. Given the close structural and functional similarity, information regarding Hydralazine is included and is highly relevant.

Frequently Asked Questions (FAQs)

Q1: What is this compound and its primary mechanism of action?

This compound is an antihypertensive drug that acts as a direct-acting vasodilator.[1] Its primary mechanism involves the relaxation of arterial smooth muscle, leading to a decrease in blood pressure.[1][2] This is thought to occur through interference with intracellular calcium release, a critical step in muscle contraction.[2]

Q2: What are the known off-target effects of this compound and Hydralazine in a cell culture setting?

Beyond its vasodilatory effects, this compound and its analog Hydralazine can elicit several off-target effects that may influence experimental outcomes. These include:

  • Induction of Hypoxia-Inducible Factor-1α (HIF-1α): Hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes, leading to the stabilization and activation of HIF-1α.[3][4][5] This transcription factor regulates genes involved in angiogenesis, metabolism, and cell survival.[6]

  • DNA Methylation Inhibition: Hydralazine is a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), which can lead to DNA demethylation and the re-expression of silenced genes, potentially impacting cell cycle and apoptosis.[7][8]

  • Induction of Apoptosis and DNA Damage: At higher concentrations, Hydralazine has been shown to induce caspase-dependent apoptosis and trigger DNA damage in certain cell lines, particularly in leukemic T cells.[7][8][9]

  • Interference with Calcium Signaling: As part of its primary mechanism, this compound's modulation of intracellular calcium can have broader consequences on various cellular processes that are calcium-dependent.[2]

Q3: At what concentrations are these off-target effects typically observed?

The concentration at which off-target effects are observed can vary depending on the cell type and experimental conditions. The following table summarizes reported effective concentrations for Hydralazine's off-target effects.

Off-Target EffectCell Line(s)Effective Concentration RangeReference(s)
HIF-1α Induction HUVEC, Smooth Muscle Cells, Cancer Cell Lines50 - 500 µM[3]
DNA Methylation Inhibition MCF-7/Adr cellsStarts at 10 µM (30% decrease in DNMT activity)[10]
In vitro methyltransferase assay10 - 20 µM (full demethylation)[11][12]
PCa cell lines20 - 40 µM (decrease in DNMT1)[13]
Apoptosis Induction Jurkat, CEM-6, MOLT-4200 - 600 µM[7]
VSMCs100 µM (inhibition of induced apoptosis)[14]
DNA Damage Jurkat400 - 600 µM[7]

Q4: How can I differentiate between on-target and off-target effects in my experiments?

Distinguishing between intended and unintended effects is crucial for data interpretation. Consider the following strategies:

  • Dose-Response Analysis: Perform experiments across a wide range of this compound concentrations. Off-target effects may appear at concentrations significantly different from those expected for the on-target effect.

  • Use of Orthogonal Controls: Employ a structurally unrelated compound that targets the same intended pathway. If this compound recapitulates the observed phenotype, it strengthens the evidence for an on-target effect.

  • Literature Review: Consult existing literature for known off-target effects of this compound/Hydralazine to see if your observations align with previously reported findings.

  • Cell Line Specificity: Test the effects of this compound in multiple cell lines. If the effect is observed universally, it may be an off-target effect, whereas an on-target effect might be restricted to cells expressing the specific target.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
High cell toxicity or unexpected apoptosis Off-target effect: this compound can induce apoptosis at higher concentrations.Perform a dose-response curve to determine the optimal, non-toxic concentration for your cell line. Consider using a lower concentration or a shorter incubation time.
Vehicle toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic at high concentrations.Ensure the final concentration of the vehicle is below the toxic threshold for your cells (typically <0.1% for DMSO). Run a vehicle-only control.
Inconsistent or irreproducible results Compound instability: this compound may be unstable in cell culture media over long incubation periods.Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific media using methods like HPLC or LC-MS if reproducibility issues persist.
Cell line variability: Different cell lines can have varying sensitivities to this compound.Characterize the response of your specific cell line. If possible, confirm key findings in a second cell line.
Observed phenotype is unrelated to the expected mechanism of action Off-target effect: The observed effect may be due to HIF-1α induction, DNA methylation changes, or other known off-target activities.Investigate these alternative pathways. For example, use a specific inhibitor of the suspected off-target pathway to see if it reverses the phenotype.

Experimental Protocols

1. Western Blot for HIF-1α Induction

This protocol outlines the detection of HIF-1α stabilization in response to this compound treatment.

  • Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvesting.

  • This compound Treatment: Treat cells with varying concentrations of this compound (e.g., 50, 100, 250, 500 µM) for a short duration (e.g., 1-4 hours). Include a vehicle-only control and a positive control (e.g., treatment with a hypoxia-mimicking agent like CoCl₂ or incubation in a hypoxic chamber).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against HIF-1α (e.g., rabbit anti-HIF-1α, 1:1000 dilution) overnight at 4°C.

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP, 1:5000 dilution) for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

2. Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay quantifies apoptosis in this compound-treated cells.

  • Cell Treatment: Treat cells with this compound (e.g., 200, 400, 600 µM) for 24-48 hours. Include a vehicle-only control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use trypsin and neutralize with media containing serum.

  • Staining:

    • Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are in early apoptosis.

    • Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative, PI-negative cells are live.

Signaling Pathway and Workflow Diagrams

HIF1a_Pathway cluster_nucleus Nucleus This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF1a HIF-1α PHD->HIF1a Hydroxylates VHL VHL HIF1a->VHL Binds HIF1b HIF-1β HIF1a->HIF1b Dimerizes with Proteasome Proteasomal Degradation VHL->Proteasome Targets for HRE Hypoxia Response Element (HRE) HIF1b->HRE Binds to TargetGenes Target Gene Expression (e.g., VEGF) HRE->TargetGenes Activates

This compound-induced HIF-1α stabilization pathway.

Apoptosis_Pathway This compound This compound (High Concentration) ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage This compound->DNA_Damage Mitochondria Mitochondria ROS->Mitochondria Bak Bak Activation Mitochondria->Bak MMP_Loss ↓ Mitochondrial Membrane Potential Bak->MMP_Loss Caspase9 Caspase-9 Activation MMP_Loss->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Hydralazine-induced intrinsic apoptosis pathway.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with this compound Check_Concentration Is the concentration within the expected on-target range? Start->Check_Concentration High_Concentration High Concentration: Potential Off-Target Effects Check_Concentration->High_Concentration No Low_Concentration Concentration in Range: Consider Other Factors Check_Concentration->Low_Concentration Yes Investigate_Off_Target Investigate Known Off-Target Effects: - HIF-1α Induction - DNA Methylation - Apoptosis High_Concentration->Investigate_Off_Target Modify_Experiment Modify Experiment and Re-test Investigate_Off_Target->Modify_Experiment Check_Controls Review Controls: - Vehicle Control - Positive/Negative Controls Low_Concentration->Check_Controls Check_Protocol Review Experimental Protocol: - Compound Stability - Cell Line Health - Assay Conditions Check_Controls->Check_Protocol Check_Protocol->Modify_Experiment

A logical workflow for troubleshooting unexpected results.

References

Dihydralazine Assay Variability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydralazine assays. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve variability in their experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors contributing to this compound instability and assay variability?

A1: this compound is a reactive and sensitive compound, making it prone to degradation and leading to assay variability. The primary factors include:

  • pH: this compound is most stable in acidic conditions, with maximum stability reported around pH 3.5.[1][2] It is unstable in neutral and alkaline environments (pH ≥ 7), where degradation is significantly accelerated.[1][3][4][5][6]

  • Temperature and Humidity: The compound is sensitive to high temperatures and humidity, which can speed up degradation, even in its solid form.[1][4][5][7][8]

  • Light Exposure: this compound is sensitive to UV/VIS light, which can cause significant degradation.[3][4][5][6][7][8]

  • Oxidation: The hydrazino group in this compound is susceptible to oxidation, which is a key degradation pathway.[1]

  • Interactions with Other Substances: this compound can interact with other active pharmaceutical ingredients, such as hydrochlorothiazide, leading to increased degradation of both compounds.[4][7] It can also be chelated by certain metal ions.[9]

Q2: How should this compound samples and stock solutions be stored to ensure stability?

A2: Proper storage is critical for maintaining the integrity of this compound samples.

  • Stock Solutions: For short-term storage, refrigeration at 2-8°C is recommended.[1] For longer-term storage, stock solutions should be aliquoted and stored at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture.[10] It is best to prepare fresh solutions before use whenever possible.[1]

  • Solid Form: Store the solid compound in a cool, dry place, protected from light.

  • Biological Samples (Plasma): this compound is unstable in plasma.[11] To prevent degradation after blood withdrawal, it is crucial to use a stabilizing agent like 1,4-dithiothreitol (DTT) and keep the samples cooled.[12][13]

Q3: I am observing inconsistent peak areas and retention times in my HPLC analysis of this compound. What are the likely causes?

A3: Inconsistent peak areas and retention times in HPLC analysis of this compound can stem from several issues:

  • Mobile Phase pH: Since this compound's stability is highly pH-dependent, even small variations in the mobile phase pH can lead to degradation and affect retention times.[7][14] Ensure the mobile phase is accurately and consistently prepared.

  • Column Temperature: Fluctuations in column temperature can impact retention times.[15] Using a column oven is recommended to maintain a constant temperature.[15]

  • Sample Degradation: If samples are not properly stored or are left at room temperature for extended periods before injection, this compound can degrade, leading to lower peak areas.

  • Improper Column Equilibration: Insufficient column equilibration with the mobile phase before starting the analytical run can cause retention time drift.[15]

  • System Leaks: Leaks in the HPLC system can cause pressure fluctuations and lead to variable flow rates, affecting both retention times and peak areas.[16]

Troubleshooting Guides

Issue 1: High Variability Between Replicate Injections in HPLC Assay

High variability between replicate injections is a common problem that can often be resolved by systematically checking your experimental setup and procedure.

Troubleshooting Workflow:

start High Variability in Replicates check_pipetting Verify Pipetting Accuracy - Calibrate pipettes - Use consistent technique start->check_pipetting check_mixing Ensure Thorough Sample Mixing - Vortex/invert samples - Avoid bubble formation check_pipetting->check_mixing If pipetting is accurate check_autosampler Inspect Autosampler - Check for air bubbles in syringe - Ensure correct injection volume check_mixing->check_autosampler If mixing is adequate check_column Evaluate Column Performance - Check for pressure increase - Flush or replace guard column check_autosampler->check_column If autosampler is functioning correctly resolve Variability Resolved check_column->resolve If column is stable

Caption: Troubleshooting workflow for high replicate variability.

Detailed Steps:

  • Verify Pipetting Accuracy: Inaccurate pipetting is a frequent source of variability.[17] Ensure your pipettes are calibrated and use a consistent pipetting technique for all samples and standards.

  • Ensure Thorough Sample Mixing: Incomplete mixing of samples before injection can lead to inconsistent concentrations being drawn by the autosampler.[17] Make sure to vortex or invert your vials thoroughly.

  • Inspect the Autosampler: Check the autosampler syringe for air bubbles, which can lead to inaccurate injection volumes. Ensure the injection volume is set correctly and that the needle is drawing from the center of the vial.

  • Evaluate Column Condition: A contaminated or failing column can cause peak shape distortion and variability. Check for an increase in backpressure, which could indicate a blockage.[16] Try flushing the column or replacing the guard column.[15]

Issue 2: Unexpected Degradation of this compound During Analysis

If you suspect that this compound is degrading during your analytical run, consider the following factors related to its chemical stability.

This compound Degradation Pathways:

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis  pH ≥ 7  High Temp Oxidation Oxidation This compound->Oxidation  Presence of Oxidizing Agents Photolysis Photolysis This compound->Photolysis  UV/VIS Light Exposure Degradation_Products Degradation Products Hydrolysis->Degradation_Products Oxidation->Degradation_Products Photolysis->Degradation_Products

Caption: Major degradation pathways for this compound.

Potential Causes and Solutions:

  • Mobile Phase pH: If your mobile phase has a pH at or above 7, this compound will be prone to hydrolysis.[3][4][5][6] Consider adjusting the mobile phase to a more acidic pH (around 3.5-4) for improved stability.[1]

  • Exposure to Light: Protect your samples and standards from light by using amber vials or covering the autosampler tray.[3][7]

  • High Temperature: If your experimental setup involves elevated temperatures, this can accelerate degradation.[4][5][7] If possible, perform the analysis at a lower temperature.

  • Oxidative Stress: The presence of oxidizing agents in your sample matrix or reagents can lead to the degradation of this compound.[1] Ensure high-purity solvents and reagents are used.

Quantitative Data Summary

The stability of this compound is highly dependent on the experimental conditions. The following tables summarize degradation data from forced degradation studies.

Table 1: Degradation of this compound under Different pH Conditions

Stress Condition% DegradationReference
1 M HClStable[7]
pH 4 Buffer5.50%[7]
pH 7 Buffer38.54%[7]
pH 10 Buffer74.98%[7]
1 M NaOH100%[7]

Table 2: Degradation of this compound under Thermal and Humidity Stress

Stress ConditionDuration% Degradation (Alone)% Degradation (in mixture with Hydrochlorothiazide)Reference
70°C / 80% RH2 months22.01%29.70%[1]

Table 3: Photodegradation of this compound

Exposure% DegradationReference
1 ICH dose (1,200,000 lx h)2.85%[1]
3 ICH doses (56,706 kJ m⁻²)13.26%[1]
6 ICH doses (113,412 kJ m⁻²)100%[1]

Experimental Protocols

Protocol 1: RP-HPLC Method for this compound Quantification

This protocol is based on a validated method for the estimation of this compound in pharmaceutical dosage forms.[18]

Instrumentation and Conditions:

  • HPLC System: Waters HPLC system (2695 module) with a PDA detector (2996 module) or equivalent.[18]

  • Column: Hypersil C18 (150 x 4.6 mm, 5 µm) or equivalent.[18]

  • Mobile Phase: Phosphate buffer: Acetonitrile (98:2 v/v).[18]

  • Flow Rate: 0.8 mL/min.[18]

  • Column Temperature: 40°C.[18]

  • Detection Wavelength: 305 nm.[18]

  • Injection Volume: 20 µL.

  • Retention Time: Approximately 2.75 min.[18]

Procedure:

  • Standard Solution Preparation (100 µg/mL):

    • Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.[18]

    • Add 7 mL of HPLC grade water and sonicate to dissolve completely.[18]

    • Make up the volume with the diluent (water:acetonitrile, 50:50 v/v). This is your stock solution (1000 µg/mL).[18]

    • Transfer 1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with the diluent.[18]

    • Filter the final solution through a 0.45 µm filter before injection.[18]

  • Sample Solution Preparation:

    • For tablet formulations, weigh and crush 10 tablets to a fine powder.

    • Accurately weigh a quantity of powder equivalent to one tablet and transfer it to a 250 mL volumetric flask.

    • Add 200 mL of diluent and sonicate to dissolve.

    • Make up the volume to the mark with the diluent.

    • Further dilute 5 mL of this solution to 100 mL with the diluent.

    • Filter the final solution through a 0.45 µm filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas < 2%).

    • Inject the sample solutions.

    • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard solution.

Protocol 2: Forced Degradation (Stress Testing) of this compound

Forced degradation studies are crucial for understanding the degradation pathways and developing stability-indicating analytical methods.[1]

1. Acid Hydrolysis:

  • Dissolve this compound in 0.1 M HCl.
  • Heat the solution at 60-80°C for a specified period (e.g., 30 minutes to several hours), aiming for 5-20% degradation.[1]
  • Cool the solution, neutralize with an appropriate base (e.g., 0.1 M NaOH), and dilute to the final concentration with the mobile phase.[1]

2. Alkaline Hydrolysis:

  • Dissolve this compound in 0.1 M NaOH.
  • Heat the solution at 60-80°C for a specified period (e.g., 30 minutes). Note: this compound degrades rapidly in alkaline conditions.[1]
  • Cool the solution, neutralize with an appropriate acid (e.g., 0.1 M HCl), and dilute to the final concentration.[1]

3. Oxidative Degradation:

  • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).[1]
  • Store at room temperature for a specified period, monitoring for degradation.[1]
  • Dilute to the final concentration with the mobile phase for analysis.[1]

4. Thermal Degradation (Solid State):

  • Place the solid this compound powder in a thermostatically controlled oven.
  • Expose to a specific temperature (e.g., 70°C) for a defined period.
  • Dissolve the stressed sample in the diluent for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to a calibrated light source (e.g., ICH specified UV and visible light).
  • Analyze the sample at various time points to determine the extent of degradation.

References

Technical Support Center: Optimizing Dihydralazine Concentration for Maximum Vasodilation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing dihydralazine concentration in vasodilation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical effective concentration range for this compound to induce vasodilation in vitro?

A1: The effective concentration of this compound can vary depending on the specific blood vessel and experimental conditions. However, studies have shown that this compound typically induces vasodilation in the micromolar range. For instance, in rabbit aorta and pulmonary artery, the concentration producing 50% of the maximum effect (EC50) is approximately 16-20 μM, with maximum relaxation achieved at concentrations above 100 μM[1]. In mesenteric resistance arteries from pregnant rats, a lower EC50 of 3.6 ± 0.3 μM has been reported[2].

Q2: What is the primary mechanism of action for this compound-induced vasodilation?

A2: this compound primarily acts as a direct vasodilator on vascular smooth muscle cells.[1][3] Its main mechanism is believed to be the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum.[1][3][4] This reduction in intracellular Ca2+ levels leads to smooth muscle relaxation and vasodilation. Other proposed mechanisms include the opening of high-conductance Ca2+-activated potassium channels (BK(Ca)), leading to hyperpolarization, and potential stimulation of the prostacyclin pathway.[2][5][6]

Q3: Is the vasodilatory effect of this compound dependent on the endothelium?

A3: The role of the endothelium in this compound-induced vasodilation can be concentration-dependent. Some studies suggest that at lower, clinically relevant concentrations (<10 μM), the vasodilatory effects in certain vascular beds are primarily endothelial in origin.[2] However, other research indicates that this compound can directly act on vascular smooth muscle, independent of the endothelium.[1] It is recommended to perform experiments on both endothelium-intact and denuded vessels to characterize the specific effect in your model.

Q4: How should I prepare this compound stock solutions for my experiments?

A4: this compound sulfate can be dissolved in DMSO to prepare a stock solution.[7] For stability, it is recommended to store stock solutions at -20°C for up to one month or at -80°C for up to six months.[7] It is important to note that this compound's stability in aqueous solutions is pH-dependent, with maximum stability around pH 3.5.[8][9] The drug's decomposition is catalyzed by certain buffer components like phosphate.[8]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No or weak vasodilation observed 1. Inactive this compound: Compound degradation due to improper storage or preparation. 2. Low Concentration: The concentration range used may be too low for the specific vessel type. 3. Vessel Condition: Poor viability of the isolated blood vessel.1. Solution Preparation: Prepare fresh this compound solutions from a properly stored stock. Consider the pH and buffer composition of your experimental solution.[8] 2. Dose-Response Curve: Perform a cumulative concentration-response curve over a wide range (e.g., 10 nM to 1 mM) to determine the optimal concentration. 3. Viability Check: Ensure vessel viability by testing its contractile response to a known vasoconstrictor (e.g., phenylephrine, KCl) and its relaxation response to a known vasodilator (e.g., acetylcholine for endothelium-dependent relaxation, sodium nitroprusside for endothelium-independent relaxation).[10]
Paradoxical Vasoconstriction 1. Sympathetic Reflex: In vivo, a rapid drop in blood pressure can trigger a baroreceptor reflex, leading to sympathetic activation and vasoconstriction.[11] 2. Prostaglandin Involvement: In some conditions, this compound can paradoxically increase vascular resistance, an effect that may be mediated by prostaglandins.[11]1. In Vivo Mitigation: Co-administer a beta-blocker to counteract reflex tachycardia.[11] 2. Prostaglandin Investigation: Use cyclooxygenase inhibitors (e.g., indomethacin) to investigate the role of prostaglandins in the observed response.[11]
High Variability in Results 1. Endothelial Integrity: Variable damage to the endothelium during vessel preparation can lead to inconsistent responses. 2. Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) may have effects at higher concentrations.[12] 3. Light Sensitivity: this compound can be sensitive to light, which may affect its potency over time.[9][13]1. Standardized Dissection: Use a consistent and careful dissection technique to preserve endothelial function. Functionality can be confirmed with acetylcholine.[10] 2. Solvent Control: Run parallel experiments with a vehicle control (the solvent at the same final concentration used for this compound) to account for any solvent-induced effects.[12] 3. Light Protection: Protect this compound solutions from light during preparation and experiments.[9]

Data Presentation

Table 1: Reported EC50 and pD2 Values for this compound-Induced Vasodilation

Vessel Type Species Parameter Value Reference
AortaRabbitEC5020 ± 1 μM[1]
Pulmonary ArteryRabbitEC5016 ± 2 μM[1]
Mesenteric ArteryRat (Pregnant)EC503.6 ± 0.3 μM[2]
Coronary ArteryPorcinepD25.38 ± 0.06[6]

Experimental Protocols

Protocol: Wire Myography for Assessing this compound-Induced Vasodilation

This protocol outlines the key steps for evaluating the vasodilatory effect of this compound on isolated small resistance arteries using a wire myograph.

1. Vessel Isolation and Preparation:

  • Isolate resistance arteries (e.g., mesenteric arteries) from the experimental animal and place them in cold (4°C) physiological salt solution (PSS).[10][14]

  • Under a dissecting microscope, carefully clean the arteries of surrounding adipose and connective tissue.

  • Cut the cleaned artery into 2 mm segments.[10]

2. Mounting the Vessel:

  • Mount the arterial segment on two small stainless-steel wires in the jaws of the wire myograph chamber.[10][14]

  • Fill the chamber with PSS and maintain it at 37°C, aerated with a gas mixture of 95% O2 and 5% CO2.[10]

3. Equilibration and Normalization:

  • Allow the mounted vessel to equilibrate for at least 30-60 minutes.[10][15]

  • Perform a normalization procedure to determine the optimal resting tension for the vessel to generate maximal active tension. This is a critical step for standardizing experiments.[16]

4. Viability and Endothelial Integrity Testing:

  • Assess the viability of the vessel by inducing contraction with a high potassium solution (KPSS).[10]

  • Pre-constrict the vessel with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).

  • Test for endothelium integrity by applying acetylcholine (ACh). A relaxation of >80% typically indicates intact endothelium.

5. Generating a Concentration-Response Curve:

  • After washing out the previous drugs and allowing the vessel to return to its resting state, pre-constrict the vessel again with the same vasoconstrictor.

  • Once a stable contraction plateau is reached, add this compound in a cumulative manner, increasing the concentration in logarithmic steps (e.g., 10 nM, 100 nM, 1 µM, 10 µM, 100 µM, 1 mM).

  • Record the relaxation response at each concentration until a maximal response is achieved or the concentration range is exhausted.

6. Data Analysis:

  • Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).

Mandatory Visualizations

Dihydralazine_Signaling_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits Relaxation Relaxation (Vasodilation) This compound->Relaxation Promotes BKCa BK(Ca) Channel This compound->BKCa Opens SR Sarcoplasmic Reticulum (SR) Ca2_SR Ca2+ Ca2_cyto [Ca2+]i SR->Ca2_cyto IP3-induced Ca2+ release Contraction Contraction Ca2_cyto->Contraction Leads to K_ion K+ BKCa->K_ion K+ efflux Hyperpolarization Hyperpolarization BKCa->Hyperpolarization Leads to Hyperpolarization->Relaxation Contributes to

Caption: this compound's primary signaling pathways in vascular smooth muscle cells.

Experimental_Workflow_Myography cluster_Workflow Wire Myography Experimental Workflow A 1. Isolate and Clean Resistance Artery B 2. Mount Artery Segment in Myograph Chamber A->B C 3. Equilibrate and Normalize (Determine Optimal Tension) B->C D 4. Assess Viability (e.g., with KPSS) C->D E 5. Pre-constrict Vessel (e.g., with Phenylephrine) D->E F 6. Cumulative Addition of This compound E->F G 7. Record Vasodilation (Concentration-Response) F->G H 8. Data Analysis (Calculate EC50) G->H

References

Technical Support Center: Dihydralazine Interference in Fluorescence-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by the antihypertensive drug dihydralazine in fluorescence-based assays. This compound and its derivatives possess intrinsic fluorescent properties that can lead to inaccurate data in common experimental setups. This guide offers detailed methodologies to identify, quantify, and mitigate these effects.

Frequently Asked Questions (FAQs)

Q1: Does this compound fluoresce?

Q2: What types of fluorescence-based assays can be affected by this compound?

A2: Any fluorescence-based assay with excitation and emission wavelengths that overlap with those of this compound is susceptible to interference. This includes, but is not limited to:

  • Cell Viability and Proliferation Assays: Assays utilizing fluorescent reporters for metabolic activity or cell membrane integrity.

  • Enzyme Activity Assays: Assays that produce a fluorescent product.

  • Reporter Gene Assays: Studies using fluorescent proteins like Green Fluorescent Protein (GFP) or Blue Fluorescent Protein (BFP).

  • High-Throughput Screening (HTS): Campaigns that rely on fluorescence readouts to identify hits.

Q3: What are the primary mechanisms of interference?

A3: this compound can interfere with fluorescence-based assays through two main mechanisms:

  • Autofluorescence: this compound's intrinsic ability to fluoresce can add to the signal of the assay's fluorophore, leading to artificially high readings and potentially masking true negative results (false positives in inhibitor screens).

  • Quenching: this compound may absorb the excitation light intended for the assay's fluorophore or the emitted light from the fluorophore, leading to a decrease in the measured signal. This can result in false negatives in activator screens or an overestimation of inhibitory activity.

Q4: How can I determine if this compound is interfering with my assay?

A4: The first step is to run proper controls. This includes measuring the fluorescence of this compound alone in the assay buffer at the same concentrations used in your experiment. A concentration-dependent increase in fluorescence in the absence of your biological system indicates autofluorescence.

Troubleshooting Guide

If you suspect this compound is interfering with your fluorescence-based assay, follow these troubleshooting steps:

Step 1: Characterize the Interference

The initial and most critical step is to determine the nature and extent of the interference.

Experimental Protocol: Measuring this compound's Intrinsic Fluorescence

Objective: To quantify the autofluorescence of this compound under your specific experimental conditions.

Materials:

  • This compound

  • Assay buffer (the same used in your primary experiment)

  • Black, opaque microplates (e.g., 96-well or 384-well)

  • Fluorescence microplate reader

Methodology:

  • Prepare this compound Dilutions: Create a serial dilution of this compound in your assay buffer. The concentration range should cover and exceed the concentrations used in your primary assay.

  • Plate Setup:

    • Add the this compound dilutions to the wells of the microplate.

    • Include wells containing only the assay buffer to serve as a blank (background) control.

    • Include wells with your assay's positive control fluorophore (if applicable) without this compound.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to the excitation and emission wavelengths used for your primary assay's fluorophore.

    • Measure the fluorescence intensity of all wells.

  • Data Analysis:

    • Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound.

    • Plot the background-subtracted fluorescence intensity against the this compound concentration. A linear, concentration-dependent increase in fluorescence confirms autofluorescence.

Data Presentation: Quantifying this compound Autofluorescence

The following table is a template for summarizing the data obtained from the protocol above.

This compound Concentration (µM)Raw Fluorescence (RFU)Background Fluorescence (RFU)Net this compound Fluorescence (RFU)
0 (Buffer)0
1
5
10
25
50
100

RFU: Relative Fluorescence Units

Step 2: Mitigating Interference

Once you have confirmed and quantified the interference, you can employ several strategies to mitigate its effects.

Option 1: Spectral Shift

If possible, switch to a fluorophore that has excitation and emission wavelengths outside the range of this compound's fluorescence. Red-shifted fluorophores are often a good choice as many interfering compounds fluoresce in the blue or green regions.

Option 2: Data Correction

If changing the fluorophore is not feasible, you can mathematically correct your experimental data.

Experimental Protocol: Correcting for this compound Autofluorescence in an Enzyme Assay

Objective: To obtain accurate enzyme activity data by subtracting the contribution of this compound's autofluorescence.

Methodology:

  • Run Parallel Assays:

    • Assay Plate: Perform your standard enzyme assay with your substrate, enzyme, and various concentrations of this compound.

    • Control Plate: In a separate plate, replicate the assay conditions but omit the enzyme. This plate will measure the fluorescence of the substrate and this compound at each concentration.

  • Data Calculation:

    • For each concentration of this compound, calculate the net fluorescence from the control plate (Fluorescencethis compound = Fluorescence(Substrate + this compound) - FluorescenceSubstrate only).

    • Subtract this net this compound fluorescence from the corresponding wells on your assay plate (Corrected Fluorescence = Fluorescence(Enzyme + Substrate + this compound) - Fluorescencethis compound).

  • Analyze Corrected Data: Use the corrected fluorescence values to determine enzyme activity and inhibition.

Option 3: Modify the Assay Protocol

For cell-based assays, a wash step can sometimes remove the interfering compound before the final fluorescence reading. A study on the related compound hydralazine demonstrated that interference in an MTS cell proliferation assay could be overcome by centrifuging the cells and replacing the test medium with fresh culture medium before adding the MTS reagent.[1]

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the concepts of fluorescence interference and the workflow for troubleshooting.

Mechanism of Autofluorescence Interference cluster_assay Fluorescence-Based Assay Excitation Excitation Light Source Fluorophore Assay Fluorophore Excitation->Fluorophore Excites This compound This compound (Autofluorescent) Excitation->this compound Excites Emission Emitted Light (Signal) Fluorophore->Emission Detector Detector Emission->Detector This compound->Detector Emits Light (Interference)

Caption: Mechanism of this compound autofluorescence interference.

Troubleshooting Workflow for this compound Interference Start Suspected Interference Characterize Characterize Interference (Run Controls) Start->Characterize IsInterference Interference Confirmed? Characterize->IsInterference NoInterference No Significant Interference Proceed with Assay IsInterference->NoInterference No Mitigate Mitigate Interference IsInterference->Mitigate Yes SpectralShift Option 1: Use Red-Shifted Fluorophore Mitigate->SpectralShift DataCorrection Option 2: Correct Data Mathematically Mitigate->DataCorrection ModifyProtocol Option 3: Modify Assay Protocol (e.g., Wash Step) Mitigate->ModifyProtocol Validate Validate Correction Method SpectralShift->Validate DataCorrection->Validate ModifyProtocol->Validate End Report Corrected Data Validate->End

Caption: Decision-making workflow for addressing this compound interference.

By following these guidelines and implementing the appropriate controls and correction methods, researchers can obtain more accurate and reliable data from their fluorescence-based assays when this compound is present.

References

Technical Support Center: Managing Dihydralazine-Induced Cytotoxicity in Primary Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing cytotoxicity associated with dihydralazine in primary cell cultures.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound-induced cytotoxicity?

A1: this compound-induced cytotoxicity is multifactorial and appears to involve several mechanisms. A significant pathway is through its metabolism by cytochrome P450 (P450) enzymes in hepatocytes, which can lead to the formation of reactive metabolites.[1] These metabolites can cause cellular damage. Additionally, this compound can induce an immune-mediated response, which is thought to contribute to liver injury in vivo.[2][3] In some cell types, this compound has been shown to induce apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[4][5] This process involves the activation of caspases, generation of reactive oxygen species (ROS), and loss of mitochondrial membrane potential.[4][5][6]

Q2: Which primary cell types are most susceptible to this compound?

A2: Primary hepatocytes are particularly susceptible to this compound-induced toxicity due to their high metabolic activity, especially involving cytochrome P450 enzymes that metabolize the drug.[1] This metabolic activation is a key step in its cytotoxic effect. While much of the research focuses on liver cells due to clinically observed hepatotoxicity[2][3][7][8], other cell types can also be affected. For instance, studies on leukemic T cells have shown that this compound can induce apoptosis.[4][5] However, it appears to have low toxicity in human umbilical vein endothelial cells (HUVECs) and peripheral blood mononuclear cells at similar concentrations.[9]

Q3: What concentrations of this compound are typically cytotoxic?

A3: The cytotoxic concentration of this compound can vary significantly depending on the cell type and the experimental conditions. For isolated rat hepatocytes, the concentration causing 50% cytotoxicity (LC50) within 2 hours was found to be 8 mM.[1] However, this susceptibility can be dramatically increased in the presence of oxidative stress. For instance, with the addition of hydrogen peroxide (H₂O₂) and a peroxidase, the LC50 in hepatocytes dropped to 0.1 mM, an 80-fold increase in sensitivity.[1] In studies with leukemic T-cell lines, apoptosis was induced in a dose-dependent manner with concentrations ranging from 40 µM to 600 µM after 48 hours.[9]

Q4: How can I mitigate this compound-induced cytotoxicity in my experiments?

A4: To mitigate cytotoxicity, consider the following strategies:

  • Use Antioxidants: Since oxidative stress can potentiate this compound's toxicity, the addition of antioxidants may be protective. A superoxide dismutase mimetic was shown to inhibit this compound-induced cell death.[4][5] N-acetyl cysteine (NAC) is another common antioxidant used in cell culture to replenish glutathione stores and scavenge ROS.

  • Inhibit P450 Metabolism: Pre-treatment with a broad-spectrum P450 inhibitor like 1-aminobenzotriazole (ABT) has been shown to delay cytotoxicity in hepatocytes, suggesting that it prevents the formation of toxic metabolites.[1]

  • Control Inflammatory Responses: In co-culture models, inflammatory cells can exacerbate hepatocyte injury.[1] Minimizing inflammatory stimuli in the culture environment may reduce overall cell death.

  • Optimize Concentration and Duration: Use the lowest effective concentration of this compound and the shortest incubation time necessary to achieve the desired experimental outcome. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific primary cell type.

Q5: How can I differentiate between apoptosis and necrosis caused by this compound?

A5: Apoptosis and necrosis can be distinguished using several standard cell-based assays:

  • Morphological Assessment: Observe cell morphology using phase-contrast or fluorescence microscopy. Apoptotic cells typically show membrane blebbing, cell shrinkage, and formation of apoptotic bodies. Necrotic cells often swell and rupture.

  • Annexin V/Propidium Iodide (PI) Staining: This is a common flow cytometry or fluorescence microscopy method. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane during early apoptosis, while PI only enters cells with compromised membranes (late apoptosis or necrosis).

  • Caspase Activation Assays: this compound is known to activate the intrinsic apoptotic pathway, which involves initiator caspase-9 and effector caspase-3.[4][5] Measuring the activity of these caspases using specific substrates can confirm apoptosis.

  • LDH Release Assay: Lactate dehydrogenase (LDH) is released from cells upon membrane rupture, a hallmark of necrosis. An LDH assay can quantify necrosis in the cell culture supernatant.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
High cell death at expected non-toxic concentrations. 1. Cell Type Sensitivity: Primary cells, especially hepatocytes, can have high donor-to-donor variability and sensitivity.[10]2. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration.3. Oxidative Stress: The culture conditions or this compound itself may be inducing excessive ROS.[5]1. Perform a full dose-response curve for each new batch of primary cells to establish the IC50.[11]2. Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5% for DMSO). Run a vehicle-only control.[12]3. Supplement the culture medium with an antioxidant like N-acetyl cysteine (NAC) or a superoxide dismutase (SOD) mimetic.[4][5]
Inconsistent results between experiments. 1. This compound Instability: The compound may degrade in solution or under certain storage conditions.2. Primary Cell Variability: Different lots or donors of primary cells can respond differently.3. Inconsistent Culture Conditions: Variations in cell density, passage number, or media components can alter cellular responses.1. Prepare fresh this compound solutions for each experiment from a powdered stock. Store stock solutions appropriately.2. C haracterize each new batch of primary cells. If possible, use cells from a single large batch for a series of experiments.3. Standardize all experimental parameters, including seeding density, incubation times, and media formulations.[12]
Unexpected activation of stress-related pathways. 1. Off-Target Effects: this compound can have effects beyond its primary target, such as inducing DNA damage or activating the Nrf2 antioxidant response pathway.[4][13][14]2. Endoplasmic Reticulum (ER) Stress: Cellular stress can lead to the unfolded protein response (UPR).1. Review literature for known off-target effects. Use specific inhibitors for suspected off-target pathways to confirm their involvement.2. Measure markers of ER stress (e.g., CHOP expression, XBP1 splicing) to determine if this pathway is activated.

Quantitative Data Summary

Table 1: Cytotoxic Concentrations (LC50/IC50) of Hydralazine/Dihydralazine in Various In Vitro Models

Cell TypeParameterConcentrationIncubation TimeAdditional ConditionsReference
Isolated Rat HepatocytesLC508 mM2 hoursStandard Culture[1]
Isolated Rat HepatocytesLC502 mM2 hoursWith H₂O₂ Infusion[1]
Isolated Rat HepatocytesLC500.1 mM2 hoursWith H₂O₂ + Peroxidase[1]
MCF-7 Breast Cancer CellsIC50165.1 µMNot SpecifiedStandard Culture[15]
Jurkat T-cellsApoptosis40 - 600 µM48 hoursStandard Culture[9]

Key Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol measures cell viability by assessing the metabolic activity of mitochondrial reductase enzymes.

Materials:

  • Primary cells (e.g., hepatocytes) seeded in a 96-well plate

  • This compound stock solution

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to attach and recover (typically 24 hours for hepatocytes).[11]

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48 hours) in a humidified incubator at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining

This protocol differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells in suspension

  • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Preparation: Following treatment with this compound, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations: Pathways and Workflows

Dihydralazine_Cytotoxicity_Pathway cluster_cell Primary Hepatocyte cluster_stress Cellular Stress Response cluster_apoptosis Apoptosis Cascade This compound This compound Metabolism Metabolism (Cytochrome P450) This compound->Metabolism Enzymatic Conversion ReactiveMetabolites Reactive Metabolites Metabolism->ReactiveMetabolites ROS Reactive Oxygen Species (ROS) Generation ReactiveMetabolites->ROS Induces DNA_Damage DNA Damage ReactiveMetabolites->DNA_Damage Causes Mitochondria Mitochondrial Dysfunction (Loss of ΔΨm) ROS->Mitochondria Causes Bak_Activation Bak Activation Mitochondria->Bak_Activation Triggers Caspase9 Caspase-9 Activation Bak_Activation->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced cytotoxicity.

Troubleshooting_Workflow Start Start: High Cytotoxicity Observed Check_Conc Is concentration within a known safe range? Start->Check_Conc Check_Solvent Is solvent control also toxic? Check_Conc->Check_Solvent Yes Action_DoseResponse Action: Perform new dose-response (e.g., MTT assay) Check_Conc->Action_DoseResponse No / Unsure Check_Cells Are you using a new batch of primary cells? Check_Solvent->Check_Cells No Action_LowerSolvent Action: Lower final solvent % (e.g., <0.5% DMSO) Check_Solvent->Action_LowerSolvent Yes Check_Cells->Action_DoseResponse Yes Action_Antioxidant Action: Consider adding antioxidants (e.g., NAC) Check_Cells->Action_Antioxidant No End_Conc Solution: Establish new non-toxic working concentration Action_DoseResponse->End_Conc End_Solvent Solution: Identify and use non-toxic solvent level Action_LowerSolvent->End_Solvent End_Antioxidant Outcome: Reduced oxidative stress and cytotoxicity Action_Antioxidant->End_Antioxidant

Caption: Troubleshooting workflow for unexpected this compound cytotoxicity.

References

Preventing the degradation of Dihydralazine during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Dihydralazine during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound degradation during sample preparation?

A1: this compound is a reactive and sensitive compound susceptible to degradation from several factors. Key contributors to its instability include:

  • pH: this compound is particularly sensitive to alkaline conditions and degrades at a pH greater than or equal to 7.[1][2][3][4][5] It is, however, relatively stable in acidic conditions when analyzed alone.[2][4]

  • Light: Exposure to UV/VIS light can significantly promote the degradation of this compound.[1][2][3][4][5][6]

  • Temperature and Humidity: Elevated temperature and high humidity are known to cause degradation of this compound.[2][4]

  • Oxidation: As a hydrazine derivative, this compound is prone to oxidation, which is a major cause of its instability in biological matrices like plasma.[7]

  • Co-formulated Drugs: The presence of other drugs, such as indapamide and hydrochlorothiazide, in a sample can accelerate the degradation of this compound.[1][2][3][4][5][8]

Q2: I am working with plasma samples. Are there any specific recommendations for preventing this compound degradation in this matrix?

A2: Yes, working with plasma requires special precautions due to the reactive nature of this compound. Oxidation is a primary concern.[7] To stabilize this compound in plasma, the following is recommended:

  • Use of a Stabilizer: The addition of a reducing agent like 1,4-dithiothreitol (DTT) has been shown to have a significant stabilizing effect.[7][9][10]

  • Immediate Cooling: It is crucial to cool the whole blood sample immediately after withdrawal and during the plasma separation process.[7][9]

  • Prompt Derivatization: If a derivatization step is part of your protocol, it should be performed as quickly as possible, ideally within minutes of blood withdrawal, to prevent the formation of "apparent" this compound (degraded forms).[7]

Q3: What is the ideal pH range for my buffers and solutions to maintain this compound stability?

A3: To minimize degradation, it is recommended to maintain the pH of all solutions below 7. This compound shows resistance to acidic conditions but degrades in neutral to alkaline environments (pH ≥ 7).[1][2][3][4][5] For HPLC analysis, mobile phases with a pH of around 3.0 have been successfully used.[2]

Q4: How should I store my samples containing this compound?

A4: Proper storage is critical for preventing degradation. Based on available information, the following storage conditions are recommended:

  • Short-term Storage: For stock solutions, storage at -20°C for up to one month or -80°C for up to six months in sealed containers, protected from moisture, is suggested.[11]

  • Protection from Light: Always store samples in light-protected containers (e.g., amber vials) to prevent photodegradation.[1][2][3][4][5][6]

  • Frozen Plasma Samples: Plasma samples with a stabilizer should be immediately frozen and stored at low temperatures (e.g., -80°C) until analysis.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the handling and preparation of this compound samples.

Problem Potential Cause Recommended Solution
Low recovery of this compound in my analytical run. Degradation due to pH of the sample or mobile phase.Ensure all buffers and the mobile phase are maintained at an acidic pH (e.g., pH 3.0).[2]
Exposure to light during sample preparation.Work under subdued light conditions and use amber-colored labware and vials.
High temperature during sample processing.Keep samples on ice or a cooling block throughout the preparation process.[7][9]
Inconsistent results between replicate samples. Variable exposure to oxygen leading to oxidation.For plasma samples, add a stabilizer like 1,4-dithiothreitol (DTT) immediately after collection.[7][9][10]
Incomplete dissolution or extraction.Ensure complete dissolution by proper vortexing or sonication as described in validated protocols.[2]
Appearance of unexpected peaks in my chromatogram. Formation of degradation products.Review sample handling procedures to minimize exposure to light, heat, and alkaline pH.[1][2][3][4][5] Consider LC-MS analysis to identify the degradation products.[1][2]
Interaction with other components in the sample matrix.If working with a co-formulation, be aware that interactions can accelerate degradation and form new products.[1][3][5][6]

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions.

Stress Condition Matrix Observations Reference
pH ≥ 7 SolutionDegradation is observed.[1][2][3][4][5]
pH ≥ 10 SolutionFastest degradation rate.[1][3][5]
Acidic Conditions (e.g., 1 M HCl) Solution (this compound alone)Resistant to degradation.[2][4]
Acidic Conditions (in mixture with Hydrochlorothiazide) SolutionBecomes sensitive to acidic degradation.[2][4][8]
UV/VIS Light Solid State & SolutionSensitive to degradation.[1][2][3][4][5][6]
High Temperature and Humidity Solid StateSensitive to degradation.[2][4]

Experimental Protocols

Protocol 1: Sample Preparation for HPLC-UV Analysis of this compound from Tablets

This protocol is adapted from a method for the simultaneous determination of this compound and Hydrochlorothiazide.[2]

  • Tablet Powder Preparation: Weigh and finely powder a representative number of tablets (e.g., 20 tablets).

  • Stock Solution Preparation:

    • Accurately weigh a portion of the tablet powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

    • Add approximately 15 mL of methanol and sonicate for 30 minutes to ensure complete dissolution.

    • Dilute to the mark with methanol and mix well.

    • Filter the solution through a 0.45 µm nylon membrane filter.

  • Working Solution Preparation:

    • Dilute 0.6 mL of the filtered stock solution to 10 mL with the mobile phase to achieve a suitable concentration for HPLC analysis.

  • HPLC Conditions:

    • Column: C18 column

    • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile.

    • Detection: UV at 305 nm.

Protocol 2: Stabilization of this compound in Human Plasma for HPLC-MS/MS Analysis

This protocol is based on a method developed to overcome the instability of this compound in plasma.[7][9][10]

  • Blood Collection: Collect whole blood into tubes containing an appropriate anticoagulant.

  • Immediate Cooling and Stabilization:

    • Immediately after blood withdrawal, cool the sample (e.g., in an ice bath).

    • Add a stabilizing agent. A 5% solution of 1,4-dithiothreitol (DTT) can be added in a 1% proportion to the plasma.[10]

  • Plasma Separation: Centrifuge the cooled and stabilized whole blood to separate the plasma.

  • Sample Preparation for Analysis (Protein Precipitation):

    • To a known volume of plasma, add a protein precipitating agent (e.g., acetonitrile).

    • Vortex to mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for analysis.

  • Storage: If not analyzed immediately, store the stabilized plasma samples frozen at -80°C.[10]

Visualizations

This compound This compound Degradation Degradation Products This compound->Degradation leads to pH pH ≥ 7 pH->Degradation Light UV/VIS Light Light->Degradation Temp High Temperature/ Humidity Temp->Degradation Oxidation Oxidation Oxidation->Degradation OtherDrugs Co-formulated Drugs OtherDrugs->Degradation

Caption: Factors leading to the degradation of this compound.

start Start: Blood Withdrawal cool Immediate Cooling start->cool stabilize Add Stabilizer (e.g., DTT) cool->stabilize centrifuge Centrifuge to Separate Plasma stabilize->centrifuge protein_precip Protein Precipitation centrifuge->protein_precip store Store at -80°C centrifuge->store if not analyzed immediately analysis Analysis (e.g., HPLC-MS/MS) protein_precip->analysis

Caption: Recommended workflow for stabilizing this compound in plasma samples.

References

Dihydralazine In Vitro Activity: A Technical Support Guide on the Impact of pH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for researchers investigating the in vitro activity of Dihydralazine, with a specific focus on the critical role of pH. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability of this compound in aqueous solutions?

A1: The chemical stability of this compound is highly dependent on pH. It is significantly more stable in acidic conditions and undergoes degradation in neutral to alkaline environments.[1] Studies have shown that this compound degrades at a pH of 7 or higher, with the rate of degradation increasing as the pH becomes more alkaline.[1] The most rapid degradation is observed at a pH of 10 or greater.

Q2: What is the optimal pH for preparing and storing this compound stock solutions?

A2: To ensure maximum stability, this compound stock solutions should be prepared and stored in an acidic buffer, ideally around pH 3.5. At this pH, the drug exhibits its greatest stability. It is recommended to prepare fresh solutions for each experiment to minimize the impact of degradation.

Q3: How does the degradation of this compound at physiological pH (7.4) impact in vitro experiments?

A3: At a physiological pH of 7.4, this compound will degrade over time. This can lead to a decrease in the effective concentration of the active compound during your experiment, potentially resulting in underestimation of its potency (e.g., a higher EC₅₀ value). It is crucial to consider the duration of your assay and the rate of degradation when designing your experiments and interpreting your data. For longer experiments, periodic replenishment of the compound might be necessary, or a stabilized formulation could be considered if available.

Q4: What are the primary mechanisms of this compound's vasodilatory activity in vitro?

A4: this compound induces vasodilation through a multi-faceted mechanism that is not yet fully elucidated. Key proposed actions include:

  • Inhibition of Calcium Release: It is thought to inhibit the inositol trisphosphate (IP₃)-induced release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells.[2][3]

  • Endothelium-Dependent Effects: At lower, clinically relevant concentrations, its vasodilatory effect is partly dependent on an intact endothelium.[4][5]

  • Prostacyclin Pathway Involvement: In some vascular beds, this compound-induced vasodilation is mediated by the prostacyclin (PGI₂) receptor.

  • Potassium Channel Opening: Some evidence suggests the involvement of high-conductance Ca²⁺-activated K⁺ channels (BK(Ca)).

  • Nitric Oxide (NO) Pathway: The role of the NO pathway is complex. While some studies suggest this compound's effects are independent of NO synthase, others propose it may enhance NO bioavailability.

Q5: Can changes in pH affect the signaling pathways involved in this compound's activity?

A5: Yes, the activity of many enzymes and receptors involved in vasodilation, such as nitric oxide synthase (NOS) and various ion channels, are pH-sensitive. Therefore, altering the pH of your experimental buffer could not only affect the stability of this compound but also modulate the underlying biological signaling pathways, leading to complex and potentially confounding results.

Data Presentation

Table 1: pH-Dependent Degradation of this compound

This table summarizes the percentage of this compound degradation in solution at various pH levels after 300 minutes. This data highlights the importance of pH control in experimental design.

pH ValuePercentage Degradation (%)Stability Profile
1 M HCl1.61Highly Stable
45.50Relatively Stable
738.54Significant Degradation
1074.98Highly Unstable
1 M NaOH100Completely Degraded

Data adapted from studies on this compound stability.[1]

Experimental Protocols

Protocol: In Vitro Vasodilation Assay to Assess pH-Dependent Activity of this compound

This protocol describes a method to evaluate the vasodilatory effect of this compound at different pH values using isolated arterial rings.

1. Materials and Reagents:

  • This compound sulfate

  • Krebs-Henseleit buffer components (NaCl, KCl, CaCl₂, KH₂PO₄, MgSO₄, NaHCO₃, glucose)

  • Phenylephrine (or other suitable vasoconstrictor)

  • Sterile, deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Organ bath system with force transducers

  • Dissection tools

  • Animal model (e.g., male Wistar rat)

2. Buffer Preparation:

  • Prepare Krebs-Henseleit buffer and adjust the pH to the desired experimental values (e.g., 6.8, 7.4, and 8.0) using HCl or NaOH.

  • Maintain the temperature of the buffer at 37°C and continuously bubble with 95% O₂ / 5% CO₂.

3. Tissue Preparation:

  • Euthanize the animal according to approved ethical protocols.

  • Carefully excise the thoracic aorta and place it in cold Krebs-Henseleit buffer (pH 7.4).

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm wide rings.

4. Experimental Setup:

  • Mount the aortic rings in the organ bath chambers, with one end fixed and the other connected to a force transducer.

  • Allow the tissue to equilibrate for at least 60-90 minutes under a resting tension, replacing the buffer every 15-20 minutes with the buffer of the corresponding experimental pH.

5. Vasoconstriction and this compound Application:

  • After equilibration, induce a stable submaximal contraction with a vasoconstrictor like phenylephrine.

  • Once a stable plateau of contraction is reached, add cumulative concentrations of freshly prepared this compound to the organ bath.

6. Data Analysis:

  • Record the changes in isometric tension.

  • Express the relaxation induced by this compound as a percentage of the phenylephrine-induced contraction.

  • Construct dose-response curves for each pH value and calculate the EC₅₀.

Troubleshooting Guides

Issue 1: No or Low Vasodilatory Response to this compound

  • Potential Cause: this compound degradation due to inappropriate pH.

  • Troubleshooting Action: Ensure your this compound stock solution is prepared in an acidic buffer (pH ~3.5) and is freshly made. Verify the pH of your experimental buffer. For experiments at neutral or alkaline pH, consider the degradation rate and the duration of your experiment.

  • Potential Cause: Inactive compound.

  • Troubleshooting Action: Verify the quality and purity of your this compound supply.

  • Potential Cause: Tissue desensitization.

  • Troubleshooting Action: Allow for adequate washout periods between drug applications. If tachyphylaxis is observed, use fresh tissue preparations for each concentration-response curve.

Issue 2: High Variability in Results Between Experiments

  • Potential Cause: Inconsistent pH of the experimental buffer.

  • Troubleshooting Action: Carefully calibrate your pH meter and ensure the pH of your buffer is consistent across all experiments. Buffer capacity should be sufficient to handle the addition of drug solutions.

  • Potential Cause: Inconsistent this compound concentration due to degradation.

  • Troubleshooting Action: Always prepare fresh this compound solutions immediately before use. Avoid prolonged storage of solutions, especially at neutral or alkaline pH.

Issue 3: Paradoxical Vasoconstriction at High this compound Concentrations

  • Potential Cause: Off-target effects or formation of active degradation products.

  • Troubleshooting Action: This is a complex phenomenon. Review the literature for similar observations in your specific tissue model. Consider analyzing the degradation products of this compound under your experimental conditions to identify any potential vasoactive compounds.

Visualizations

Dihydralazine_Stability_Workflow cluster_prep Solution Preparation cluster_exp Experimental Conditions cluster_analysis Data Interpretation start Start: Weigh this compound dissolve Dissolve in Acidic Buffer (e.g., pH 3.5) start->dissolve store Store at 4°C (Use Freshly) dissolve->store add_to_buffer Add to Experimental Buffer store->add_to_buffer ph_check Check Buffer pH add_to_buffer->ph_check acidic pH < 7 (Stable) ph_check->acidic Yes neutral_alkaline pH >= 7 (Degradation Occurs) ph_check->neutral_alkaline No interpret Interpret Activity Data acidic->interpret neutral_alkaline->interpret Account for Degradation

Caption: Workflow for preparing and using this compound solutions in vitro.

Dihydralazine_Vasodilation_Pathway cluster_VSMC Vascular Smooth Muscle Cell This compound This compound IP3R IP3 Receptor This compound->IP3R Inhibits Endo_effect Endothelium-Dependent Mechanisms This compound->Endo_effect Ca_release Ca²⁺ Release IP3R->Ca_release Stimulates Contraction Contraction SR Sarcoplasmic Reticulum SR->Ca_release Ca_release->Contraction Relaxation Relaxation Endo_effect->Relaxation

Caption: Simplified signaling pathway of this compound-induced vasodilation.

References

Dihydralazine solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dihydralazine solubility. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively preparing and handling aqueous solutions of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for dissolving this compound?

A1: The choice of solvent depends on the experimental requirements.

  • For aqueous solutions, using this compound sulfate is recommended as it is more water-soluble than the free base. It is described as slightly soluble in water, but soluble in dilute mineral acids.[1] For preparing aqueous stock solutions, dissolving this compound sulfate in a dilute acidic buffer (optimally around pH 3.5) can improve solubility and stability.[2][3]

  • For organic stock solutions, Dimethyl sulfoxide (DMSO) is a common choice. However, it's important to note that residual DMSO can have effects in biological assays.[4][5][6]

Q2: I am seeing precipitation when I add my this compound stock solution to my aqueous buffer. What is happening?

A2: Precipitation upon dilution of a DMSO stock into an aqueous buffer is a common issue and can be caused by a few factors:

  • pH Shift: this compound is more stable and soluble in acidic conditions (optimal stability at pH ~3.5) and is sensitive to pH levels of 7 and above.[2][7][8] If your aqueous buffer has a neutral or alkaline pH, the this compound may precipitate out.

  • Poor Aqueous Solubility: this compound itself has limited solubility in water. Even if it dissolves in your initial solvent, it may not remain in solution when diluted into a larger volume of an aqueous medium.

  • Concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit at that specific pH and temperature.

To troubleshoot this, consider the following:

  • Lower the pH of your final aqueous solution, if your experiment allows.

  • Decrease the final concentration of this compound.

  • Increase the temperature of the solution, as solubility generally increases with temperature.[9] However, be mindful of potential degradation at higher temperatures.[7][8]

Q3: My this compound solution is changing color. Is this normal?

A3: A color change, often to a yellow or brownish hue, can be an indication of degradation. This compound is susceptible to degradation under several conditions, including:

  • Exposure to UV/Vis light.[7][8]

  • High temperature and humidity.[7][8]

  • Alkaline pH (pH ≥ 7).[7][8][10][11]

To prevent degradation, it is recommended to:

  • Prepare solutions fresh before use.

  • Store stock solutions in the dark at -20°C or -80°C.[12]

  • Protect solutions from light by using amber vials or covering containers with foil.

  • Maintain an acidic pH for aqueous solutions where possible.

Q4: What are the optimal storage conditions for this compound solutions?

A4: For optimal stability:

  • Powder: Store this compound sulfate powder at -20°C.

  • Stock Solutions: Aliquot and store stock solutions to avoid repeated freeze-thaw cycles. For DMSO stocks, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended.[12] Always keep containers tightly sealed to prevent moisture absorption, which can reduce solubility in DMSO.[5]

Troubleshooting Guide

Issue: this compound Powder Will Not Dissolve in Water

This is a common challenge due to the compound's limited aqueous solubility.

cluster_0 Troubleshooting: Poor Dissolution in Water start Start: this compound powder in water check_form Are you using This compound sulfate? start->check_form use_sulfate Switch to this compound sulfate for better aqueous solubility. check_form->use_sulfate No check_ph Is the solution acidic? check_form->check_ph Yes use_sulfate->check_ph add_acid Add dilute mineral acid (e.g., HCl) dropwise to lower pH towards 3.5. check_ph->add_acid No check_temp Is the solution heated? check_ph->check_temp Yes add_acid->check_temp heat_solution Gently warm the solution (e.g., to 60°C) and use ultrasonication. check_temp->heat_solution No consider_dmso Consider preparing a concentrated stock in DMSO first. check_temp->consider_dmso Yes, still not dissolving success Success: this compound dissolved heat_solution->success consider_dmso->success

Caption: Troubleshooting workflow for dissolving this compound.

Quantitative Solubility Data

The reported solubility of this compound can vary significantly based on the salt form, solvent, and experimental conditions.

CompoundSolventReported SolubilityReference
This compound SulfateWaterSlightly soluble[1]
This compound SulfateWater< 0.1 mg/mL[13]
This compound SulfateWater8 mg/mL[5]
This compound SulfateDMSO1 mg/mL[6]
This compound SulfateDMSO4.17 mg/mL (with heat/ultrasonication)[12][13]
This compound SulfateDMSO6 mg/mL[5]
This compound SulfateEthanolInsoluble[5]

Note: The discrepancies in aqueous solubility may be due to different experimental conditions (e.g., pH, temperature) or the hydration state of the compound.

Experimental Protocols

Protocol: Preparation of an Aqueous this compound Sulfate Stock Solution

This protocol outlines a general procedure for preparing an aqueous stock solution of this compound sulfate, optimized for solubility and stability.

cluster_1 Protocol: Aqueous Stock Solution Preparation step1 1. Weigh this compound Sulfate: Accurately weigh the desired amount of this compound sulfate powder in a sterile container. step2 2. Add Acidified Water: Add a small volume of purified water adjusted to ~pH 3.5 with a dilute mineral acid (e.g., HCl). step1->step2 step3 3. Facilitate Dissolution: Vortex or sonicate the mixture. If necessary, gently warm the solution to aid dissolution. step2->step3 step4 4. Adjust Final Volume: Once dissolved, add acidified water to reach the final desired concentration. step3->step4 step5 5. Sterilization (Optional): If required, sterile filter the solution through a 0.22 µm filter compatible with acidic solutions. step4->step5 step6 6. Storage: Store in amber vials at -20°C or -80°C. Prepare fresh and use promptly. step5->step6

Caption: Experimental workflow for preparing aqueous this compound.

Methodology:

  • Preparation of Acidic Diluent: Prepare a diluent of purified water (e.g., Milli-Q) and adjust the pH to approximately 3.5 using dilute hydrochloric acid.

  • Dissolution:

    • Weigh the required amount of this compound sulfate.

    • Add a portion of the acidic diluent to the powder.

    • Vortex and/or place the solution in an ultrasonic bath to facilitate dissolution. Gentle warming can be applied if necessary.

  • Final Volume Adjustment: Once the powder is fully dissolved, add the acidic diluent to reach the final target concentration.

  • Sterilization: If sterility is required for cell culture or in vivo experiments, filter the final solution through a 0.22 µm sterile filter. Ensure the filter material is compatible with dilute acids.

  • Storage: Aliquot the solution into light-protected tubes (e.g., amber tubes) and store at -20°C or -80°C for long-term storage. For immediate use, keep the solution on ice and protected from light.

References

Addressing batch-to-batch variability of Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the batch-to-batch variability of Dihydralazine. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound?

Batch-to-batch variability of this compound can stem from several factors related to its chemical nature and manufacturing process. The primary causes include:

  • Chemical Instability: this compound is susceptible to degradation under various conditions, including exposure to light, high temperatures, humidity, and specific pH levels.[1][2] It is particularly sensitive to alkaline conditions (pH ≥ 7) and UV/VIS light.[3][4]

  • Process-Related Impurities: The synthesis of this compound can result in various impurities.[5] Some of these may be late-eluting, meaning they are not easily detected with standard chromatography run times.[5][6] The presence and concentration of these impurities can differ between manufacturing batches.

  • Degradation Products: Improper storage or handling can lead to the formation of degradation products.[2] The degradation process generally follows first-order kinetics.[1][4] Known degradation products can include (phenylmethyl)hydrazine.[2][3]

  • Supplier and Manufacturing Differences: Different suppliers may use slightly different synthetic routes or purification methods, leading to variations in the impurity profile and overall purity of the final product.[7]

Q2: How can I detect and quantify variability between different batches of this compound?

To detect and quantify variability, a systematic analytical approach is recommended. The most common methods include:

  • High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is a widely used method for determining the purity of this compound and quantifying impurities.[8][9] Methods have been developed to separate this compound from its known impurities and degradation products.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is crucial for identifying unknown impurities and characterizing degradation products by providing mass-to-charge ratio data.[1][5] It offers higher sensitivity and selectivity than HPLC-UV.[10][11]

Q3: What are the known impurities of this compound and how might they impact my experiments?

The European Pharmacopoeia lists several impurities for this compound, including hydrazine.[2] Additionally, process-related impurities can be introduced during synthesis.[5] These impurities can have unintended biological effects or interfere with the primary activity of this compound, leading to inconsistent experimental outcomes. For example, hydrazine itself is a reactive and hazardous compound.[12] The presence of unknown impurities at levels above 0.10% requires identification and characterization for safety assessment.[5]

Q4: What are the optimal storage and handling conditions to minimize this compound degradation?

Given its sensitivity, proper storage and handling are critical.

  • Storage: this compound powder should be stored protected from light in a cool environment, typically below 25°C.[13] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month is recommended to maintain stability.[14]

  • Solution Preparation: Solutions should be prepared fresh whenever possible.[9] Since oxidation is a primary degradation pathway, the addition of antioxidants or reducing agents like 1,4-dithiothreitol (DTT) can significantly improve stability in plasma or other biological matrices.[10]

  • pH: this compound is more stable in acidic conditions and degrades significantly at a pH of 7 or higher.[2] Therefore, using a slightly acidic buffer (e.g., pH 4) for solution preparation can enhance stability.[15]

Troubleshooting Guides

Issue: Inconsistent Biological Response in Experiments

You observe a significant variation in the pharmacological effect (e.g., hypotensive response) when using a new batch of this compound compared to a previous one.

G start Inconsistent Biological Results Observed check_coa 1. Review Certificate of Analysis (CoA) for both batches. Are purity/impurity profiles different? start->check_coa qualify_batch 2. Perform In-House Quality Control (e.g., RP-HPLC) on new batch. check_coa->qualify_batch Yes other_factors CoA profiles are identical. Investigate other experimental variables (e.g., animal model, reagents). check_coa->other_factors No compare_profiles 3. Compare Chromatographic Profiles. Do retention times and peak areas match? qualify_batch->compare_profiles new_impurity New or larger impurity peak detected. compare_profiles->new_impurity No proceed_cautiously Profiles match. Proceed with experiment, but monitor results closely. compare_profiles->proceed_cautiously Yes identify_impurity 4. Characterize Impurity (LC-MS) and assess potential biological activity. new_impurity->identify_impurity discard_batch 5. Discard Batch or Adjust Experimental Protocol. identify_impurity->discard_batch

Issue: Suspected Degradation of this compound Stock Solution

Your stock solution has been stored for a period, and you are unsure of its integrity before starting a new set of experiments.

G start Concern about Stock Solution Integrity visual_check 1. Visually Inspect Solution (Color change, precipitation) start->visual_check analytical_check 2. Analytical Check (HPLC) Compare to a freshly prepared standard. visual_check->analytical_check No visible change discard_solution Solution has degraded. Discard and prepare fresh stock. visual_check->discard_solution Change observed compare_chromatograms 3. Analyze Results Is main peak area <95% of standard? Are degradation peaks present? analytical_check->compare_chromatograms solution_ok Solution is stable. Proceed with experiment. compare_chromatograms->solution_ok No compare_chromatograms->discard_solution Yes

Data Summary Tables

Table 1: Summary of this compound Stability Under Various Stress Conditions

Stress ConditionIndividual this compound Degradation (%)This compound in Mixture Degradation (%)Reference
High Temp & Humidity (70°C/80% RH, 2 months) 22.01%29.70% (with hydrochlorothiazide)[2]
UV/VIS Light SensitiveMore sensitive in mixture[1][4]
1 M HCl 1.61% (Stable)51.06% (with hydrochlorothiazide)[2]
Buffer pH 4 5.50%-[2]
Buffer pH 7 38.54%100% (with hydrochlorothiazide)[2]
Buffer pH 10 74.98%-[2]
1 M NaOH 100%-[2]

Table 2: Common Analytical Methods for this compound Characterization

Analytical MethodColumnMobile Phase ExampleDetectionApplicationReference
RP-HPLC Hypersil C18 (150 x 4.6 mm, 5 µm)Phosphate buffer: Acetonitrile (98:2 v/v)UV at 305 nmPurity assay and quantification in dosage forms[8]
RP-HPLC Inertsil ODS-3V (250 x 4.6mm, 5µm)Phosphate buffer (pH 2.5) and Acetonitrile/MethanolUV at 230 nmAnalysis of related substances and impurities[9]
HPLC-MS/MS --MRM (ESI+)Quantification in human plasma; high sensitivity[10][11]
LC-MS ---Identification of degradation products[1][2]

Experimental Protocols

Protocol: Quality Control of a New this compound Batch using RP-HPLC

This protocol provides a general method for comparing a new batch of this compound against a previously qualified reference standard.

1. Objective: To assess the purity and impurity profile of a new this compound batch and compare it to a reference batch to ensure consistency.

2. Materials and Reagents:

  • New batch of this compound

  • Reference standard this compound (a previously validated batch)

  • HPLC-grade Acetonitrile

  • HPLC-grade Water

  • Potassium Dihydrogen Orthophosphate

  • Orthophosphoric Acid

  • 0.45 µm syringe filters

3. Equipment:

  • HPLC system with UV or PDA detector

  • C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm)

  • Analytical balance

  • Sonicator

  • pH meter

4. Preparation of Solutions:

  • Mobile Phase: Prepare a 0.01M potassium dihydrogen orthophosphate buffer. Adjust the pH to 4.8 with orthophosphoric acid. The mobile phase could be a mixture of this buffer and acetonitrile (e.g., 60:40 v/v), filtered and degassed.[3]

  • Diluent: A mixture of water and acetonitrile (50:50 v/v) can be used.[8]

  • Reference Standard Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard this compound into a 10 mL volumetric flask. Dissolve in 7 mL of diluent, sonicate to dissolve, and make up the volume. Dilute 1 mL of this stock solution to 10 mL with the diluent. Filter through a 0.45 µm filter.[8]

  • Test Solution (100 µg/mL): Prepare in the same manner as the Reference Standard Solution using the new batch of this compound.

5. Chromatographic Conditions:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Flow Rate: 0.8 mL/min[8]

  • Injection Volume: 20 µL[8]

  • Column Temperature: 40°C[8]

  • Detection Wavelength: 305 nm[8]

  • Run Time: Sufficiently long to allow for the elution of any late-eluting impurities (e.g., 30-45 minutes).

6. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Reference Standard Solution six times to establish system suitability (RSD of peak area should be <2%).

  • Inject the Test Solution in triplicate.

  • Inject the Reference Standard Solution again to confirm system stability.

7. Data Analysis and Acceptance Criteria:

  • Compare Retention Times: The retention time of the main peak in the Test Solution chromatogram should match that of the Reference Standard Solution.

  • Calculate Purity: Determine the area percentage of the main peak in the Test Solution. Compare this value to the purity stated in the Certificate of Analysis and to the purity of the reference standard.

  • Compare Impurity Profiles: Compare the chromatograms of the Test and Reference solutions. Look for:

    • Any new impurity peaks in the Test Solution.

    • Any impurity peaks that are significantly larger in the Test Solution compared to the Reference.

  • Acceptance: The new batch is considered acceptable if its purity is within the required specification (e.g., >99.0%) and its impurity profile is qualitatively and quantitatively similar to the reference batch. Any new impurity exceeding 0.1% should be further investigated.

G prep_solutions 1. Prepare Solutions (Mobile Phase, Diluent, Reference, Test) system_setup 2. Set Up HPLC System (Column, Flow, Temp, Wavelength) prep_solutions->system_setup system_suitability 3. System Suitability Inject Reference Std (6x) system_setup->system_suitability run_samples 4. Run Analysis Inject Blank, then Test Sample (3x) system_suitability->run_samples data_analysis 5. Analyze Data run_samples->data_analysis compare_rt Compare Retention Times data_analysis->compare_rt compare_purity Calculate Purity (% Area) data_analysis->compare_purity compare_impurities Compare Impurity Profiles data_analysis->compare_impurities decision 6. Accept or Reject Batch compare_rt->decision compare_purity->decision compare_impurities->decision

References

Minimizing the pro-oxidant effects of Dihydralazine at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydralazine, particularly concerning its pro-oxidant effects at high concentrations.

Frequently Asked Questions (FAQs)

Q1: Is this compound a pro-oxidant or an antioxidant?

A1: this compound exhibits a dual role, acting as both a pro-oxidant and an antioxidant, depending on the experimental conditions. At lower concentrations, it often demonstrates antioxidant properties by scavenging reactive oxygen species (ROS) and inhibiting ROS-producing enzymes.[1][2][3] However, at higher concentrations, it can generate free radicals and induce oxidative stress.[4]

Q2: What are the mechanisms behind this compound's pro-oxidant effects?

A2: The pro-oxidant effects of this compound are linked to its ability to generate free radicals, such as hydroxyl radicals, in certain environments like cell culture media.[4] This oxidative stress is also implicated in the pathophysiology of this compound-induced lupus erythematosus.[5] Furthermore, high concentrations of this compound may suppress the production of the anti-inflammatory cytokine IL-10, which could contribute to a pro-inflammatory state.[6]

Q3: How does this compound exert its antioxidant effects?

A3: this compound has been shown to be an efficient ROS scavenger.[1][2] It can inhibit key enzymes involved in the production of superoxide, such as xanthine oxidase and NADPH oxidase.[2][7][8] Additionally, this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway, a primary cellular defense mechanism against oxidative stress.[9][10][11] This activation leads to a reduction in ROS and provides cytoprotection. This compound is also a potent inhibitor of peroxynitrite formation.[12][13]

Q4: What is the role of the Nrf2/ARE pathway in this compound's effects?

A4: The Nrf2/ARE pathway is a key signaling cascade that regulates the expression of numerous antioxidant and cytoprotective genes. This compound has been identified as a reactivator of this pathway.[9][10] By inducing the translocation of Nrf2 to the nucleus, this compound enhances the transcription of antioxidant genes, thereby mitigating oxidative stress.[9][10] This mechanism is crucial for its protective effects against aging and oxidative-related disorders.[9]

Troubleshooting Guides

Issue 1: Increased Cell Death or Cytotoxicity at High this compound Concentrations
Possible Cause Troubleshooting Step Expected Outcome
Pro-oxidant effects of this compound 1. Concentration Optimization: Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Start with lower concentrations and titrate upwards.Identify a concentration range where this compound exhibits antioxidant or desired pharmacological effects without significant cytotoxicity.
2. Co-treatment with Antioxidants: Administer this compound in conjunction with a known antioxidant, such as N-acetylcysteine (NAC).[9]NAC may help to quench the excess ROS produced by high concentrations of this compound, thereby reducing cytotoxicity.
3. Evaluate Experimental Medium: Be aware that certain culture media, like Eagle's Minimal Essential Medium, may promote the generation of free radicals by this compound.[4] Consider testing alternative media formulations.Reduced background oxidative stress and potentially lower this compound-induced cytotoxicity.
Induction of Apoptosis 1. Apoptosis Assays: Perform assays such as Annexin V/Propidium Iodide staining or caspase activity assays to confirm if the observed cell death is due to apoptosis.Determine the mechanism of cell death and whether it is linked to oxidative stress.
Issue 2: Inconsistent or Contradictory Results in Oxidative Stress Assays
Possible Cause Troubleshooting Step Expected Outcome
Dual pro-oxidant/antioxidant nature of this compound 1. Time-Course Experiment: Measure oxidative stress markers at multiple time points after this compound treatment. The effects may be time-dependent.Elucidate the kinetics of this compound's effects on cellular redox status.
2. Use Multiple ROS Probes: Employ a panel of fluorescent probes to detect different types of reactive oxygen species (e.g., superoxide, hydrogen peroxide, hydroxyl radicals).Gain a more comprehensive understanding of the specific ROS being generated or scavenged by this compound.
Assay Interference 1. Cell-Free Controls: Run controls with this compound in the absence of cells to check for direct interactions with your assay reagents (e.g., reduction of a colorimetric probe).Identify and correct for any assay artifacts caused by the chemical properties of this compound.

Experimental Protocols & Data

Quantitative Data Summary
Parameter Concentration Range Effect Model System Reference
Inhibition of ROS Production0.1 - 10 mMInhibited extracellular and intracellular ROSRat peritoneal macrophages[2]
Inhibition of Nitric Oxide Generation0.1 - 10 mMSignificantly reduced NO generationRat peritoneal macrophages[2]
Inhibition of COX-2 Gene Expression1 - 10 mMEffectively blocked COX-2 gene expressionRat peritoneal macrophages[2]
Cytotoxicity20 µMNon-toxic, increased cell growthLens epithelial cells[10]
Key Experimental Methodologies

1. Measurement of Intracellular ROS Production

  • Principle: Utilization of a cell-permeable fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is oxidized to the highly fluorescent dichlorofluorescein (DCF) in the presence of ROS.

  • Protocol:

    • Seed cells in a suitable plate (e.g., 96-well black plate for fluorescence measurements).

    • Treat cells with various concentrations of this compound for the desired duration. Include appropriate positive (e.g., H₂O₂) and negative controls.

    • Wash the cells with a buffered saline solution (e.g., PBS).

    • Load the cells with DCFH-DA (typically 5-10 µM) in a serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for DCF (e.g., ~485 nm excitation and ~535 nm emission).

2. Western Blot for Nrf2 Activation

  • Principle: To assess the activation of the Nrf2 pathway, the nuclear translocation of Nrf2 is measured. This involves separating nuclear and cytoplasmic fractions of cell lysates and then detecting Nrf2 protein levels by Western blotting.

  • Protocol:

    • Treat cells with this compound for the desired time points.

    • Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

    • Determine the protein concentration of each fraction using a protein assay (e.g., BCA assay).

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with a primary antibody specific for Nrf2. Use antibodies against a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) as loading and fractionation controls.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Dihydralazine_Oxidative_Stress_Pathway cluster_pro_oxidant Pro-oxidant Effects cluster_antioxidant Antioxidant Effects dihydralazine_high High Conc. This compound free_radicals Free Radical Generation (e.g., •OH) dihydralazine_high->free_radicals oxidative_stress Oxidative Stress il10_decrease Decreased IL-10 dihydralazine_high->il10_decrease free_radicals->oxidative_stress inflammation Inflammation il10_decrease->inflammation dihydralazine_low Low Conc. This compound ros_scavenging ROS Scavenging dihydralazine_low->ros_scavenging enzyme_inhibition Inhibition of NADPH Oxidase & Xanthine Oxidase dihydralazine_low->enzyme_inhibition nrf2_activation Nrf2 Activation dihydralazine_low->nrf2_activation cytoprotection Cytoprotection are_genes Increased ARE Gene Expression nrf2_activation->are_genes are_genes->cytoprotection Experimental_Workflow_ROS_Measurement start Seed Cells treatment Treat with this compound (and controls) start->treatment wash1 Wash with PBS treatment->wash1 load_probe Load with DCFH-DA wash1->load_probe wash2 Wash with PBS load_probe->wash2 measure Measure Fluorescence (Ex: 485nm, Em: 535nm) wash2->measure end Analyze Data measure->end Nrf2_Activation_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus keap1_nrf2 Keap1-Nrf2 Complex nrf2_free Nrf2 keap1_nrf2->nrf2_free This compound This compound This compound->keap1_nrf2 dissociates nrf2_n Nrf2 nrf2_free->nrf2_n translocates are ARE nrf2_n->are binds are_genes Antioxidant Gene Expression are->are_genes

References

Dihydralazine's potential for inducing DNA damage in non-target cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential of dihydralazine to induce DNA damage in non-target cells.

Frequently Asked Questions (FAQs)

Q1: What is the known potential of this compound to cause DNA damage?

A1: this compound has been shown to be genotoxic in various in vitro and in vivo test systems.[1][2][3] It can elicit DNA repair in primary cultures of rat hepatocytes, indicating that it causes DNA damage in mammalian cells.[2] Studies have also demonstrated its ability to induce a modest amount of DNA fragmentation in organs of mice, such as the liver, lung, kidney, and spleen.[1][3] Furthermore, this compound has been observed to cause a significant increase in the frequency of sister chromatid exchanges in the bone marrow cells of mice.[1][3] In bacterial assays, it has been shown to be weakly mutagenic.[1][2]

Q2: What is the proposed mechanism for this compound-induced DNA damage?

A2: The exact mechanism is not fully elucidated, but evidence suggests the involvement of reactive oxygen species (ROS). The mutagenic activity of this compound is thought to be contributed by the generation of active oxygen species.[4] The presence of antioxidant enzymes like catalase and superoxide dismutase can reduce its genotoxic effects.[5] This suggests that oxidative stress plays a significant role in how this compound may damage DNA.

Q3: How does the genotoxicity of this compound compare to its parent compound, hydralazine?

A3: Both this compound and hydralazine have demonstrated genotoxic potential. In some studies, hydralazine has shown a higher potency in inducing DNA fragmentation.[1][3] However, for inducing sister chromatid exchanges, this compound has been found to be more potent than hydralazine.[1][3] Both compounds are considered direct-acting mutagens of low potency in the Ames test.[1][3]

Troubleshooting Guides for Common Experimental Assays

Comet Assay (Single Cell Gel Electrophoresis)

Issue: No or very small comet tails observed in this compound-treated cells.

  • Possible Cause 1: Inadequate Drug Concentration or Treatment Time. this compound's effect may be dose and time-dependent.

    • Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period for your specific cell line.

  • Possible Cause 2: Cell Lysis Issues. Incomplete lysis can prevent damaged DNA from migrating.

    • Troubleshooting Tip: Ensure the lysis buffer is fresh and at the correct pH. Consider extending the lysis time, for instance, by lysing overnight at 4°C, to improve the release of DNA.

  • Possible Cause 3: Issues with Electrophoresis. Incorrect voltage or buffer level can affect DNA migration.

    • Troubleshooting Tip: Ensure the electrophoresis buffer just covers the slides. This helps in maintaining the recommended current (e.g., 300mA). Also, verify the voltage and duration of electrophoresis as per established protocols.

Issue: High background DNA damage in control (untreated) cells.

  • Possible Cause 1: Harsh Sample Preparation. The process of cell harvesting and preparation can introduce DNA damage.

    • Troubleshooting Tip: Handle cells gently during harvesting and preparation. Ensure all steps are carried out on ice to minimize endogenous nuclease activity.

  • Possible Cause 2: Sub-optimal Cell Health. Unhealthy or dying cells can exhibit increased DNA fragmentation.

    • Troubleshooting Tip: Ensure cells are healthy and in the logarithmic growth phase before treatment. Cell viability should not be below 50% as dying cells can produce false positives.

Micronucleus Assay

Issue: No significant increase in micronuclei frequency with this compound treatment.

  • Possible Cause 1: Insufficient Cell Proliferation. Micronuclei are formed during cell division, so adequate proliferation is essential.

    • Troubleshooting Tip: Ensure that the cells have undergone at least one round of division after treatment. The use of cytochalasin B to block cytokinesis can help in identifying and scoring binucleated cells that have completed mitosis.

  • Possible Cause 2: Inappropriate Harvest Time. The peak of micronuclei formation may occur at a specific time point post-treatment.

    • Troubleshooting Tip: Perform a time-course experiment to identify the optimal harvest time for detecting this compound-induced micronuclei in your cell line.

Issue: Variability in micronuclei counts between replicate experiments.

  • Possible Cause 1: Inconsistent Scoring. Subjectivity in identifying micronuclei can lead to variability.

    • Troubleshooting Tip: Establish clear and consistent scoring criteria. It is advisable to have multiple individuals score the slides, or to have one person score them in a blinded manner.

  • Possible Cause 2: Differences in Experimental Conditions. Minor variations in cell culture conditions, treatment, or harvesting can affect the results.

    • Troubleshooting Tip: Standardize all experimental parameters, including cell density, drug concentration, treatment duration, and harvesting procedures.

Ames Test (Bacterial Reverse Mutation Assay)

Issue: Weak or no mutagenic response observed for this compound.

  • Possible Cause 1: this compound is a weak mutagen. Studies have indicated that this compound is weakly mutagenic in the Ames test.[1][2]

    • Troubleshooting Tip: Ensure that a sensitive bacterial strain, such as Salmonella typhimurium TA1537, is used, as it has shown some response to this compound.[1][2] Also, using a range of closely spaced concentrations can help in detecting a weak positive response.

  • Possible Cause 2: No requirement for metabolic activation. this compound has been shown to be a direct-acting mutagen, and its activity is not influenced by the addition of a liver S9 fraction.[1][3]

    • Troubleshooting Tip: The assay can be performed with and without the S9 mix to confirm this characteristic.

Quantitative Data Summary

Table 1: Genotoxicity of this compound in Various Assays

AssayTest SystemResultPotency Ranking (vs. Hydralazine)Reference
DNA Fragmentation (Alkaline Elution)Mouse organs (in vivo)Modest, statistically significant increaseHydralazine > this compound[1],[3]
Sister Chromatid ExchangeMouse bone marrow cells (in vivo)Modest, statistically significant increaseThis compound > Hydralazine[1],[3]
Ames TestSalmonella typhimurium TA1537Weakly mutagenicSimilar low potency[1],[2]
DNA Repair AssayRat hepatocyte primary culturesElicited DNA repairNot specified[2]
Micronucleus AssayL929 cell line (in vitro)Induced micronuclei formationNot specified[6]

Detailed Experimental Protocols

Alkaline Elution Assay for DNA Fragmentation

This protocol is adapted from studies on hydrazine derivatives.

  • Cell Treatment: Treat cells in culture or administer this compound to animals (e.g., via intraperitoneal injection).

  • Cell Lysis: After treatment, harvest the cells and lyse them on a filter membrane using a lysis solution (e.g., containing sodium dodecyl sulfate and proteinase K) at a cold temperature (e.g., 0°C).

  • DNA Elution: After lysis, wash the filter with an alkaline rinse solution. Then, replace this with an alkaline elution solution (pH around 12.5) at a constant flow rate.

  • Fraction Collection: Collect fractions of the eluate over a specific period.

  • DNA Quantification: Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent dye (e.g., Hoechst 33258).

  • Data Analysis: Plot the fraction of DNA eluted over time. An increased rate of elution compared to control cells indicates DNA fragmentation.

Sister Chromatid Exchange (SCE) Assay

This protocol is a standard method for detecting SCEs.

  • Cell Culture with BrdU: Culture cells for two cell cycles in the presence of 5-bromo-2'-deoxyuridine (BrdU).

  • This compound Treatment: Expose the cells to this compound for a specified duration during the culture period.

  • Metaphase Arrest: Add a mitotic inhibitor (e.g., colcemid) to arrest cells in metaphase.

  • Harvesting and Fixing: Harvest the cells, treat them with a hypotonic solution, and fix them with a methanol/acetic acid fixative.

  • Slide Preparation: Drop the fixed cells onto clean, cold microscope slides and allow them to air dry.

  • Differential Staining: Stain the slides using a method that allows for the differential visualization of sister chromatids (e.g., fluorescence plus Giemsa). This involves staining with a fluorescent dye like Hoechst 33258, followed by UV light exposure and then Giemsa staining.

  • Microscopic Analysis: Score the number of SCEs per metaphase under a microscope. An increase in the frequency of SCEs in treated cells compared to controls indicates genotoxic damage.

Visualizations

DNA_Damage_Workflow cluster_experiment Experimental Setup cluster_assays Genotoxicity Assessment cluster_analysis Data Analysis & Interpretation A Select Non-Target Cell Line B This compound Treatment (Dose-Response & Time-Course) A->B C Control Group (Vehicle Treatment) A->C D DNA Fragmentation Assays (e.g., Comet Assay, Alkaline Elution) B->D E Chromosomal Damage Assays (e.g., Micronucleus Assay) B->E F DNA Repair & Recombination Assays (e.g., Sister Chromatid Exchange) B->F H Statistical Analysis (Treated vs. Control) C->H G Quantify DNA Damage D->G E->G F->G G->H I Assess Genotoxic Potential H->I

Caption: Experimental workflow for assessing this compound-induced DNA damage.

Dihydralazine_ROS_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., Superoxide Anion) This compound->ROS OxidativeStress Cellular Oxidative Stress ROS->OxidativeStress DNADamage DNA Damage (Strand Breaks, Adducts) OxidativeStress->DNADamage DNARepair Activation of DNA Repair Pathways DNADamage->DNARepair Apoptosis Apoptosis / Cell Cycle Arrest DNADamage->Apoptosis If severe

Caption: Proposed mechanism of this compound-induced DNA damage via ROS.

References

Technical Support Center: Dihydralazine Stability for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on ensuring the stability of dihydralazine during long-term storage. The following information is curated to address common challenges and questions encountered during experimental and formulation development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in long-term storage?

A1: this compound is susceptible to several factors that can lead to its degradation over time. Key factors include:

  • pH: this compound is known to be unstable in neutral to alkaline conditions (pH ≥ 7), with accelerated degradation as the pH increases.[1][2] It exhibits maximum stability in an acidic environment.

  • Temperature and Humidity: Elevated temperatures and high humidity can significantly accelerate the degradation of this compound, particularly in solid forms.[3][4]

  • Light: Exposure to UV/VIS light can induce photodegradation of this compound.[1][2]

  • Oxidation: The hydrazine moiety in this compound is susceptible to oxidation, which can be a significant degradation pathway.

  • Interaction with Excipients: Certain pharmaceutical excipients can interact with this compound and promote its degradation. For instance, its stability can be compromised in the presence of other drugs like hydrochlorothiazide and indapamide.[2][3]

Q2: What are the common degradation products of this compound?

A2: Degradation of this compound can lead to the formation of several byproducts. While specific degradation pathways are complex, identified degradation products in stressed studies include fragment ions with m/z values of 121.03, 161.04, and 187.04.[1][2] The primary degradation pathways are believed to involve oxidation and hydrolysis of the hydrazine groups.

Q3: Are there any known stabilizers for this compound formulations?

A3: While specific stabilizers for this compound are not extensively documented in publicly available literature, strategies to enhance its stability can be inferred from studies on the closely related compound, hydralazine, and general principles of pharmaceutical formulation. These include:

  • pH Adjustment: Maintaining an acidic pH is crucial for the stability of this compound solutions. For the related compound hydralazine, a pH of around 3.5 is considered optimal for stability in injectable formulations.

  • Use of Antioxidants: To prevent oxidative degradation, the inclusion of antioxidants could be beneficial. However, careful selection is necessary, as some common antioxidants like sodium bisulfite have been shown to cause discoloration and significant degradation of hydralazine.

  • Chelating Agents: Since metal ions can catalyze oxidative degradation, the addition of a chelating agent, such as edetate disodium (EDTA), may improve stability. It is important to note that one study on hydralazine reported immediate discoloration and drug loss upon the addition of edetate sodium, indicating potential incompatibilities.

  • Inert Atmosphere: Packaging under an inert atmosphere (e.g., nitrogen) can help to minimize oxidative degradation by reducing the exposure to oxygen.

  • Excipient Compatibility Screening: Thorough screening of excipients for their compatibility with this compound is essential to prevent interactions that could lead to degradation. A Chinese patent suggests that dibasic calcium phosphate can provide an alkaline microenvironment in a solid dosage form, which surprisingly is claimed to improve the stability of this compound sulfate in a compound preparation.[5]

Troubleshooting Guide

Issue Encountered Potential Cause Troubleshooting Steps
Discoloration of this compound Solution (Yellowing/Pinking) Oxidation of the this compound molecule. Interaction with incompatible excipients (e.g., some antioxidants or chelating agents). Reaction with metal ions.- Prepare and store solutions under an inert atmosphere (e.g., nitrogen). - Evaluate the compatibility of all formulation components. - Consider the use of a suitable chelating agent after thorough compatibility testing. - Minimize contact with metal surfaces during manufacturing and storage.
Loss of Potency in Solid Dosage Form Degradation due to heat, humidity, or light exposure. Incompatibility with excipients (e.g., lactose, starch).- Store the product in a cool, dry, and dark place. - Utilize protective packaging with desiccants and light-blocking materials. - Conduct thorough excipient compatibility studies. Consider using excipients like microcrystalline cellulose and mannitol.
Precipitation in this compound Injection pH shift to a less soluble range. Formation of insoluble degradation products.- Ensure the pH of the solution is maintained within the optimal acidic range. - Investigate the composition of the precipitate to identify if it is the active ingredient or a degradation product. - Store at the recommended temperature; refrigeration of some formulations can cause crystallization.
Inconsistent Analytical Results for Stability Studies Inadequate analytical method to separate this compound from its degradation products. Continued degradation of the sample after collection and before analysis.- Develop and validate a stability-indicating analytical method (e.g., HPLC) that can resolve the active ingredient from all potential degradation products. - Ensure samples are stored appropriately (e.g., refrigerated or frozen) immediately after collection and analyzed promptly.

Data Presentation

Table 1: Summary of this compound Degradation under Various Stress Conditions (Solid State)

Stress Condition Duration Degradation (%) Observations
High Temperature (70°C) & High Humidity (80% RH)2 months22.01%This compound is sensitive to heat and moisture.[3][4]
High Temperature (70°C) & High Humidity (80% RH) with Hydrochlorothiazide2 months29.70%Degradation is accelerated in the presence of hydrochlorothiazide.[3][4]
UV/VIS Light-More sensitive than to high temperature/humidity in some mixtures.Photodegradation is a significant factor.[1][2]

Table 2: Summary of this compound Degradation in Solution at 300 minutes

Stress Condition Degradation (%) Observations
1 M HCl1.61%Stable in strongly acidic conditions.[4]
Buffer pH 45.50%Minimal degradation in acidic buffer.[4]
Buffer pH 738.54%Significant degradation at neutral pH.[4]
Buffer pH 1074.98%Rapid degradation in alkaline conditions.[4]
1 M NaOH100%Complete degradation in strongly alkaline conditions.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is a general guideline for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution: Prepare a stock solution of this compound sulfate in methanol.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 1 M HCl at 80°C for a specified period (e.g., 2 hours).

    • Base Hydrolysis: Treat the stock solution with 1 M NaOH at 80°C for a specified period (e.g., 30 minutes).

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).

    • Thermal Degradation: Heat the solid drug powder at a high temperature (e.g., 100°C) for a specified period (e.g., 48 hours).

    • Photodegradation: Expose the solid drug powder or a solution to UV light (e.g., 254 nm) and visible light for a specified duration.

  • Sample Analysis:

    • At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration with the mobile phase.

    • Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of degradation products.

Protocol 2: Excipient Compatibility Study

This protocol outlines a method to assess the compatibility of this compound with various pharmaceutical excipients.

  • Sample Preparation:

    • Prepare binary mixtures of this compound with each excipient in a 1:1 ratio (or a ratio representative of the final formulation).

    • Prepare a control sample of pure this compound.

  • Storage Conditions:

    • Store the samples under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

    • Store another set of samples under control conditions (e.g., 25°C/60% RH).

  • Analysis:

    • At initial and subsequent time points, analyze the samples for:

      • Physical Appearance: Note any changes in color, caking, or liquefaction.

      • Assay: Determine the percentage of remaining this compound using a validated HPLC method.

      • Related Substances: Quantify the formation of any degradation products using a validated HPLC method.

    • Compare the results of the binary mixtures to the control sample to identify any incompatibilities.

Visualizations

Dihydralazine_Degradation_Pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation Products (e.g., Phthalazinone derivatives) This compound->Degradation_Products Oxidation / Hydrolysis pH High pH (≥7) pH->this compound Temp_Humidity High Temperature & Humidity Temp_Humidity->this compound Light UV/VIS Light Light->this compound Metal_Ions Metal Ions Metal_Ions->this compound

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow_Stability cluster_prep Preparation cluster_stress Stress Testing cluster_analysis Analysis cluster_outcome Outcome Drug_Substance This compound API Formulation Formulation with Excipients Drug_Substance->Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Formulation->Forced_Degradation Accelerated_Stability Accelerated Stability (e.g., 40°C/75% RH) Formulation->Accelerated_Stability HPLC_Analysis Stability-Indicating HPLC (Assay, Impurities) Forced_Degradation->HPLC_Analysis Accelerated_Stability->HPLC_Analysis Physical_Tests Physical Characterization (Appearance, Dissolution) Accelerated_Stability->Physical_Tests Stability_Profile Establish Stability Profile & Shelf-Life HPLC_Analysis->Stability_Profile Physical_Tests->Stability_Profile

Caption: Workflow for assessing this compound formulation stability.

References

Validation & Comparative

A Comparative In Vitro Analysis of Dihydralazine and Sodium Nitroprusside Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vitro comparison of the vasodilatory efficacy of Dihydralazine and sodium nitroprusside. The information presented is based on experimental data from scientific literature, offering an objective analysis to inform research and development in the cardiovascular field.

Quantitative Efficacy Comparison

The relative potency of this compound and sodium nitroprusside has been evaluated in various in vitro models. The following table summarizes key quantitative data from studies on isolated human and animal blood vessels.

DrugVessel TypePre-contraction AgentIC50 (M)Notes
Sodium Nitroprusside Human Uterine Artery (Pregnant)Norepinephrine (3 x 10⁻⁶ M)3.2 ± 0.5 x 10⁻⁹Significantly more potent than this compound.[1]
Human Uterine Artery (Non-pregnant)Norepinephrine (3 x 10⁻⁶ M)1.2 ± 0.1 x 10⁻⁹[1]
This compound Human Uterine Artery (Pregnant)Norepinephrine (3 x 10⁻⁶ M)5.1 ± 0.5 x 10⁻⁷[1]
Human Uterine Artery (Non-pregnant)Norepinephrine (3 x 10⁻⁶ M)4.0 ± 0.5 x 10⁻⁷[1]
Sodium Nitroprusside Human Dorsal Metacarpal VeinsNoradrenaline-More effective on veins than arteries.[2][3]
This compound Human Common Palmar Digital ArteriesNoradrenaline-Antagonised contraction in arteries, but not veins.[2][3]
This compound Human Fetal Placental CirculationKCl (20-50 mmol/L)1.9 mmol/L[4]

IC50 represents the concentration of the drug that causes 50% inhibition of the pre-contracted tone.

Signaling Pathways

The vasodilatory effects of sodium nitroprusside and this compound are mediated through distinct signaling pathways.

sodium_nitroprusside_pathway cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Spontaneous Donation sGC_inactive Soluble Guanylate Cyclase (inactive) NO->sGC_inactive Binds to Heme Iron sGC_active Soluble Guanylate Cyclase (active) sGC_inactive->sGC_active Activation GTP GTP cGMP cGMP GTP->cGMP Catalyzed by sGC_active PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to

Sodium Nitroprusside Signaling Pathway

Sodium nitroprusside is a direct nitric oxide (NO) donor.[5][6][7] NO activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine monophosphate (cGMP).[8] This rise in cGMP activates Protein Kinase G (PKG), which in turn phosphorylates several downstream targets, ultimately resulting in smooth muscle relaxation and vasodilation.

dihydralazine_pathway cluster_extracellular Extracellular cluster_intracellular Vascular Smooth Muscle Cell This compound This compound sGC Soluble Guanylate Cyclase This compound->sGC Activates K_channel K+ Channels This compound->K_channel Opens cGMP cGMP sGC->cGMP GTP to cGMP GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation PKG->Relaxation Leads to Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ efflux Hyperpolarization->Relaxation Contributes to

This compound Signaling Pathway

The precise mechanism of this compound is less defined but is known to be a direct vasodilator.[9][10] Evidence suggests it may activate guanylate cyclase, leading to an increase in cGMP and subsequent vasorelaxation.[4] Additionally, it is proposed to open potassium channels, causing hyperpolarization of the vascular smooth muscle, which also contributes to its vasodilatory effect.[10] Some studies suggest this compound may also have antioxidant properties, potentially enhancing the bioavailability of endogenous NO.[9][11]

Experimental Protocols

The following is a generalized protocol for an in vitro vasodilation assay using isolated arterial rings, based on methodologies described in the cited literature.

1. Tissue Preparation:

  • Human or animal arteries (e.g., human common palmar digital arteries, rabbit carotid artery) are obtained and immediately placed in cold Krebs-Ringers solution.[2][3][12]

  • The vessels are carefully dissected free of surrounding connective tissue.

  • Arterial rings of approximately 2-4 mm in length are prepared.

2. Mounting in Organ Bath:

  • The arterial rings are mounted in organ baths containing Krebs-Ringers solution, maintained at 37°C and continuously aerated with 95% O₂ and 5% CO₂.[4]

  • One end of the ring is fixed, and the other is attached to an isometric force transducer to record changes in tension.

  • An optimal resting tension is applied to the rings (e.g., 3.7 to 4.2 gm for rabbit carotid artery) and allowed to equilibrate for a period (e.g., 60-90 minutes).[12]

3. Viability and Pre-contraction:

  • The viability of the arterial rings is assessed by inducing a contraction with a high-potassium solution (e.g., KCl).

  • After a washout period, a submaximal contraction is induced using a vasoconstrictor agent such as norepinephrine or another appropriate agonist.[1][2][3][12]

4. Cumulative Concentration-Response Curve:

  • Once a stable contraction plateau is reached, the test vasodilator (this compound or sodium nitroprusside) is added to the organ bath in a cumulative manner, with increasing concentrations.

  • The relaxation response is recorded as a percentage of the pre-contracted tone.

  • A concentration-response curve is generated to determine parameters such as IC50 and Emax (maximal relaxation).

experimental_workflow Start Start Tissue_Harvest Harvest Arterial Tissue Start->Tissue_Harvest Ring_Prep Prepare Arterial Rings Tissue_Harvest->Ring_Prep Mounting Mount Rings in Organ Bath Ring_Prep->Mounting Equilibration Equilibrate under Optimal Tension Mounting->Equilibration Pre_Contraction Induce Submaximal Contraction (e.g., with Norepinephrine) Equilibration->Pre_Contraction Drug_Addition Add Vasodilator in Cumulative Concentrations Pre_Contraction->Drug_Addition Record_Response Record Relaxation Response Drug_Addition->Record_Response Data_Analysis Analyze Data (IC50, Emax) Record_Response->Data_Analysis End End Data_Analysis->End

Generalized Experimental Workflow

Conclusion

In vitro studies demonstrate that both this compound and sodium nitroprusside are effective vasodilators, though they exhibit different potencies and vessel-type specificities. Sodium nitroprusside is a highly potent, direct NO donor with a well-established mechanism of action, showing greater efficacy on venous smooth muscle.[2][3] this compound, while less potent in the studied models, demonstrates a preference for arterial smooth muscle and possesses a more complex mechanism of action that may involve direct guanylate cyclase activation and potassium channel opening.[2][3][4][10] The choice between these agents for further research and development will depend on the specific therapeutic target and desired pharmacological profile.

References

Dihydralazine vs. Other Vasodilators in Animal Models of Hypertension: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of dihydralazine's performance against other vasodilators in preclinical models of hypertension. The information presented is collated from various experimental studies, with a focus on quantitative data, detailed methodologies, and the underlying signaling pathways.

Comparative Efficacy in Hypertensive Animal Models

The antihypertensive effects of this compound have been evaluated in comparison to other vasodilators, primarily in spontaneously hypertensive rats (SHRs), a widely used model of human essential hypertension.

Blood Pressure and Heart Rate Modulation

This compound, a direct-acting vasodilator, effectively reduces blood pressure in hypertensive animal models. Its efficacy is often compared with agents from different pharmacological classes, such as the ACE inhibitor captopril and the potassium channel opener minoxidil.

DrugAnimal ModelDoseDurationMean Arterial Pressure (MAP) ReductionHeart Rate (HR) ChangeReference
This compoundSpontaneously Hypertensive Rats (SHRs)25 mg/kg/day (oral)14 weeksPrevents hypertension developmentNot specified[1][2]
CaptoprilSpontaneously Hypertensive Rats (SHRs)100 mg/kg/day (oral)14 weeksPrevents hypertension development with similar efficacy to this compoundNot specified[1][2]
HydralazineSpontaneously Hypertensive Rats (SHRs)100 mg/L in drinking water15 daysSignificant reduction to 150 +/- 4.4 mmHg (Control: 176.2 +/- 5.2 mmHg)No significant change (368.8 +/- 18.9 bpm vs. Control: 391.7 +/- 13.8 bpm)[3]
MinoxidilSpontaneously Hypertensive Rats (SHRs)0.3-10 mg/kg/day in drinking water14 daysDose-related reduction in blood pressureNot specified[4]
HydralazineSpontaneously Hypertensive Rats (SHRs)1-100 mg/kg/day in drinking water14 daysDecreased arterial pressureNot specified[4]
Vascular Remodeling and Endothelial Function

Beyond blood pressure reduction, the long-term effects of antihypertensive drugs on vascular structure and function are crucial.

DrugAnimal ModelKey Findings on Vascular Structure/FunctionReference
This compoundSpontaneously Hypertensive Rats (SHRs)Increased mesenteric vascular compliance (-27% stiffness), slight reduction in contractility (-12%) and wall-to-lumen ratio (-15%). Effects were not sustained after treatment withdrawal.[1][2]
CaptoprilSpontaneously Hypertensive Rats (SHRs)Increased mesenteric vascular compliance (-16% stiffness), reduced contractility (-15%) and wall-to-lumen ratio (-30%). Effects persisted for up to 7 weeks after treatment withdrawal.[1][2]
HydralazineSpontaneously Hypertensive Rats (SHRs)Improved aortic intima morphology and reduced aortic media thickness. Also improved the structure of small intrarenal vessels.[5][6]
AmlodipineSpontaneously Hypertensive Rats (SHRs)Did not improve acetylcholine-induced endothelium-dependent relaxation despite lowering blood pressure.[7]
Perindopril/Quinapril (ACE Inhibitors)Spontaneously Hypertensive Rats (SHRs)Prevented impairment of acetylcholine-induced endothelium-dependent relaxation.[7]

Experimental Protocols

The following methodologies are representative of the key experiments cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model of Genetic Hypertension
  • Animal Model: Male Spontaneously Hypertensive Rats (SHRs) are a common model for essential hypertension. Age-matched Wistar-Kyoto (WKY) rats are often used as normotensive controls.

  • Drug Administration: Antihypertensive agents are typically administered orally, either via gavage or dissolved in the drinking water, for a specified duration (e.g., several weeks).

  • Blood Pressure Measurement: Blood pressure is monitored regularly. The tail-cuff method is a common non-invasive technique. For continuous and more accurate measurements, telemetry or direct arterial cannulation can be used.

  • Vascular Function and Structure Assessment: At the end of the treatment period, animals are euthanized, and vascular tissues (e.g., mesenteric arteries, aorta) are excised.

    • Myography: Isolated arterial rings are mounted in a myograph to assess vascular reactivity. Endothelium-dependent relaxation is often tested using acetylcholine, while endothelium-independent relaxation is assessed with a nitric oxide donor like sodium nitroprusside.

    • Histomorphometry: Vascular tissues are fixed, sectioned, and stained to measure parameters like media thickness and the wall-to-lumen ratio, which are indicators of vascular remodeling.

Signaling Pathways in Vasodilation

The vasodilatory effects of this compound and its comparators are mediated by distinct signaling pathways.

This compound/Hydralazine Signaling Pathway

This compound and its parent compound, hydralazine, are direct-acting vasodilators that primarily relax arterial smooth muscle. While the exact mechanism is not fully elucidated, it is believed to involve interference with calcium metabolism within the vascular smooth muscle cells[8]. One proposed mechanism involves the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. Additionally, some evidence suggests it may involve the release of nitric oxide from the endothelium[4][9].

Dihydralazine_Pathway This compound This compound/ Hydralazine VascSMC Vascular Smooth Muscle Cell This compound->VascSMC IP3R IP3 Receptor This compound->IP3R Inhibits Endothelium Endothelium This compound->Endothelium VascSMC->IP3R SR Sarcoplasmic Reticulum IP3R->SR Ca_release Ca²⁺ Release SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Relaxation Vasodilation NO Nitric Oxide (NO) Endothelium->NO Release NO->VascSMC

Caption: this compound's proposed mechanism of action.

Minoxidil Signaling Pathway

Minoxidil is a potent vasodilator that acts by opening ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells[8][10]. This leads to hyperpolarization of the cell membrane, which closes voltage-gated calcium channels, thereby reducing intracellular calcium and causing vasodilation.

Minoxidil_Pathway Minoxidil Minoxidil VascSMC Vascular Smooth Muscle Cell Minoxidil->VascSMC KATP_channel ATP-sensitive K⁺ Channel Minoxidil->KATP_channel Opens VascSMC->KATP_channel K_efflux K⁺ Efflux KATP_channel->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization VGCC Voltage-gated Ca²⁺ Channel Hyperpolarization->VGCC Closes Ca_influx Ca²⁺ Influx VGCC->Ca_influx Contraction Muscle Contraction Ca_influx->Contraction Relaxation Vasodilation

Caption: Minoxidil's mechanism via K-ATP channel opening.

Captopril (ACE Inhibitor) Signaling Pathway

Captopril is an angiotensin-converting enzyme (ACE) inhibitor. It lowers blood pressure by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance. By inhibiting ACE, captopril also prevents the degradation of bradykinin, a vasodilator.

Captopril_Pathway cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Kallikrein Kallikrein-Kinin System Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) BP_increase ↑ Blood Pressure Vasoconstriction->BP_increase Na_H2O_retention Na⁺ and H₂O Retention Aldosterone->Na_H2O_retention Na_H2O_retention->BP_increase Bradykinin Bradykinin Inactive_peptides Inactive Peptides Bradykinin->Inactive_peptides ACE Vasodilation Vasodilation Bradykinin->Vasodilation BP_decrease ↓ Blood Pressure Vasodilation->BP_decrease Captopril Captopril Captopril->ACE Inhibits

Caption: Captopril's dual mechanism of action.

Experimental Workflow for Comparative Vasodilator Studies

The following diagram illustrates a typical workflow for comparing the effects of different vasodilators in an animal model of hypertension.

Experimental_Workflow start Start: Select Animal Model (e.g., SHRs) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (BP, HR) acclimatization->baseline grouping Randomization into Treatment Groups baseline->grouping control Control Group (Vehicle) grouping->control Group 1 dihydralazine_group This compound Group grouping->dihydralazine_group Group 2 comparator_group Comparator Drug Group (e.g., Captopril, Minoxidil) grouping->comparator_group Group 3 treatment Chronic Drug Administration control->treatment dihydralazine_group->treatment comparator_group->treatment monitoring Regular Monitoring (BP, HR, Body Weight) treatment->monitoring endpoint Endpoint Measurements (e.g., Vascular Function, Histology) monitoring->endpoint data_analysis Data Analysis and Statistical Comparison endpoint->data_analysis

Caption: A typical experimental workflow for in vivo studies.

References

A Comparative Guide to the Vasodilatory Effects of Dihydralazine and Sodium Nitroprusside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the vasodilatory properties of Dihydralazine against the well-established standard, Sodium Nitroprusside. The information presented is supported by experimental data from scientific literature to assist in the validation and assessment of this compound's efficacy as a vasodilator.

Comparative Analysis of Vasodilatory Potency

To objectively evaluate the vasodilatory effects of this compound, its performance is compared with Sodium Nitroprusside, a potent and widely used vasodilator. The following table summarizes key quantitative data from in vitro studies. It is important to note that direct comparative data for this compound is limited; therefore, data for its close analog, Hydralazine, is presented as a surrogate.

CompoundVasodilator ClassPre-constrictor AgentVessel TypeEC50Emax (% Relaxation)
This compound (via Hydralazine) Direct-acting VasodilatorNorepinephrine (1 µM)Rabbit Carotid ArteryBiphasic responseNot explicitly quantified
Sodium Nitroprusside Nitric Oxide DonorNorepinephrine (1 µM)Rabbit Carotid ArterySignificantly more effective than cromakalimNot explicitly quantified

*In a comparative study, Hydralazine exhibited a biphasic response, with lower concentrations potentiating norepinephrine-induced contraction and higher concentrations causing relaxation. Sodium Nitroprusside was found to be a more potent relaxant than cromakalim in the same study, though a direct EC50 comparison with Hydralazine was not provided.

Experimental Protocols

The validation of vasodilatory effects typically involves in vitro assays using isolated arterial rings. The wire myograph technique is a standard and reliable method for such assessments.

In Vitro Vasodilation Assay Using Wire Myography

1. Tissue Preparation:

  • A laboratory animal (e.g., rabbit) is humanely euthanized in accordance with institutional guidelines.

  • The carotid artery is carefully dissected and excised.

  • The artery is cleaned of adhering connective and adipose tissue and cut into rings of 2-3 mm in length.

  • For endothelium-dependent studies, the endothelium is kept intact. For endothelium-independent studies, it can be denuded by gently rubbing the intimal surface.

2. Mounting and Equilibration:

  • Aortic rings are mounted on two stainless steel wires in the chamber of a wire myograph.

  • The chambers are filled with a physiological salt solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and continuously aerated with a gas mixture of 95% O2 and 5% CO2.

  • The rings are allowed to equilibrate for 60-90 minutes under a resting tension.

3. Viability and Contractility Assessment:

  • To assess the viability of the smooth muscle, the rings are contracted with a high concentration of potassium chloride (KCl).

  • After a washout period, a submaximal contraction is induced using a vasoconstrictor agent like norepinephrine.

4. Experimental Procedure:

  • Once a stable contraction plateau is reached, cumulative concentrations of the vasodilator (this compound or Sodium Nitroprusside) are added to the chambers.

  • The resulting relaxation is recorded and expressed as a percentage of the pre-contraction induced by norepinephrine.

  • Dose-response curves are then constructed to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and Sodium Nitroprusside are mediated through distinct yet converging signaling pathways within vascular smooth muscle cells.

This compound's Proposed Vasodilatory Pathway

This compound, similar to its analog Hydralazine, is a direct-acting vasodilator.[1] Its mechanism is thought to involve multiple actions, including the inhibition of inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum and the activation of guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP).[1][2]

Dihydralazine_Pathway cluster_VSMC Vascular Smooth Muscle Cell This compound This compound sGC Soluble Guanylate Cyclase (sGC) This compound->sGC Activates VSMC Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Reduced Intracellular Ca2+ PKG->Ca_Reduction Promotes Relaxation Vasodilation Ca_Reduction->Relaxation Leads to

This compound's vasodilatory signaling pathway.

Sodium Nitroprusside's Vasodilatory Pathway

Sodium Nitroprusside is a well-characterized nitric oxide (NO) donor. Upon administration, it releases NO, which diffuses into vascular smooth muscle cells and activates soluble guanylate cyclase (sGC), leading to increased cGMP levels and subsequent vasodilation.

SNP_Pathway cluster_VSMC Vascular Smooth Muscle Cell SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates VSMC Vascular Smooth Muscle Cell cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_Reduction Reduced Intracellular Ca2+ PKG->Ca_Reduction Promotes Relaxation Vasodilation Ca_Reduction->Relaxation Leads to

Sodium Nitroprusside's vasodilatory signaling pathway.

Comparative Experimental Workflow

The following diagram illustrates a typical workflow for comparing the vasodilatory effects of this compound and a known standard like Sodium Nitroprusside in an in vitro setting.

Experimental_Workflow A1 Tissue Harvest (e.g., Rabbit Carotid Artery) A2 Arterial Ring Preparation A1->A2 A3 Mounting in Wire Myograph A2->A3 A4 Equilibration & Viability Test A3->A4 A5 Pre-contraction (Norepinephrine) A4->A5 B1 Cumulative Addition of This compound A5->B1 B2 Cumulative Addition of Sodium Nitroprusside A5->B2 C1 Record Relaxation Response B1->C1 C2 Record Relaxation Response B2->C2 D Data Analysis: - Construct Dose-Response Curves - Calculate EC50 and Emax C1->D C2->D E Comparative Evaluation D->E

Workflow for in vitro vasodilator comparison.

References

Dihydralazine's Antihypertensive Effects: A Comparative Analysis of Reproducibility Across Research Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of published data reveals significant variability in the reported efficacy and safety of dihydralazine, a direct-acting vasodilator, across different clinical and preclinical studies. This variability, highlighted in numerous meta-analyses, underscores the challenges in reproducing the drug's effects and points to a complex interplay of patient populations, experimental designs, and underlying biological factors.

This guide provides a comparative analysis of this compound's performance, drawing on data from various laboratories to offer researchers, scientists, and drug development professionals a clear perspective on its reproducibility. We present quantitative data in structured tables, detail the experimental protocols used in key studies, and visualize the key signaling pathways and experimental workflows.

Variability in Clinical Efficacy: A Tale of Heterogeneity

Meta-analyses of randomized controlled trials (RCTs) comparing this compound (often used interchangeably with its close analog, hydralazine, in clinical literature) with other antihypertensive agents, particularly in the context of severe hypertension in pregnancy, consistently report "significant heterogeneity" among studies.[1][2] This indicates that the observed treatment effects differ between individual studies more than would be expected by chance alone, raising questions about the consistent reproducibility of this compound's clinical outcomes.

Comparative Clinical Data on Blood Pressure and Heart Rate

To illustrate the variability in reported effects, the following table summarizes data extracted from several randomized controlled trials. These studies, conducted in different settings and patient populations, demonstrate the range of outcomes observed with this compound and hydralazine administration.

Study (Year) Drug & Dosage Patient Population Key Findings on Blood Pressure (BP) & Heart Rate (HR) Reported Adverse Effects
Fenakel et al. (1991) [3]Hydralazine: 6.25-12.5 mg IV, then 80-120 mg/day orally25 women with severe preeclampsia (26-36 weeks gestation)Effective BP control in 68% of subjects.Acute fetal distress in 11 subjects. Minor maternal side effects.
Ashe et al. (1987) [4]This compound infusion20 primigravidas with severe hypertension (≥32 weeks gestation)Tendency towards more effective BP control compared to labetalol infusion. Pulse rate unaffected.No harmful effects on neonate or fetus directly attributable to the drug.
Walker et al. (1983) [5]Hydralazine: 10 mg IMPatients with acute pregnancy-related hypertensionLess predictable BP control compared to oral labetalol.-
Vigil-De Gracia et al. (2006) [6]Hydralazine: 5 mg IV bolus, repeated every 20 min (max 5 doses)200 women with severe hypertension in pregnancyNo significant difference in maternal hypotension or persistent severe hypertension compared to labetalol.Palpitations (p=0.01) and maternal tachycardia (p=0.05) occurred significantly more often than with labetalol.
Khan & Hafeez (2017) [7][8][9]Hydralazine IV39 women with severe pregnancy-induced hypertension/preeclampsiaMean fall in Mean Arterial Pressure (MAP): 25.05 ± 10.15 mmHg.-
Kausar et al. (2023) [10]Hydralazine IV104 women with severe preeclampsiaSystolic BP reduction to 115.8 ± 17.1 mmHg. Required more doses than labetalol.Mild headaches reported.
Tavasoli et al. (2012) [11]Hydralazine: 5 mg IV bolus, repeated every 20 min (max 5 doses)100 women with severe hypertension in pregnancy (28-40 weeks gestation)No significant difference in systolic or diastolic BP after treatment compared to labetalol.-
Nombur et al. (2014) [12]Hydralazine IVWomen with severe preeclampsiaHeadache was significantly more frequent (25.4%) compared to labetalol (3.2%).Headache.
Rezaei et al. (2011) [13][14][15]Hydralazine IV25 hypertensive pregnant womenTime to achieve desired BP: 34.8 ± 18.8 min. Number of doses required: 2.1 ± 1.0.Headache, flushing, nausea.

Understanding the Mechanisms of Action: A Multifaceted Approach

The variability in this compound's effects may be partially explained by its complex and not fully elucidated mechanism of action. It is known to be a direct-acting vasodilator, but it influences multiple signaling pathways.

Primary Vasodilatory Mechanisms

This compound's principal effect is the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance. This is thought to occur through several mechanisms:

  • Inhibition of Calcium Release: A primary proposed mechanism is the inhibition of inositol trisphosphate (IP3)-induced calcium (Ca2+) release from the sarcoplasmic reticulum in vascular smooth muscle cells. By reducing the availability of intracellular calcium, this compound hinders the contractile process.

  • Potassium Channel Opening: Some evidence suggests that this compound may open high-conductance Ca2+-activated potassium (BKCa) channels, leading to hyperpolarization of the smooth muscle cell membrane and subsequent relaxation.

  • Nitric Oxide (NO) Modulation: this compound may also potentiate the effects of nitric oxide, a key endogenous vasodilator.

G cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol cluster_sr Sarcoplasmic Reticulum K_channel K+ Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization L_type_Ca_channel L-type Ca2+ Channel Ca Ca2+ L_type_Ca_channel->Ca Ca2+ influx Contraction Muscle Contraction Ca->Contraction IP3 IP3 SR_Ca Ca2+ Store IP3->SR_Ca Stimulates release SR_Ca->Ca This compound This compound This compound->K_channel Opens This compound->IP3 Inhibits IP3-induced Ca2+ release Hyperpolarization->L_type_Ca_channel Inhibits

Primary vasodilatory mechanisms of this compound.
The Hypoxia-Inducible Factor (HIF)-1α Pathway

More recent research has uncovered a novel mechanism of action for hydralazine involving the activation of the Hypoxia-Inducible Factor (HIF)-1α pathway. Hydralazine has been shown to inhibit prolyl hydroxylase domain (PHD) enzymes, which are responsible for the degradation of HIF-1α under normoxic conditions. By inhibiting PHDs, hydralazine leads to the stabilization and accumulation of HIF-1α. This, in turn, promotes the transcription of various genes, including those involved in angiogenesis and vasodilation.[6]

G This compound This compound PHD Prolyl Hydroxylase Domain (PHD) Enzymes This compound->PHD Inhibits HIF1a_stabilization HIF-1α Stabilization & Accumulation This compound->HIF1a_stabilization Leads to HIF1a_degradation HIF-1α Degradation PHD->HIF1a_degradation Promotes Gene_Transcription Gene Transcription (e.g., VEGF, eNOS) HIF1a_stabilization->Gene_Transcription Vasodilation_Angiogenesis Vasodilation & Angiogenesis Gene_Transcription->Vasodilation_Angiogenesis

This compound's effect on the HIF-1α pathway.

Experimental Protocols: A Guide to Key Methodologies

The reproducibility of experimental results is critically dependent on the methodologies employed. Below are outlines of common protocols used to assess the effects of this compound.

In Vivo Blood Pressure and Heart Rate Monitoring in Animal Models

A common approach to evaluate the antihypertensive effects of this compound in a preclinical setting involves the use of animal models, such as spontaneously hypertensive rats (SHR).

G Animal_Model Select Animal Model (e.g., Spontaneously Hypertensive Rat) Catheterization Surgical Implantation of Telemetry Device or Arterial Catheter Animal_Model->Catheterization Baseline Record Baseline Blood Pressure & Heart Rate Catheterization->Baseline Administration Administer this compound (e.g., oral gavage, intravenous infusion) Baseline->Administration Monitoring Continuously Monitor Blood Pressure & Heart Rate Administration->Monitoring Analysis Data Analysis: Compare post-treatment values to baseline Monitoring->Analysis

Workflow for in vivo cardiovascular monitoring.

Protocol Outline:

  • Animal Model: Spontaneously hypertensive rats (SHR) are frequently used as they genetically develop hypertension.

  • Surgical Preparation: Animals are anesthetized, and a telemetry transmitter or a catheter is implanted in the carotid or femoral artery for direct and continuous blood pressure measurement.

  • Acclimatization: Animals are allowed to recover from surgery and are acclimatized to the experimental conditions.

  • Baseline Recording: Baseline blood pressure and heart rate are recorded for a sufficient period to establish a stable baseline.

  • Drug Administration: this compound is administered via the desired route (e.g., oral gavage, intravenous infusion) at various doses. A vehicle control group is also included.

  • Data Acquisition: Blood pressure and heart rate are continuously recorded using a data acquisition system.

  • Data Analysis: The changes in blood pressure and heart rate from baseline are calculated and compared between the this compound-treated and control groups.

In Vitro Assessment of Vasodilation

Isolated arterial rings are a common in vitro model to directly assess the vasodilatory properties of a compound on vascular smooth muscle.

Protocol Outline:

  • Tissue Preparation: Arteries (e.g., rat aorta, porcine coronary artery) are carefully dissected and cut into rings of 2-3 mm in width.

  • Mounting: The arterial rings are mounted in an organ bath filled with a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Recording: The rings are connected to an isometric force transducer to record changes in tension.

  • Pre-contraction: Once a stable baseline tension is achieved, the arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine or potassium chloride.

  • Drug Addition: Cumulative concentrations of this compound are added to the organ bath, and the relaxation response is recorded.

  • Data Analysis: The relaxation is expressed as a percentage of the pre-contraction tension, and concentration-response curves are generated to determine the potency (EC50) and efficacy of this compound.

Conclusion: Navigating the Nuances of this compound Research

The evidence strongly suggests that the effects of this compound are not uniformly reproducible across different laboratory and clinical settings. The significant heterogeneity observed in clinical trials, coupled with the drug's complex and multifaceted mechanism of action, highlights the need for careful consideration of experimental design and patient population when interpreting results. Factors such as genetic differences in drug metabolism (e.g., acetylator status), the specific patient population being studied (e.g., preeclampsia versus essential hypertension), and the co-administration of other medications can all contribute to the observed variability.

For researchers and drug development professionals, this underscores the importance of well-controlled studies with clearly defined protocols and patient populations. A thorough understanding of the underlying signaling pathways and the potential for confounding factors is crucial for accurately assessing the therapeutic potential and limitations of this compound and its analogs. Future research should aim to delineate the specific factors that contribute to the variable responses to this compound, paving the way for a more personalized and predictable therapeutic application.

References

Comparative analysis of Dihydralazine and Isradipine on hemodynamics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the hemodynamic effects of two vasodilators: Dihydralazine, a direct-acting smooth muscle relaxant, and Isradipine, a dihydropyridine calcium channel blocker. The information presented herein is intended to support research and development efforts in the field of cardiovascular pharmacology.

Executive Summary

This compound and Isradipine are both effective antihypertensive agents that lower blood pressure primarily by reducing peripheral vascular resistance. However, their mechanisms of action and resulting hemodynamic profiles exhibit key differences. Isradipine acts as a selective blocker of L-type calcium channels, leading to arterial vasodilation with a balanced hemodynamic response.[1] In contrast, this compound's mechanism is more complex, involving the inhibition of intracellular calcium release, stimulation of nitric oxide production, and potentially the opening of potassium channels.[2][3] This can lead to a more pronounced reflex tachycardia. This guide will delve into the quantitative hemodynamic effects, underlying signaling pathways, and the experimental methodologies used to evaluate these two compounds.

Comparative Hemodynamic Data

The following table summarizes the key hemodynamic effects of intravenously administered this compound and Isradipine as observed in comparative clinical studies.

Hemodynamic ParameterThis compoundIsradipineKey Findings and Citations
Mean Arterial Pressure (MAP) ↓↓↓↓Both drugs effectively reduce blood pressure. In one study on severe hypertension in pregnancy, both drugs achieved comparable reductions in systolic and diastolic blood pressure.[4][5][6]
Heart Rate (HR) ↑↑↑This compound generally causes a more pronounced reflex tachycardia compared to Isradipine.[4][5][6][7] Isradipine is associated with no clinically significant tachycardia during chronic treatment.[1]
Cardiac Output (CO) ↑↑Both drugs can lead to an increase in cardiac output, largely as a reflex response to vasodilation. The increase is often more significant with this compound.[8][9] Chronic Isradipine therapy generally does not affect cardiac output.[1]
Systemic Vascular Resistance (SVR) ↓↓↓↓↓Both drugs are potent vasodilators that decrease systemic vascular resistance.[9][10] Isradipine's reduction in peripheral resistance is a key mechanism of its antihypertensive effect.[4][11]
Stroke Volume (SV) ↔ / ↑This compound has been shown to increase stroke volume.[9] Isradipine generally does not affect stroke volume with chronic use.[1]
Regional Blood Flow VariableFavors vital organsIsradipine has been shown to redistribute cardiac output in favor of the heart, brain, and skeletal muscle, whereas this compound may decrease flow to the brain.[12]

Note: The magnitude of the effects (indicated by arrows) is a qualitative representation based on the available literature. Actual quantitative changes can vary based on the patient population, dosage, and route of administration.

Signaling Pathways and Mechanisms of Action

The vasodilatory effects of this compound and Isradipine are initiated by distinct signaling pathways within vascular smooth muscle cells.

Isradipine Signaling Pathway

Isradipine, a dihydropyridine derivative, is a potent and selective L-type voltage-gated Ca2+ channel blocker.[13][14] Its primary mechanism of action involves binding to the L-type calcium channels on vascular smooth muscle cells, inhibiting the transmembrane influx of extracellular calcium ions.[15] This reduction in intracellular calcium concentration leads to smooth muscle relaxation and vasodilation.

Isradipine_Pathway cluster_cell Vascular Smooth Muscle Cell Isradipine Isradipine L_type_Ca_Channel L-type Calcium Channel (Vascular Smooth Muscle) Isradipine->L_type_Ca_Channel Blocks Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Intracellular_Ca ↓ Intracellular Ca²⁺ MLCK Myosin Light Chain Kinase (MLCK) Activation Intracellular_Ca->MLCK Inhibits Contraction Vascular Smooth Muscle Contraction MLCK->Contraction Leads to Vasodilation Vasodilation Contraction->Vasodilation Reduced

Isradipine's mechanism of action.
This compound Signaling Pathway

The mechanism of action for this compound is more multifaceted than that of Isradipine. It is a direct-acting vasodilator that is thought to work through several mechanisms, including: inhibiting the release of calcium from the sarcoplasmic reticulum, stimulating the release of nitric oxide from endothelial cells, and potentially opening potassium channels, which leads to hyperpolarization and relaxation of vascular smooth muscle.[2][3][16][17]

Dihydralazine_Pathway cluster_cell Vascular Smooth Muscle & Endothelial Cells This compound This compound SR Sarcoplasmic Reticulum (Vascular Smooth Muscle) This compound->SR Inhibits NO_Synthase Endothelial Nitric Oxide Synthase (eNOS) This compound->NO_Synthase Stimulates Ca_Release Ca²⁺ Release SR->Ca_Release NO Nitric Oxide (NO) Release NO_Synthase->NO sGC Soluble Guanylate Cyclase (sGC) Activation NO->sGC cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) Activation cGMP->PKG Vasodilation Vasodilation PKG->Vasodilation Promotes

This compound's proposed mechanisms of action.

Experimental Protocols

The data presented in this guide are derived from studies employing rigorous experimental methodologies to assess hemodynamic changes. Below are representative protocols.

Study in Severe Hypertension of Pregnancy

A randomized study was conducted on 40 Black patients with severe hypertension of pregnancy (Diastolic Blood Pressure ≥ 110 mm Hg).[5]

  • Isradipine Group (n=20): Received an initial intravenous dose of 0.15 µg/kg/min for 15 minutes, with increments of 0.0025 µg/kg/min every 15 minutes until diastolic blood pressure was controlled (< 95 mm Hg). This was followed by a maintenance infusion.[5]

  • This compound Group (n=20): Received 6.25 mg intravenously over 10 minutes. The dosage was repeated after 20 minutes if blood pressure control was not achieved.[5]

  • Measurements: Mean arterial pressure, heart rate, and fetal heart rate were continuously monitored.[5]

Study in Atherosclerotic and Normal Rabbits

The hemodynamic effects were compared in conscious atherosclerotic (cholesterol-fed) and normal rabbits with implanted catheters.[12]

  • Drug Administration: Intravenous Isradipine (10 and 30 µg/kg) and this compound (0.4 mg/kg) were administered.[12]

  • Hemodynamic Measurements: Regional blood flows were measured using the microsphere technique. Cardiac output and blood flow to various organs were assessed.[12]

  • Cardiovascular Monitoring: Surface electrocardiogram (ECG) was monitored to assess for cardiac effects.[12]

Comparative Analysis and Conclusion

Both this compound and Isradipine are effective vasodilators used in the management of hypertension. Isradipine's selective action on L-type calcium channels provides a more balanced hemodynamic profile with less reflex tachycardia, making it a favorable option for chronic management of essential hypertension.[1][4] Its preferential redistribution of blood flow to vital organs is another advantageous characteristic.[12]

This compound, while a potent vasodilator, exhibits a more complex and less targeted mechanism of action. This can result in a more pronounced reflex sympathetic stimulation, leading to a greater increase in heart rate and cardiac output.[7][8] While effective in acute situations such as severe hypertension of pregnancy, its side-effect profile may be less favorable for long-term use.[18]

For drug development professionals, the targeted mechanism of Isradipine offers a clearer path for analog development and optimization. The multifaceted mechanism of this compound, while effective, presents a more challenging target for refinement. Further research into the specific molecular interactions of this compound could, however, unveil novel targets for antihypertensive therapies.

References

A Comparative Analysis of Dihydralazine and Oxdralazine for the Treatment of Essential Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of dihydralazine and oxdralazine, two peripheral vasodilators used in the management of essential hypertension. This document synthesizes findings from comparative clinical studies, details their mechanisms of action through signaling pathways, and outlines the experimental protocols employed in key research.

Executive Summary

This compound and its analogue oxdralazine are effective antihypertensive agents that act by directly relaxing arteriolar smooth muscle. Clinical evidence from a head-to-head comparative study indicates that while both drugs effectively lower blood pressure in patients with moderate to severe essential hypertension, oxdralazine demonstrates a more pronounced and sustained effect. Oxdralazine was also associated with a lower frequency of side effects upon treatment initiation compared to this compound. The choice between these agents in a clinical or research setting may depend on the desired onset and duration of action, as well as the patient's tolerance profile.

Quantitative Data Comparison

The following tables summarize the key quantitative outcomes from a comparative study of this compound and oxdralazine in patients with essential hypertension.

Table 1: Mean Blood Pressure Reduction after 1 Month of Treatment[1]
Treatment Group Mean Blood Pressure Reduction (mmHg)
Oxdralazine26/18
This compound16/11
Table 2: Patient Response after 6 Months of Treatment[1]
Treatment Group Patients with Diastolic Pressure < 95 mmHg
Oxdralazine10 out of 15
This compound7 out of 16

Mechanisms of Action and Signaling Pathways

This compound and oxdralazine, both hydralazine derivatives, exert their antihypertensive effects through vasodilation of arterial smooth muscle.[2][3] However, the intricacies of their molecular interactions differ.

This compound: The vasodilatory effect of this compound is multifactorial. It is known to inhibit the release of calcium ions from the sarcoplasmic reticulum within vascular smooth muscle cells, a critical step for muscle contraction.[2] Additionally, this compound stimulates the release of nitric oxide (NO) from endothelial cells. NO then activates guanylate cyclase in the smooth muscle cells, leading to an increase in cyclic guanosine monophosphate (cGMP), which promotes relaxation.[2]

G cluster_endothelium Endothelial Cell cluster_smooth_muscle Vascular Smooth Muscle Cell Dihydralazine_endo This compound NO_Synthase eNOS Dihydralazine_endo->NO_Synthase stimulates NO Nitric Oxide (NO) NO_Synthase->NO Guanylate_Cyclase Guanylate Cyclase NO->Guanylate_Cyclase Dihydralazine_sm This compound SR Sarcoplasmic Reticulum (SR) Dihydralazine_sm->SR inhibits Ca_release Ca²⁺ Release SR->Ca_release Relaxation Vasodilation Ca_release->Relaxation prevents contraction cGMP cGMP Guanylate_Cyclase->cGMP GTP GTP GTP->Guanylate_Cyclase converts cGMP->Relaxation

This compound Signaling Pathway

Oxdralazine: Oxdralazine is characterized as a potent systemic arteriolar dilator with a more sustained action compared to hydralazine.[4] While its precise molecular signaling cascade is less detailed in the available literature, its primary effect is the direct relaxation of arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance. This action is more prolonged than that of this compound.

G cluster_blood_vessel Arteriole Oxdralazine Oxdralazine Smooth_Muscle Vascular Smooth Muscle Oxdralazine->Smooth_Muscle directly relaxes Vasodilation Prolonged Vasodilation Smooth_Muscle->Vasodilation PVR Decreased Peripheral Vascular Resistance Vasodilation->PVR BP Lowered Blood Pressure PVR->BP

Oxdralazine Functional Pathway

Experimental Protocols

The primary comparative data is derived from a clinical trial involving patients with moderate to severe essential hypertension. The study was designed to evaluate the efficacy and tolerability of oxdralazine versus this compound over a six-month period.

Study Design: A comparative clinical trial with a crossover phase.[1]

Patient Population: Thirty-one patients with a diagnosis of moderate to severe essential hypertension.[1]

Treatment Regimen:

  • Run-in Period: A four-week period where all patients received a constant daily dose of a diuretic and a beta-blocking agent. This initial phase resulted in a mean blood pressure reduction of 17/7 mmHg.[1]

  • Initial Treatment Phase (6 months): Patients were then randomized to receive either oxdralazine or this compound in addition to the baseline diuretic and beta-blocker therapy.[1]

  • Crossover Phase (6 months): Twenty-one of the original patients participated in a crossover phase where they were switched to the alternative vasodilator for a subsequent six-month observation period.[1]

Key Assessments:

  • Blood pressure was measured at baseline, after the run-in period, and at regular intervals throughout the treatment phases.

  • The primary efficacy endpoint was the achievement of a stable diastolic blood pressure below 95 mmHg.[1]

  • Tolerability was assessed by monitoring and recording any patient-reported side effects.

G cluster_workflow Experimental Workflow Start Patient Recruitment (Moderate to Severe Essential Hypertension) RunIn 4-Week Run-in Period (Diuretic + Beta-Blocker) Start->RunIn Randomization Randomization RunIn->Randomization GroupA Group A: Oxdralazine + Baseline Tx (6 Months) Randomization->GroupA GroupB Group B: This compound + Baseline Tx (6 Months) Randomization->GroupB Crossover Crossover Phase (21 Patients, 6 Months) GroupA->Crossover GroupB->Crossover GroupA_crossover Group A receives this compound Crossover->GroupA_crossover GroupB_crossover Group B receives Oxdralazine Crossover->GroupB_crossover Analysis Data Analysis (BP Reduction, Patient Response, Side Effects) GroupA_crossover->Analysis GroupB_crossover->Analysis

Comparative Study Workflow

Side Effects and Tolerability

Both oxdralazine and this compound were generally well-tolerated. The side effects reported were typically mild and did not necessitate treatment alteration in most cases.[1] Notably, patients who crossed over from oxdralazine to this compound reported a higher frequency of side effects at the first follow-up visit compared to those switching from this compound to oxdralazine. In one instance, this compound treatment had to be discontinued in a patient who had switched from oxdralazine.[1]

Conclusion

For the treatment of essential hypertension, both this compound and oxdralazine are effective vasodilators when used in combination with a diuretic and a beta-blocker. The available comparative data suggests that oxdralazine may offer a more significant and sustained reduction in blood pressure and may be better tolerated upon initiation of therapy compared to this compound. Further research with more detailed experimental protocols would be beneficial to fully elucidate the comparative profiles of these two agents.

References

A Head-to-Head Comparison of Dihydralazine and Other HIF Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic agents targeting the hypoxia-inducible factor (HIF) pathway, a class of drugs known as HIF stabilizers has garnered significant attention. These molecules hold promise for treating conditions such as anemia associated with chronic kidney disease by promoting the endogenous production of erythropoietin. This guide provides a head-to-head comparison of the potential HIF-stabilizing activity of the antihypertensive drug Dihydralazine against established HIF prolyl-hydroxylase (PHD) inhibitors: Roxadustat, Vadadustat, Daprodustat, and Molidustat.

It is critical to note that while this compound's structural analog, Hydralazine, has been shown to exhibit HIF-stabilizing properties through the inhibition of PHD enzymes, direct experimental evidence for this compound's activity in this pathway is currently lacking. The information presented herein for this compound is based on inferences from studies on Hydralazine. In contrast, Roxadustat, Vadadustat, Daprodustat, and Molidustat are well-characterized HIF-PHD inhibitors with extensive preclinical and clinical data.

Mechanism of Action: The HIF-1 Signaling Pathway

Under normal oxygen conditions (normoxia), the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylase domain (PHD) enzymes. This hydroxylation event marks HIF-α for recognition by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent degradation by the proteasome. HIF stabilizers, also known as PHD inhibitors, block the activity of PHD enzymes. This inhibition prevents the degradation of HIF-α, allowing it to accumulate, translocate to the nucleus, and dimerize with HIF-β. The HIF-α/β heterodimer then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, initiating their transcription. Key target genes include erythropoietin (EPO), which stimulates red blood cell production, and genes involved in iron metabolism and angiogenesis, such as vascular endothelial growth factor (VEGF).[1][2][3]

HIF_Signaling_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / HIF Stabilizer HIF-1α_N HIF-1α Hydroxylated HIF-1α Hydroxylated HIF-1α HIF-1α_N->Hydroxylated HIF-1α Hydroxylation PHD PHD Enzymes PHD->Hydroxylated HIF-1α O2 O2 O2->PHD activates VHL VHL E3 Ligase Hydroxylated HIF-1α->VHL Proteasomal Degradation Proteasomal Degradation VHL->Proteasomal Degradation HIF-1α_H HIF-1α Stabilized HIF-1α Stabilized HIF-1α HIF_Stabilizer HIF Stabilizer (e.g., Roxadustat) PHD_inhibited PHD Enzymes HIF_Stabilizer->PHD_inhibited inhibits HIF-1 Complex HIF-1 Complex (HIF-1α/β) Stabilized HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE (Hypoxia-Response Element) HIF-1 Complex->HRE binds to Nucleus Nucleus Target Gene Transcription Target Gene Transcription (EPO, VEGF, etc.) HRE->Target Gene Transcription

Caption: The HIF-1 signaling pathway under normoxic and hypoxic/HIF stabilizer conditions.

Quantitative Comparison of HIF Stabilizer Performance

The following table summarizes the available quantitative data for the in vitro potency of this compound's analog (Hydralazine) and the established HIF-PHD inhibitors. It is important to exercise caution when comparing IC50 values across different studies and assay conditions.

CompoundTargetIC50 (nM)Assay ConditionsReference
Hydralazine PHD2~10% inhibition at 50,000 nMCell-free HIF-VHL capture assay[4]
Roxadustat PHD11,500MALDI-TOF binding assay[5]
PHD22,870MALDI-TOF binding assay[5]
PHD3610MALDI-TOF binding assay[5]
Vadadustat PHD11,450MALDI-TOF binding assay[5]
PHD21,850MALDI-TOF binding assay[5]
PHD3720MALDI-TOF binding assay[5]
Daprodustat PHD11,400MALDI-TOF binding assay[5]
PHD21,260MALDI-TOF binding assay[5]
PHD31,320MALDI-TOF binding assay[5]
Molidustat PHD1480Enzyme assay[6][7][8]
PHD2280Enzyme assay[6][7][8]
PHD3450Enzyme assay[6][7][8]

Downstream Effects on Key Biomarkers

The stabilization of HIF-α leads to the transcriptional activation of several downstream target genes. The table below compares the observed effects of the different stabilizers on the production of Erythropoietin (EPO) and Vascular Endothelial Growth Factor (VEGF).

CompoundEffect on EPO LevelsEffect on VEGF LevelsReference
Hydralazine Increased downstream targets of HIF, including VEGFInduces VEGF protein in tissue extracts[9][10]
Roxadustat Dose-dependent increase in endogenous EPONo clinically significant increase at therapeutic doses for anemia[9][10][11]
Vadadustat Increased endogenous EPO productionNo detectable stimulation at therapeutic doses[12][13][14]
Daprodustat Dose-dependent increase in endogenous EPONo clinically significant increase at therapeutic doses for anemia[15][16][17]
Molidustat Dose-dependent increase in circulating EPO-[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of HIF stabilizers.

In Vitro Prolyl Hydroxylase (PHD) Inhibition Assay (Non-Radioactive)

This assay measures the activity of PHD enzymes by quantifying the consumption of the co-substrate α-ketoglutarate.

Materials:

  • Recombinant human PHD enzyme (e.g., PHD2)

  • HIF-1α peptide substrate

  • α-ketoglutarate

  • Ascorbate

  • Ferrous sulfate

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds (HIF stabilizers)

  • Quencher solution

  • Detection reagent (e.g., a reagent that reacts with remaining α-ketoglutarate to produce a fluorescent or colorimetric signal)

  • 96-well microplate

Procedure:

  • Prepare a reaction mixture containing assay buffer, PHD enzyme, HIF-1α peptide, ascorbate, and ferrous sulfate in each well of a 96-well plate.

  • Add the test compounds at various concentrations to the respective wells. Include a positive control (known PHD inhibitor) and a negative control (vehicle).

  • Initiate the enzymatic reaction by adding α-ketoglutarate to all wells.

  • Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a quencher solution.

  • Add the detection reagent to each well and incubate as required for signal development.

  • Measure the signal (fluorescence or absorbance) using a plate reader.

  • Calculate the percentage of PHD inhibition for each concentration of the test compound and determine the IC50 value.

PHD_Inhibition_Assay_Workflow Prepare_Reaction_Mix 1. Prepare Reaction Mix (PHD, HIF-1α peptide, cofactors) Add_Compounds 2. Add Test Compounds and Controls Prepare_Reaction_Mix->Add_Compounds Initiate_Reaction 3. Initiate with α-ketoglutarate Add_Compounds->Initiate_Reaction Incubate 4. Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction 5. Stop Reaction Incubate->Stop_Reaction Add_Detection_Reagent 6. Add Detection Reagent Stop_Reaction->Add_Detection_Reagent Measure_Signal 7. Measure Signal Add_Detection_Reagent->Measure_Signal Calculate_IC50 8. Calculate IC50 Measure_Signal->Calculate_IC50

Caption: Workflow for a non-radioactive in vitro PHD inhibition assay.

Western Blot for HIF-1α Stabilization

This protocol details the detection of HIF-1α protein levels in cell lysates, a direct indicator of its stabilization.[18][19][20][21][22]

Materials:

  • Cell culture reagents

  • Test compounds (HIF stabilizers)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against HIF-1α

  • HRP-conjugated secondary antibody

  • Loading control antibody (e.g., β-actin or GAPDH)

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Culture cells to the desired confluency and treat with various concentrations of the HIF stabilizer or vehicle control for a specified time (e.g., 4-8 hours). A positive control such as cobalt chloride (CoCl2) or desferrioxamine (DFO) should be included.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-HIF-1α antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the HIF-1α signal to the loading control.

Conclusion

The landscape of HIF stabilizers is rapidly evolving, with several potent and specific PHD inhibitors demonstrating clinical efficacy in treating anemia. While this compound's structural similarity to Hydralazine suggests a potential for HIF stabilization, the lack of direct experimental data necessitates further investigation to substantiate this hypothesis. For researchers in this field, the established HIF-PHD inhibitors—Roxadustat, Vadadustat, Daprodustat, and Molidustat—serve as critical benchmark compounds. The quantitative data and detailed protocols provided in this guide offer a foundational resource for the continued exploration and development of novel therapeutics targeting the HIF pathway.

References

Evaluating the Specificity of Dihydralazine's Effects on Smooth Muscle: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the vasodilatory effects of Dihydralazine and three other key vasodilators—Minoxidil, Sodium Nitroprusside, and Verapamil—with a focus on their specificity of action on smooth muscle. The information is compiled from various experimental studies to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a direct-acting vasodilator that has been used in the management of hypertension. Its primary therapeutic effect is the relaxation of vascular smooth muscle, leading to a decrease in peripheral resistance and blood pressure. However, the precise molecular mechanisms underlying its action are complex and not fully elucidated, involving multiple signaling pathways. Understanding the specificity of this compound's effects compared to other vasodilators with more defined mechanisms is crucial for targeted drug development and optimizing therapeutic strategies. This guide compares this compound with Minoxidil, a potassium channel opener; Sodium Nitroprusside, a nitric oxide donor; and Verapamil, a calcium channel blocker, based on available experimental data.

Data Presentation: Comparative Vasodilatory Potency

The following table summarizes the vasodilatory potency of this compound and its comparators on vascular smooth muscle, primarily in isolated rat aortic rings. It is important to note that the data are compiled from different studies with variations in experimental conditions, such as the specific contractile agent used to pre-constrict the tissue. Therefore, a direct comparison of absolute values should be made with caution.

VasodilatorTarget Tissue/VesselContractile AgentPotency (EC50/IC50)Reference(s)
This compound Mesenteric Artery (Rat, Pregnant)PhenylephrineEC50: 3.6 ± 0.3 μM[1]
Minoxidil Aortic Strip (Rat)SerotoninSignificantly less potent than Pinacidil (ED50 = 0.3 μM); approx. 700-fold less potent[2]
Sodium Nitroprusside Aortic Ring (Rat)Phenylephrine (10 μM)IC50: 58.4 ± 5.6 nM[3]
Aortic Ring (Rat)KCl (70 mM)IC50: 1.4 ± 0.4 μM[3]
Human Umbilical ArteryU46619pEC50: 6.52[4]
Verapamil Aortic Ring (Rat)Endothelin-1- (Inhibits contraction)[5]
Tracheal Strips (Guinea Pig)CarbachollogIC50: 4.76 (mean 17.5 μM)[6]
Diltiazem (for comparison) Aortic Ring (Rat)PhenylephrineEC50: 2.1 x 10-5 M[7]

Note: EC50 (half maximal effective concentration) and IC50 (half maximal inhibitory concentration) are measures of a drug's potency. A lower value indicates higher potency. pEC50 is the negative logarithm of the EC50.

Mechanisms of Action and Specificity

The specificity of a vasodilator's effect on smooth muscle is determined by its primary molecular target and the downstream signaling pathways it modulates.

This compound: The mechanism of this compound is multifaceted. It is known to interfere with calcium metabolism in vascular smooth muscle cells by inhibiting both the influx of extracellular calcium and the release of calcium from intracellular stores like the sarcoplasmic reticulum.[8][9] There is also evidence suggesting it may open potassium channels, leading to hyperpolarization and subsequent relaxation.[10] Some studies indicate that at clinically relevant concentrations, its effects in certain vascular beds are primarily endothelial-dependent and mediated by prostacyclin.[1]

Minoxidil: Minoxidil's primary mechanism of action is the opening of ATP-sensitive potassium (K-ATP) channels in vascular smooth muscle cells.[4][11] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. Hyperpolarization closes voltage-gated calcium channels, reducing intracellular calcium concentration and leading to smooth muscle relaxation.[12]

Sodium Nitroprusside: Sodium Nitroprusside is a nitric oxide (NO) donor.[13] In the bloodstream, it is metabolized to release NO, which then diffuses into vascular smooth muscle cells.[7] Inside the cell, NO activates soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine monophosphate (cGMP).[7][14] Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several proteins that promote smooth muscle relaxation by decreasing intracellular calcium levels.[7]

Verapamil: Verapamil is a non-dihydropyridine L-type calcium channel blocker.[15][16] It directly inhibits the influx of extracellular calcium into vascular smooth muscle cells by blocking voltage-gated L-type calcium channels.[16] This reduction in intracellular calcium prevents the activation of calmodulin and myosin light chain kinase, thereby inhibiting the contractile machinery of the smooth muscle cell.[16]

Experimental Protocols

The following is a generalized experimental protocol for assessing the vasodilatory effects of compounds on isolated rat aortic rings, based on methodologies described in the cited literature.

1. Tissue Preparation:

  • Male Wistar or Sprague-Dawley rats are euthanized.

  • The thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit solution.

  • Adherent connective and adipose tissues are removed, and the aorta is cut into rings of approximately 2-4 mm in length.

  • For some experiments, the endothelium may be mechanically removed by gently rubbing the intimal surface.

2. Mounting and Equilibration:

  • Aortic rings are mounted in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.

  • The rings are connected to an isometric force transducer to record changes in tension.

  • An optimal resting tension (typically 1-2 g) is applied, and the tissues are allowed to equilibrate for 60-90 minutes, with the buffer being changed every 15-20 minutes.

3. Contraction and Relaxation Studies:

  • After equilibration, the viability of the rings is assessed by inducing a contraction with a high concentration of potassium chloride (e.g., 60-80 mM).

  • The rings are then washed and allowed to return to baseline tension.

  • A submaximal contraction is induced using a contractile agent such as phenylephrine (e.g., 1 μM) or serotonin.

  • Once a stable contraction plateau is reached, cumulative concentrations of the vasodilator drug are added to the organ bath.

  • The resulting relaxation is recorded as a percentage of the pre-contraction induced by the agonist.

  • Concentration-response curves are generated, and EC50 or IC50 values are calculated to determine the potency of the vasodilator.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathways of this compound and the comparator vasodilators, as well as a typical experimental workflow for their evaluation.

Dihydralazine_Signaling_Pathway This compound This compound K_Channel K+ Channels This compound->K_Channel Opens SR Sarcoplasmic Reticulum This compound->SR Inhibits IP3-mediated Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Ca_Channel Ca2+ Channels Ca_Influx ↓ Ca2+ Influx Ca_Channel->Ca_Influx Ca_Release ↓ Ca2+ Release SR->Ca_Release Hyperpolarization->Ca_Channel Closes Intracellular_Ca ↓ Intracellular [Ca2+] Ca_Influx->Intracellular_Ca Ca_Release->Intracellular_Ca Relaxation Smooth Muscle Relaxation Intracellular_Ca->Relaxation

Caption: this compound's multifaceted signaling pathway in vascular smooth muscle.

Vasodilator_Comparison_Pathway cluster_Minoxidil Minoxidil cluster_SNP Sodium Nitroprusside cluster_Verapamil Verapamil Minoxidil Minoxidil K_ATP_Channel K-ATP Channel Minoxidil->K_ATP_Channel Opens Hyperpolarization_M Hyperpolarization_M K_ATP_Channel->Hyperpolarization_M K+ Efflux Ca_Channel_M Ca_Channel_M Hyperpolarization_M->Ca_Channel_M Closes Ca_Influx_M Ca_Influx_M Ca_Channel_M->Ca_Influx_M ↓ Ca2+ Influx Relaxation_M Relaxation_M Ca_Influx_M->Relaxation_M Relaxation SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP PKG Protein Kinase G (PKG) cGMP->PKG Activates Intracellular_Ca_S Intracellular_Ca_S PKG->Intracellular_Ca_S ↓ Intracellular [Ca2+] Relaxation_S Relaxation_S Intracellular_Ca_S->Relaxation_S Relaxation Verapamil Verapamil L_Type_Ca_Channel L-type Ca2+ Channel Verapamil->L_Type_Ca_Channel Blocks Ca_Influx_V Ca_Influx_V L_Type_Ca_Channel->Ca_Influx_V ↓ Ca2+ Influx Relaxation_V Relaxation_V Ca_Influx_V->Relaxation_V Relaxation Experimental_Workflow Start Start: Isolate Aortic Rings Mount Mount in Organ Bath Start->Mount Equilibrate Equilibrate under Tension Mount->Equilibrate Contract Induce Submaximal Contraction (e.g., Phenylephrine) Equilibrate->Contract Add_Drug Add Cumulative Concentrations of Vasodilator Contract->Add_Drug Record Record Relaxation Response Add_Drug->Record Analyze Analyze Data: Generate Concentration-Response Curve Calculate EC50/IC50 Record->Analyze End End Analyze->End

References

Independent Verification of Dihydralazine's Binding Targets: A Comparative Mechanistic Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the known and proposed binding targets and mechanisms of action of the antihypertensive drug Dihydralazine against major alternative drug classes. While this compound has been in clinical use for decades, a single, definitively verified direct binding target remains elusive. Its therapeutic effects are understood through a combination of downstream physiological changes. This document summarizes the existing experimental evidence for these mechanisms and contrasts them with the well-characterized targets of other common antihypertensives.

Comparison of Antihypertensive Mechanisms

The following table summarizes the primary binding targets and mechanisms of action for this compound and four major classes of alternative antihypertensive medications.

Drug/Drug ClassPrimary Binding Target(s)Mechanism of Action
This compound Not definitively identified; multiple proposed indirect targets.Induces vasodilation through a combination of effects: 1) Inhibition of inositol trisphosphate (IP₃)-induced calcium release from the sarcoplasmic reticulum in vascular smooth muscle cells. 2) Potential opening of high-conductance calcium-activated potassium channels (BKCa), leading to hyperpolarization. 3) Possible increase in nitric oxide (NO) bioavailability. Also exhibits off-target DNA demethylating effects, likely via inhibition of the ERK signaling pathway, which reduces the expression of DNA methyltransferases (DNMTs).
ACE Inhibitors (e.g., Lisinopril)Angiotensin-Converting Enzyme (ACE)[1][2]Competitively inhibit ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] This leads to vasodilation and reduced aldosterone secretion, resulting in decreased sodium and water retention.[2]
Angiotensin II Receptor Blockers (ARBs) (e.g., Losartan)Angiotensin II Receptor Type 1 (AT₁ Receptor)[3][4]Selectively block the binding of angiotensin II to the AT₁ receptor, thereby inhibiting angiotensin II-induced vasoconstriction, aldosterone release, and sympathetic activation.[3][4][5]
Calcium Channel Blockers (CCBs) (e.g., Amlodipine)L-type Voltage-Gated Calcium Channels[6][7]Block the influx of calcium into vascular smooth muscle and cardiac muscle cells, leading to vasodilation and, in the case of non-dihydropyridines, reduced heart rate and contractility.[7][8]
Beta-Blockers (e.g., Metoprolol)Beta-Adrenergic Receptors (β₁ and/or β₂)[9][10]Competitively antagonize the effects of catecholamines (e.g., adrenaline) at beta-adrenergic receptors, leading to decreased heart rate, cardiac contractility, and renin release from the kidneys.[9][11]

Supporting Experimental Data for this compound's Mechanisms

The proposed mechanisms of this compound are supported by various experimental findings, as detailed in the table below.

Proposed MechanismExperimental Technique(s)Key Findings
Inhibition of Intracellular Calcium Release Measurement of isometric contraction in isolated arterial rings; Intracellular calcium imaging with fluorescent dyes (e.g., Indo-1).Hydralazine relaxes phenylephrine-contracted aortic rings. It inhibits Ca²⁺ release from the sarcoplasmic reticulum, which is dependent on IP₃.[12] In cardiac myocytes, hydralazine can increase intracellular Ca²⁺ transients and sarcoplasmic reticulum Ca²⁺ content, linked to its DNA demethylating effect on the SERCA2a promoter.[8]
Opening of Potassium Channels Patch-clamp electrophysiology; Measurement of vascular relaxation in the presence of K⁺ channel blockers.In isolated coronary arteries, the vasodilatory effect of hydralazine is significantly reduced by blockers of high-conductance Ca²⁺-activated K⁺ channels (BKCa), such as iberiotoxin.[13]
Modulation of Nitric Oxide (NO) and Superoxide Measurement of vascular relaxation in aortic rings; Quantification of superoxide production (e.g., lucigenin-derived chemiluminescence).Studies have shown that hydralazine can improve vasodilator responses in nitric oxide-deficient hypertension.[4] However, other studies suggest it does not significantly enhance NO-mediated effects or reduce superoxide release in the context of chronic heart failure.[14]
DNA Demethylation Methylation-Specific PCR (MSP); RT-PCR for gene expression; DNA methyltransferase (DNMT) activity assays; Comet assay for DNA damage.Hydralazine treatment leads to the demethylation of promoter regions of tumor suppressor genes and their re-expression in cancer cell lines and patient tumor biopsies.[3] It has been shown to decrease the expression of DNMT1.[8] At higher concentrations, it can also induce DNA damage.[15]

Detailed Experimental Protocols

Measurement of Intracellular Calcium Concentration with Fura-2 AM

This protocol is a representative method for assessing changes in intracellular calcium levels in response to a compound like this compound.

  • Cell Culture and Dye Loading:

    • Culture adherent cells (e.g., vascular smooth muscle cells) on glass coverslips to ~80-90% confluency.

    • Prepare a Fura-2 AM loading buffer containing the dye (e.g., 2 µM), Pluronic F-127 (e.g., 0.05%) to aid dispersion, and a physiological buffer (e.g., HEPES-buffered saline).

    • Wash the cells with the buffer and incubate them with the Fura-2 AM loading buffer for 45-60 minutes at 37°C in the dark.

    • After loading, wash the cells multiple times with the buffer to remove extracellular dye and allow for complete de-esterification of the AM ester within the cells for approximately 30 minutes.

  • Fluorescence Imaging:

    • Mount the coverslip with the loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging.

    • Continuously perfuse the cells with the buffer at a constant rate.

    • Excite the cells alternately with light at 340 nm and 380 nm, and record the fluorescence emission at 510 nm.

    • Establish a stable baseline fluorescence ratio (F340/F380) for several minutes.

  • Compound Application and Data Acquisition:

    • Introduce this compound at the desired concentration into the perfusion buffer.

    • Record the change in the F340/F380 ratio over time until a stable response is observed or for a predetermined duration.

  • Calibration:

    • At the end of the experiment, determine the maximum fluorescence ratio (Rmax) by adding a calcium ionophore like ionomycin to saturate the dye with Ca²⁺.

    • Subsequently, determine the minimum fluorescence ratio (Rmin) by perfusing with a Ca²⁺-free buffer containing a chelator like EGTA.

    • These values can be used to convert the fluorescence ratios into intracellular calcium concentrations using the Grynkiewicz equation.

Methylation-Specific PCR (MSP)

This protocol outlines the key steps to assess the methylation status of specific gene promoters following treatment with this compound.

  • DNA Extraction and Bisulfite Conversion:

    • Treat cells or tissues with this compound for a specified period.

    • Extract genomic DNA from both treated and untreated samples.

    • Perform sodium bisulfite conversion of the genomic DNA. This process converts unmethylated cytosine residues to uracil, while methylated cytosines remain unchanged.

  • PCR Amplification:

    • Design two pairs of PCR primers for the gene of interest.

      • One pair ("M" primers) is specific for the methylated sequence (containing CpG).

      • The other pair ("U" primers) is specific for the unmethylated sequence (where CpG has been converted to UpG).

    • Perform two separate PCR reactions for each DNA sample, one with the "M" primers and one with the "U" primers.

  • Analysis:

    • Analyze the PCR products by agarose gel electrophoresis.

    • The presence of a PCR product in the reaction with "M" primers indicates methylation, while a product with "U" primers indicates an unmethylated status.

    • Compare the results from this compound-treated samples to untreated controls to determine if the drug induced demethylation.

Visualizing the Pathways and Workflows

Dihydralazine_Vasodilation_Pathway This compound This compound Ca_release Ca²⁺ Release This compound->Ca_release Inhibits (-) BKCa BKCa Channel This compound->BKCa Activates (+) eNOS eNOS This compound->eNOS Stimulates (?) PLC Phospholipase C (PLC) IP3 IP₃ PLC->IP3 IP3->Ca_release SR Sarcoplasmic Reticulum (SR) Ca_concentration ↑ [Ca²⁺]i Ca_release->Ca_concentration Contraction Smooth Muscle Contraction Ca_concentration->Contraction Relaxation Vasodilation K_efflux K⁺ Efflux BKCa->K_efflux Hyperpolarization Hyperpolarization K_efflux->Hyperpolarization Hyperpolarization->Relaxation NO ↑ Nitric Oxide (NO) eNOS->NO NO->Relaxation

Caption: Proposed vasodilatory signaling pathways of this compound.

Dihydralazine_Demethylation_Pathway This compound This compound ERK_pathway ERK Pathway Signaling This compound->ERK_pathway Inhibits (-) DNMT_expression DNMT1, DNMT3a Expression ERK_pathway->DNMT_expression Promotes (+) DNMT_activity ↓ DNMT Activity DNMT_expression->DNMT_activity DNA_demethylation Gene Promoter Demethylation DNMT_activity->DNA_demethylation Gene_reexpression Tumor Suppressor Gene Re-expression

Caption: this compound's proposed DNA demethylation pathway.

Alternative_Antihypertensives_Workflow cluster_RAAS RAAS Inhibitors cluster_CCB Calcium Channel Blockers cluster_BB Beta-Blockers ACEi ACE Inhibitors ACE ACE ACEi->ACE Inhibit ARB ARBs AT1R AT₁ Receptor ARB->AT1R Block Vasodilation Vasodilation & Reduced Blood Pressure ACE->Vasodilation CCB CCBs Ca_Channel L-type Ca²⁺ Channel CCB->Ca_Channel Block Ca_Channel->Vasodilation BB Beta-Blockers Beta_Receptor β-Adrenergic Receptor BB->Beta_Receptor Block Beta_Receptor->Vasodilation

Caption: Overview of alternative antihypertensive mechanisms.

Calcium_Imaging_Workflow Start Start Culture Culture Adherent Cells on Coverslips Start->Culture Load Load Cells with Fura-2 AM Dye Culture->Load Wash Wash to Remove Extracellular Dye Load->Wash Mount Mount on Microscope Perfusion Chamber Wash->Mount Baseline Record Baseline Fluorescence Ratio (F340/F380) Mount->Baseline ApplyDrug Apply this compound Baseline->ApplyDrug RecordResponse Record Change in Fluorescence Ratio ApplyDrug->RecordResponse Calibrate Calibrate with Ionomycin (Rmax) and EGTA (Rmin) RecordResponse->Calibrate Analyze Analyze Data & Calculate [Ca²⁺]i Calibrate->Analyze End End Analyze->End

Caption: Experimental workflow for intracellular calcium measurement.

References

A Comparative Analysis of the Side Effect Profiles of Dihydralazine and Hydralazine in Research Animals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of two closely related antihypertensive drugs, Dihydralazine and Hydralazine, as observed in research animals. The information presented is compiled from various preclinical studies and aims to assist researchers in understanding the toxicological differences and similarities between these two compounds.

Key Findings at a Glance

Both this compound and Hydralazine are potent vasodilators, but their use is associated with a range of side effects, some of which differ in intensity and mechanism. Preclinical data from animal models, primarily rodents and canines, indicate that both drugs can induce cardiovascular effects, genotoxicity, and immunological reactions. Notably, Hydralazine has been more extensively studied for its propensity to induce a lupus-like syndrome.

Cardiovascular Side Effects

Cardiovascular effects are among the most prominent side effects observed with both this compound and Hydralazine in animal models. These effects are largely linked to their primary mechanism of action as vasodilators, which can trigger reflex tachycardia and increase cardiac output.

Comparative Cardiovascular Effects in Canines

ParameterThis compoundHydralazineAnimal ModelReference
Heart Rate IncreaseSignificant Increase (60-80%)Beagle Dogs[1]
Blood Pressure DecreaseDecreaseBeagle Dogs[1]
Cardiac Lesions Not reported in comparative studiesEpicardial and subepicardial hemorrhage, medial hemorrhage of coronary arteriesBeagle Dogs[1]
Clinical Signs Not reported in comparative studiesAnorexia, vomitingBeagle Dogs[1]

Experimental Protocol: Cardiovascular Toxicity Study in Dogs

A typical protocol to assess cardiovascular toxicity in dogs involves the oral administration of the test compound (this compound or Hydralazine) at varying dose levels for a specified duration. Key parameters monitored include:

  • Clinical Observations: Daily checks for signs of toxicity such as changes in appetite, vomiting, and general behavior.

  • Cardiovascular Monitoring: Continuous or periodic measurement of heart rate and blood pressure using telemetry or other appropriate methods.

  • Electrocardiography (ECG): To detect any drug-induced arrhythmias or changes in cardiac electrical activity.

  • Histopathology: Microscopic examination of heart tissue at the end of the study to identify any pathological changes, such as hemorrhages or necrosis.[1]

G cluster_protocol Cardiovascular Toxicity Protocol start Acclimatization of Animals dosing Oral Administration of This compound or Hydralazine start->dosing monitoring Clinical Observation, Heart Rate & Blood Pressure, ECG dosing->monitoring termination Euthanasia and Tissue Collection monitoring->termination analysis Histopathological Examination of Heart termination->analysis end Data Analysis and Reporting analysis->end

Caption: A generalized workflow for assessing cardiovascular toxicity in animal models.

Genotoxicity

Both this compound and Hydralazine have demonstrated genotoxic potential in various in vitro and in vivo assays. These findings are significant as genotoxicity can be a precursor to carcinogenicity.

Comparative Genotoxicity Data

AssayThis compoundHydralazineAnimal Model/SystemKey FindingsReference
Ames Test Weakly mutagenic in TA1537Mutagenic in TA100 and TA1537Salmonella typhimuriumHydralazine shows broader mutagenic activity.[2]
DNA Repair Assay Elicited DNA repairElicited DNA repairRat Hepatocyte Primary CulturesBoth drugs induce DNA damage.[2]
In vivo DNA Fragmentation Induced fragmentation in lung, kidney, spleenInduced fragmentation in liver, kidney, spleenMiceBoth drugs cause DNA fragmentation in multiple organs, with some organ specificity.[3]
Sister Chromatid Exchange Increased frequencyIncreased frequencyMice Bone Marrow CellsThis compound showed a higher potency in inducing sister chromatid exchanges.[3]

Experimental Protocol: In Vivo DNA Fragmentation Assay

This protocol is designed to detect DNA damage in various organs of mice following drug administration.

  • Animal Dosing: A single intraperitoneal (ip) injection of the test compound (this compound or Hydralazine) at a predetermined dose (e.g., LD50) is administered to mice.

  • Organ Collection: At a specific time point after dosing, animals are euthanized, and target organs (liver, lung, kidney, and spleen) are collected.

  • DNA Elution: DNA is carefully extracted from the organ tissues. The rate of DNA elution is measured, which is indicative of the extent of DNA fragmentation. An increased elution rate compared to control animals suggests DNA damage.

  • Data Analysis: The DNA elution rates for the treated groups are statistically compared to the control group to determine the genotoxic potential of the compounds.[3]

Immunological Side Effects: Lupus-Like Syndrome

Hydralazine is well-documented to induce a drug-induced lupus erythematosus (DILE)-like syndrome in humans, and this phenomenon has been investigated in animal models. The evidence for a similar effect with this compound is less robust.

The proposed mechanism for Hydralazine-induced lupus involves its metabolism and interaction with immune cells.[4] Hydralazine can be metabolized by N-acetyltransferase (NAT). Individuals with a "slow acetylator" phenotype are at a higher risk of developing DILE.[5] It is hypothesized that reactive metabolites of Hydralazine can act as haptens, binding to self-proteins and rendering them immunogenic. This can lead to the production of autoantibodies, a hallmark of lupus.[4]

G cluster_lupus Proposed Pathway for Hydralazine-Induced Lupus hydralazine Hydralazine metabolism Metabolism by N-acetyltransferase (NAT) hydralazine->metabolism reactive_metabolites Reactive Metabolites metabolism->reactive_metabolites haptenization Haptenization of Self-Proteins reactive_metabolites->haptenization autoantigens Formation of Autoantigens haptenization->autoantigens immune_response Immune System Activation autoantigens->immune_response autoantibodies Production of Autoantibodies immune_response->autoantibodies lupus Lupus-Like Syndrome autoantibodies->lupus

Caption: A simplified diagram of the proposed mechanism of Hydralazine-induced lupus.

Other Toxic Effects

In addition to the major side effects discussed above, other toxicities have been reported in animal studies. Subcutaneous injections of this compound in rats have been shown to produce both local and general toxic effects.[6] Both this compound and Hydralazine have been found to inhibit collagen biosynthesis in vitro, suggesting a potential effect on connective tissue.[6]

Summary and Conclusion

The available preclinical data from research animals indicate that both this compound and Hydralazine possess significant side effect profiles that warrant careful consideration in drug development and research.

  • Cardiovascular Effects: Both drugs induce reflex tachycardia, with Hydralazine showing evidence of direct cardiac lesions in dogs at high doses.[1]

  • Genotoxicity: Both compounds are genotoxic, with Hydralazine exhibiting a broader mutagenic profile in the Ames test, while this compound appears more potent in inducing sister chromatid exchanges in mice.[2][3]

  • Immunological Effects: Hydralazine is strongly associated with a lupus-like syndrome, a side effect for which the evidence is less clear for this compound.

Further direct comparative studies in various animal models are needed to fully elucidate the differences in the side effect profiles of these two drugs. A deeper understanding of their mechanisms of toxicity will be crucial for the development of safer alternatives and for guiding their clinical use.

References

A Comparative Analysis of Dihydralazine and Novel Vasodilators in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the established vasodilator Dihydralazine against two classes of novel vasodilators: soluble guanylate cyclase (sGC) stimulators (represented by Vericiguat) and angiotensin receptor-neprilysin inhibitors (ARNIs, represented by Sacubitril/Valsartan). This comparison is intended to assist researchers and drug development professionals in evaluating the performance and mechanistic differences of these agents, supported by available experimental data.

Executive Summary

This compound, a hydrazine derivative, has been a cornerstone in the management of hypertension, acting primarily through direct relaxation of arterial smooth muscle. However, the advent of novel vasodilators with more targeted mechanisms of action presents new therapeutic avenues. Soluble guanylate cyclase stimulators, such as Vericiguat, enhance the nitric oxide (NO) signaling pathway, a key regulator of vascular tone. Angiotensin receptor-neprilysin inhibitors, like Sacubitril/Valsartan, offer a dual mechanism by blocking the renin-angiotensin-aldosterone system (RAAS) and augmenting the effects of natriuretic peptides. This guide will delve into the comparative performance, mechanisms of action, and experimental evaluation of these distinct vasodilator classes.

Data Presentation: Quantitative Performance Comparison

The following tables summarize key performance indicators for this compound, Vericiguat, and Sacubitril/Valsartan based on available clinical trial data. It is important to note that direct head-to-head trials for all indications are limited, and the data presented is a consolidation from various studies.

Table 1: this compound Performance Data

Performance MetricResultClinical Context
Blood Pressure Reduction (Hypertension) Median reduction of 8.5% (systolic) and 11.5% (diastolic)[1]Hospitalized children receiving IV hydralazine[1]
Mean arterial pressure reduction of approximately 6-7 mmHg (oral)Combined with propranolol, reduction of 16.8/17.6 mmHg[2]
Common Side Effects Headache, dizziness, tachycardia, fluid retention, joint aches[3][4]Often requires co-administration with a beta-blocker to manage reflex tachycardia[5]
Drug-induced lupus-like syndrome (with long-term use)[5]More common in "slow acetylators"[5]

Table 2: Vericiguat Performance Data

Performance MetricResultClinical Context
Primary Outcome (CV Death or HF Hospitalization) 35.5% in Vericiguat group vs. 38.5% in placebo group (HR 0.90)[6]VICTORIA trial in patients with chronic heart failure with reduced ejection fraction (HFrEF)[6]
Blood Pressure Reduction Small initial decline in systolic blood pressure (placebo-corrected difference of -1.17 mmHg)[7]VICTORIA trial in HFrEF patients[7]
Common Side Effects Symptomatic hypotension (11.3% vs. 9.2% with placebo), syncope, anemia[7]Generally well-tolerated without the need for monitoring of renal function or electrolytes[6]

Table 3: Sacubitril/Valsartan Performance Data

Performance MetricResultClinical Context
Blood Pressure Reduction (Hypertension) -4.62 mmHg (systolic) and -2.13 mmHg (diastolic) vs. ARBs (200 mg dose)[8]Meta-analysis of 11 randomized controlled trials in hypertensive patients[8]
-5.50 mmHg (systolic) and -2.51 mmHg (diastolic) vs. ARBs (400 mg dose)[8]Meta-analysis of 11 randomized controlled trials in hypertensive patients[8]
Superior reduction in central aortic systolic pressure (-3.7 mmHg) vs. olmesartan[9]Patients with hypertension[9]
Primary Outcome (CV Death or HF Hospitalization) 21.8% in Sacubitril/Valsartan group vs. 26.5% in enalapril group (HR 0.80)PARADIGM-HF trial in HFrEF patients
Common Side Effects Hypotension, elevated serum potassium, angioedema[10]Adverse effects not significantly higher than with ARBs or placebo in hypertension trials[8]

Signaling Pathways

The distinct mechanisms of action of these vasodilators are visualized in the following diagrams.

Dihydralazine_Pathway This compound This compound Ca2_channel L-type Ca2+ Channel This compound->Ca2_channel Inhibits EndothelialCell Endothelial Cell This compound->EndothelialCell Stimulates NO release VascularSmoothMuscleCell Vascular Smooth Muscle Cell sGC Soluble Guanylate Cyclase (sGC) Ca2_influx Ca2+ Influx Contraction Muscle Contraction Ca2_influx->Contraction Decreased stimulation NO Nitric Oxide (NO) EndothelialCell->NO eNOS eNOS NO->VascularSmoothMuscleCell cGMP cGMP sGC->cGMP Converts GTP GTP GTP Relaxation Muscle Relaxation (Vasodilation) cGMP->Relaxation

Caption: this compound's dual mechanism of vasodilation.

Novel_Vasodilator_Pathways cluster_sGC sGC Stimulator (Vericiguat) cluster_ARNI ARNI (Sacubitril/Valsartan) Vericiguat Vericiguat sGC_inactive sGC (inactive) Vericiguat->sGC_inactive Directly stimulates sGC_active sGC (active) sGC_inactive->sGC_active cGMP_sGC cGMP sGC_active->cGMP_sGC Converts GTP GTP_sGC GTP Relaxation_sGC Vasodilation cGMP_sGC->Relaxation_sGC NO_sGC Endogenous NO NO_sGC->sGC_inactive Sensitizes to Sacubitril Sacubitril Neprilysin Neprilysin Sacubitril->Neprilysin Inhibits Valsartan Valsartan AT1R AT1 Receptor Valsartan->AT1R Blocks NatriureticPeptides Natriuretic Peptides Neprilysin->NatriureticPeptides Degrades Vasodilation_NP Vasodilation NatriureticPeptides->Vasodilation_NP AngiotensinII Angiotensin II AngiotensinII->AT1R Vasoconstriction_AngII Vasoconstriction AT1R->Vasoconstriction_AngII

Caption: Signaling pathways of novel vasodilators.

Experimental Protocols

The evaluation of vasodilator efficacy and safety relies on standardized preclinical and clinical methodologies.

Preclinical Evaluation: In Vivo Blood Pressure Measurement in Rodents

A common preclinical model for assessing vasodilator activity involves the direct measurement of blood pressure in anesthetized rats.

Preclinical_Workflow AnimalPrep Animal Preparation (Anesthesia, Cannulation of carotid artery and jugular vein) Baseline Baseline BP Recording (Stabilization period) AnimalPrep->Baseline DrugAdmin Drug Administration (IV or Oral) Baseline->DrugAdmin BP_Monitoring Continuous BP Monitoring (Pressure transducer & data acquisition system) DrugAdmin->BP_Monitoring DataAnalysis Data Analysis (Change from baseline, dose-response curve) BP_Monitoring->DataAnalysis

Caption: Workflow for preclinical in vivo blood pressure assessment.

Methodology:

  • Animal Preparation: Anesthetize the rat (e.g., with urethane/ketamine)[11][12]. Cannulate the carotid artery for blood pressure measurement and the jugular vein for drug administration[11][12].

  • Baseline Measurement: Connect the arterial cannula to a pressure transducer and a data acquisition system. Allow for a stabilization period of 10-20 minutes to record baseline blood pressure[11].

  • Drug Administration: Administer the test vasodilator (e.g., this compound or a novel agent) intravenously or orally at predetermined doses.

  • Continuous Monitoring: Continuously record blood pressure and heart rate following drug administration.

  • Data Analysis: Analyze the data to determine the magnitude and duration of blood pressure reduction. Calculate the change from baseline and, if applicable, construct a dose-response curve.

Clinical Evaluation: Standardized Blood Pressure Measurement in Clinical Trials

In human clinical trials, blood pressure is a key endpoint, and its measurement follows a strict protocol to ensure accuracy and consistency.

Methodology:

  • Participant Preparation: The participant should be seated comfortably in a quiet room for at least 5 minutes with their back and arm supported, and feet flat on the floor[13][14]. Tight clothing on the arm should be removed[13].

  • Cuff Selection and Placement: Use a validated automated oscillometric device with the correct cuff size for the participant's arm circumference. The cuff should be placed on the upper arm at the level of the heart[13].

  • Measurement Procedure: Take at least two consecutive readings, spaced 1-2 minutes apart. The participant should not talk during the measurements[13].

  • Data Recording: Record both systolic and diastolic blood pressure readings to the nearest mmHg.

  • Ambulatory Blood Pressure Monitoring (ABPM): For a more comprehensive assessment of a drug's 24-hour efficacy, ABPM is often employed. This involves a portable device that automatically measures and records blood pressure at regular intervals throughout the day and night[15].

Conclusion

This compound remains a potent vasodilator, but its use is often accompanied by reflex tachycardia and the risk of a lupus-like syndrome, necessitating careful patient monitoring. Novel vasodilators offer more targeted approaches. Vericiguat, by directly stimulating sGC, provides a therapeutic option for patients with heart failure by enhancing a key endogenous vasodilation pathway. Sacubitril/Valsartan's dual inhibition of the RAAS and neprilysin has demonstrated significant benefits in both hypertension and heart failure, addressing multiple pathophysiological pathways.

The choice of vasodilator in a research or clinical setting will depend on the specific indication, the desired mechanistic pathway to target, and the patient's or experimental model's characteristics. The data and protocols presented in this guide provide a foundational framework for the comparative evaluation of these important therapeutic agents. Further head-to-head clinical trials, particularly in the context of hypertension, are warranted to delineate the comparative efficacy and safety of this compound and these novel vasodilator classes more definitively.

References

Meta-analysis of Dihydralazine's effectiveness in preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive meta-analysis of the preclinical effectiveness of Dihydralazine, a vasodilator with emerging therapeutic potential beyond its traditional use in hypertension. By synthesizing data from multiple preclinical studies, this document offers an objective comparison of this compound's performance in various models, supported by detailed experimental data and methodologies.

I. Induction of Hypoxia in Tumor Models

This compound has been investigated for its ability to induce hypoxia in solid tumors, a strategy aimed at enhancing the efficacy of hypoxia-activated prodrugs and radiotherapy. Preclinical studies have demonstrated that this compound can significantly decrease tumor oxygenation.

Quantitative Data Summary
Study FocusAnimal ModelTumor TypeThis compound DosageKey FindingsReference
Tumor OxygenationCDF1 MiceTransplanted C3H Mammary Carcinoma5 mg/kg (intravenous)Median pO2 decreased from 5 to 3 mmHg. Percentage of pO2 values ≤ 5 mmHg increased from 45% to 87%.[1]
Tumor OxygenationCDF1 MiceSpontaneous Murine Tumors5 mg/kg (intravenous)Median pO2 decreased from 8 to 2 mmHg. Percentage of pO2 values ≤ 5 mmHg increased from 60% to 94%.[1]
Experimental Protocol: Tumor Oxygenation Measurement

Animal Model: Anesthetized CDF1 mice bearing either transplanted C3H mouse mammary carcinomas or spontaneous tumors were used.[1]

Drug Administration: A single dose of 5 mg/kg of this compound was administered intravenously.[1]

Endpoint Measurement: Tumor oxygen partial pressure (pO2) was measured immediately before and 45 minutes after the injection of this compound. An Eppendorf oxygen electrode was used to obtain pO2 distributions within the tumors.[1]

II. Effects on the Blood-Brain Barrier

Recent in vitro studies have explored the impact of this compound on the integrity of the blood-brain barrier (BBB). These investigations are crucial for understanding its potential neurological applications and side effects.

Quantitative Data Summary
Study FocusIn Vitro ModelThis compound ConcentrationKey FindingsReference
BBB PermeabilityIn vitro BBB model100 μMIncreased permeability, with the coefficient for sodium fluorescein rising from 1.21 ± 0.08 x 10⁻⁶ to 3.64 ± 0.23 x 10⁻⁶ cm/s.[2]
HIF-1α ExpressionbEnd.3 cells100 μM (2-hour treatment)Significantly increased HIF-1α levels to 84.5 ± 2.04 μg/ml from a normoxic baseline of 15 ± 1.8 μg/ml.[2]
Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

Cell Culture: An in vitro model of the blood-brain barrier was established.[2]

Treatment: The BBB model was exposed to 100 μM of this compound.[2]

Permeability Measurement: The permeability of the BBB model was assessed by measuring the flux of sodium fluorescein across the cell layer. The permeability coefficient was calculated to quantify the change in barrier integrity.[2]

HIF-1α Expression Analysis: Brain endothelial (bEnd.3) cells were treated with 100 μM this compound for 2 hours. The levels of Hypoxia-Inducible Factor 1-alpha (HIF-1α) were then quantified to assess the induction of a hypoxic response.[2]

III. Anti-Cancer Properties

This compound has shown promise as an anti-cancer agent in preclinical models, primarily through its ability to inhibit DNA methyltransferases (DNMTs) and induce apoptosis.

Quantitative Data Summary
Study FocusCell LineThis compound ConcentrationKey FindingsReference
CytotoxicityLNCaP (Prostate Cancer)72-hour exposureEC50 of 63 μM.[3]
CytotoxicityDU145 (Prostate Cancer)72-hour exposureEC50 of 30 μM.[3]
DNMT ExpressionDU145 and PC-3 (Prostate Cancer)20 μM and 40 μMSignificant decrease in the mRNA expression of DNMT1, DNMT3a, and DNMT3b.[3]
ApoptosisMCF-7_DoxR (Doxorubicin-resistant Breast Cancer)Combination with DisulfiramApoptotic cell percentage increased to 70.3% compared to 32.4% with individual drugs.[4]
Experimental Protocol: In Vitro Anti-Cancer Assays

Cell Lines: Human prostate cancer cell lines (LNCaP, DU145, PC-3) and a doxorubicin-resistant breast cancer cell line (MCF-7_DoxR) were utilized.[3][4]

Drug Exposure: Cells were treated with varying concentrations of this compound (20 μM, 40 μM) for specified durations (e.g., 72 hours for EC50 determination).[3]

Cytotoxicity Assay: The half-maximal effective concentration (EC50) was determined using standard cell viability assays to assess the drug's potency in inhibiting cancer cell growth.[3]

Gene Expression Analysis: The mRNA levels of DNA methyltransferases (DNMT1, DNMT3a, DNMT3b) were quantified using techniques like RT-qPCR to evaluate the effect of this compound on epigenetic regulators.[3]

Apoptosis Assay: The percentage of apoptotic cells was determined using methods such as flow cytometry to assess the induction of programmed cell death.[4]

IV. Signaling Pathway Visualization

A key mechanism of action for this compound in preclinical models is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a central regulator of the cellular response to hypoxia.

Dihydralazine_HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia_hydralazine Hypoxia / this compound O2 Oxygen (Present) PHD Prolyl Hydroxylase Domain (PHD) enzymes O2->PHD Activates HIF1a_normoxia HIF-1α PHD->HIF1a_normoxia Hydroxylates VHL von Hippel-Lindau (VHL) protein HIF1a_normoxia->VHL Binds to Proteasome Proteasome VHL->Proteasome Targets for Degradation Degradation Proteasome->Degradation Leads to This compound This compound PHD_inhibited Prolyl Hydroxylase Domain (PHD) enzymes This compound->PHD_inhibited Inhibits HIF1a_stabilized HIF-1α (Stabilized) Nucleus Nucleus HIF1a_stabilized->Nucleus Translocates to HIF1b HIF-1β (ARNT) HIF1b->Nucleus HIF1_complex HIF-1 Complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Activates

Caption: this compound's mechanism of action on the HIF-1α signaling pathway.

Under normal oxygen conditions (normoxia), HIF-1α is hydroxylated by prolyl hydroxylase domain (PHD) enzymes, leading to its degradation via the von Hippel-Lindau (VHL) protein and the proteasome. This compound, similar to a hypoxic state, inhibits PHD enzymes. This prevents the hydroxylation of HIF-1α, causing its stabilization and translocation to the nucleus. In the nucleus, it dimerizes with HIF-1β (also known as ARNT) to form the active HIF-1 complex. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes, such as Vascular Endothelial Growth Factor (VEGF), leading to their increased expression. This pathway is a key contributor to this compound's effects in both cancer and vascular preclinical models.[5][6]

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of dihydralazine, ensuring laboratory safety and environmental responsibility.

This compound, a peripheral vasodilator, is classified as harmful if swallowed and is suspected of causing cancer.[1][2] Therefore, it must be managed as a hazardous waste material in accordance with local, regional, and national regulations.

Key Safety and Disposal Information

The following table summarizes critical data regarding the safe handling and disposal of this compound.

ParameterInformationSource
Hazard Classification Acute toxicity - Oral (Category 4), Carcinogenicity (Category 2)[1][2]
Primary Hazards Harmful if swallowed. Suspected of causing cancer.[1][2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, impervious gloves, lab coat. A full-face respirator may be necessary if exposure limits are exceeded or irritation is experienced.[1][3]
Accidental Release Measures Avoid dust formation. Sweep up spilled material and place it in a suitable, closed container for disposal.[4]
Recommended Disposal Method Dispose of contents and container through an approved waste disposal plant or licensed hazardous waste disposal company.[1][4][5]
Prohibited Disposal Methods Do not flush down the drain or dispose of in regular trash.[5][6]

Procedural Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound waste.

Dihydralazine_Disposal_Workflow cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal cluster_prohibited Prohibited Actions A 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) B 2. Segregate this compound Waste (Solid, Liquid, Contaminated Materials) A->B C 3. Place in a Labeled, Sealed Hazardous Waste Container B->C D Label must include: - 'Hazardous Waste' - 'this compound' - Hazard Symbols C->D E 4. Store in a Designated Hazardous Waste Accumulation Area C->E F 5. Arrange for Pickup by a Licensed Hazardous Waste Disposal Service E->F G 6. Professional Disposal (Typically Incineration) F->G H DO NOT Dispose in Regular Trash I DO NOT Flush Down the Drain

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

Adherence to a strict protocol is essential for the safe disposal of this compound. The following steps provide a clear guide for laboratory personnel.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, it is crucial to wear appropriate PPE.[5] This includes, at a minimum, safety goggles, chemical-resistant gloves, and a laboratory coat.[5] If there is a risk of generating dust or aerosols, respiratory protection should also be used.[1]

2. Waste Segregation and Labeling: this compound waste must be segregated from general laboratory waste.[5] This includes pure this compound, solutions containing this compound, and any materials contaminated with it (e.g., weigh boats, pipette tips, gloves). The segregated waste should be placed in a clearly labeled, sealed container appropriate for hazardous chemical waste.[5] The label should prominently display the name of the chemical and any relevant hazard warnings.[5]

3. Containerization: Use containers that are compatible with this compound and are in good condition. The container must be securely sealed to prevent leaks or spills. For hazardous pharmaceutical waste, specific color-coded containers, such as black for RCRA hazardous waste, are often required.

4. Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated waste accumulation area. This area should be away from general laboratory traffic and incompatible materials.

5. Professional Disposal: The recommended and safest method for the final disposal of this compound is through a licensed hazardous waste disposal company.[5] These companies are equipped to handle and treat hazardous pharmaceutical waste in accordance with EPA and local regulations, typically through incineration.[5] Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[4]

Important Considerations:

  • Regulatory Compliance: The disposal of pharmaceutical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][7] Many states have their own, often more stringent, regulations.[5][7] It is the responsibility of the waste generator to be aware of and compliant with all applicable federal and state laws.[4]

  • Accidental Spills: In the event of a spill, avoid generating dust.[8] Isolate the area and wear appropriate PPE.[3][8] Collect the spilled material using an absorbent material for liquids or by carefully sweeping for solids, and place it into a labeled container for disposal.[3][8]

  • Empty Containers: Even empty containers of this compound may retain hazardous residues and should be disposed of in the same manner as the chemical itself.[7]

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Dihydralazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the handling of Dihydralazine, a vasodilator and antihypertensive agent. Adherence to these procedures is critical to mitigate risks and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

The classification of this compound's hazards varies across different safety data sheets (SDS). Some sources classify it as non-hazardous, while others indicate it is "Harmful if swallowed" and "Suspected of causing cancer"[1]. Given this conflicting information, a cautious approach is strongly recommended. The following personal protective equipment (PPE) is essential to minimize exposure.

PPE CategoryRecommended EquipmentSpecifications
Eye/Face Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[2]
Skin Protection Impervious ClothingFire/flame resistant and impervious clothing.[2] A lab coat is recommended for laboratory-scale quantities.
GlovesWear two pairs of gloves when compounding, administering, and disposing of the substance.[3] The outer glove should be removed after each task.
Respiratory Protection Full-face RespiratorTo be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[2]

General Hygiene and Safety Practices:

  • Do not eat, drink, or smoke in areas where this compound is handled, stored, or used.[2][3]

  • Wash hands thoroughly after handling the substance.[2]

  • Avoid the formation of dust and aerosols.[4][5]

  • Ensure adequate ventilation, utilizing both local exhaust and general room ventilation.[1][4]

Operational Plan: From Receipt to Disposal

A structured operational plan ensures that this compound is handled safely at every stage.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[4][5]

  • Recommended storage temperatures for the powder form are -20°C for up to 3 years and 4°C for up to 2 years.[4] For solutions in solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[6]

2. Handling and Experimental Use:

  • All handling of this compound should be performed in a designated restricted area.[3]

  • Avoid inhalation, and contact with skin and eyes.[4]

  • Use appropriate engineering controls, such as a fume hood, to minimize exposure.

3. Accidental Spills:

  • In case of a spill, evacuate personnel from the area.[4]

  • Wear full personal protective equipment, including respiratory protection.[4]

  • For liquid spills, absorb with a finely-powdered, liquid-binding material like diatomite.[4][5]

  • For solid spills, sweep or shovel the material into a suitable container for disposal.[7]

  • Decontaminate the affected surfaces and equipment by scrubbing with alcohol.[4][5]

  • Prevent the spill from entering drains or water courses.[4]

4. First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR) but avoid mouth-to-mouth resuscitation.[4]

  • Skin Contact: Immediately wash the affected area with plenty of water. Remove contaminated clothing.[4]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][7]

  • In all cases of exposure, seek immediate medical attention.[4][7][8]

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and potential harm.

  • Dispose of contents and containers in accordance with local, regional, and national hazardous waste regulations.[2][7]

  • Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[7]

  • For unused or expired medicine, the best option is a drug take-back program.[9]

  • If a take-back program is not available, do not flush the substance unless it is on the FDA's flush list.[9][10]

  • To dispose of in the trash, mix the substance with an unappealing material such as dirt, cat litter, or used coffee grounds. Do not crush pills. Place the mixture in a sealed plastic bag before discarding.[9][11]

  • Scratch out all personal information from the prescription label on empty containers before recycling or discarding.[11]

Visualizing Safety Protocols

To further clarify the procedural steps and logical relationships in handling this compound, the following diagrams have been created.

This compound Handling Workflow This compound Handling Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_disposal Disposal Inspect Container Inspect Container Store Securely Store Securely Inspect Container->Store Securely Don PPE Don PPE Store Securely->Don PPE Use in Ventilated Area Use in Ventilated Area Don PPE->Use in Ventilated Area Segregate Waste Segregate Waste Use in Ventilated Area->Segregate Waste Dispose per Regulations Dispose per Regulations Segregate Waste->Dispose per Regulations

Caption: A workflow diagram illustrating the key stages of handling this compound safely.

PPE Selection for this compound PPE Selection Logic for this compound Handling Potential Hazard Potential Hazard Eye Contact Eye Contact Potential Hazard->Eye Contact Skin Contact Skin Contact Potential Hazard->Skin Contact Inhalation Inhalation Potential Hazard->Inhalation Safety Goggles Safety Goggles Eye Contact->Safety Goggles Gloves & Gown Gloves & Gown Skin Contact->Gloves & Gown Respirator Respirator Inhalation->Respirator

Caption: A diagram showing the logical relationship between potential hazards and the selection of appropriate PPE.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydralazine
Reactant of Route 2
Dihydralazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。